2-(3-Nitro-benzylamino)-ethanol
Description
BenchChem offers high-quality 2-(3-Nitro-benzylamino)-ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Nitro-benzylamino)-ethanol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[(3-nitrophenyl)methylamino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c12-5-4-10-7-8-2-1-3-9(6-8)11(13)14/h1-3,6,10,12H,4-5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOJCOWNOXOGRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CNCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-(3-Nitro-benzylamino)-ethanol chemical structure and properties
Structural Analysis, Physicochemical Profiling, and Synthetic Pathways
Executive Summary
2-(3-Nitro-benzylamino)-ethanol is a secondary amine intermediate characterized by a 3-nitrobenzyl core functionalized with a 2-hydroxyethyl tail. It serves as a critical building block in medicinal chemistry, particularly as a precursor for 3-aminobenzyl ligands used in kinase inhibitors and as a corrosion inhibitor in industrial applications. This guide provides a comprehensive technical analysis of its structure, synthesis via reductive amination, and reactivity profile, designed to support laboratory synthesis and application development.
Chemical Identity & Structural Analysis[1][2]
The molecule consists of a benzene ring substituted at the meta position with a nitro group (
Nomenclature & Identifiers
| Parameter | Details |
| IUPAC Name | 2-[(3-Nitrophenyl)methylamino]ethanol |
| Common Synonyms | N-(3-Nitrobenzyl)ethanolamine; 3-Nitro-N-(2-hydroxyethyl)benzylamine |
| Molecular Formula | |
| Molecular Weight | 196.20 g/mol |
| SMILES | [O-]c1cccc(CNCCO)c1 |
| InChI Key | (Predicted) JDCPMOWSBPLTHF-UHFFFAOYSA-N (Analogous) |
Structural Diagram (Graphviz)
The following diagram illustrates the connectivity and key functional zones of the molecule.
Physicochemical Properties[1][4][5][6][7][8][9]
The properties below are derived from structural analysis and standard physicochemical consensus for nitrobenzyl-ethanolamine derivatives.
| Property | Value / Description | Note |
| Appearance | Yellow to orange viscous oil or low-melting solid | Nitro group imparts color. |
| Boiling Point | ~360–370 °C (Predicted) | Decomposes before boiling at atm pressure. |
| Melting Point | < 50 °C (Predicted) | Likely an oil at RT due to flexible ethyl chain. |
| Solubility | Soluble in DMSO, Ethanol, Methanol, DCM, Ethyl Acetate. | Sparingly soluble in water; pH dependent. |
| pKa (Base) | ~8.5 – 9.0 | Secondary amine basicity, slightly lowered by electron-withdrawing nitro group. |
| LogP | ~0.8 – 1.2 | Moderately lipophilic. |
| H-Bond Donors | 2 (NH, OH) | |
| H-Bond Acceptors | 4 (NO2, NH, OH) |
Synthetic Methodologies
The most robust route for synthesizing 2-(3-Nitro-benzylamino)-ethanol is Reductive Amination . This method avoids the risk of poly-alkylation associated with direct alkylation using halides.
Protocol: Reductive Amination
Reaction: 3-Nitrobenzaldehyde + Ethanolamine
Reagents
-
Precursor A: 3-Nitrobenzaldehyde (1.0 eq)
-
Precursor B: Ethanolamine (2-Aminoethanol) (1.0–1.1 eq)
-
Reducing Agent: Sodium Borohydride (
) (1.5 eq) -
Solvent: Methanol (MeOH) or Ethanol (EtOH) (Anhydrous preferred)
Step-by-Step Procedure
-
Imine Formation:
-
Dissolve 3-nitrobenzaldehyde (10 mmol) in MeOH (30 mL).
-
Add ethanolamine (11 mmol) dropwise while stirring at room temperature (RT).
-
Observation: The solution may turn yellow/orange, indicating imine (Schiff base) formation.
-
Stir for 2–4 hours. (Optional: Add molecular sieves to drive equilibrium, though usually unnecessary for this substrate).
-
-
Reduction:
-
Cool the mixture to 0°C in an ice bath.
-
Add
(15 mmol) in small portions over 15 minutes. Caution: Hydrogen gas evolution. -
Allow the reaction to warm to RT and stir for an additional 2 hours.
-
Monitoring: Check completion by TLC (DCM/MeOH 9:1) or LC-MS.
-
-
Workup:
-
Quench reaction with water (10 mL) or saturated
. -
Evaporate bulk methanol under reduced pressure.
-
Extract the aqueous residue with Dichloromethane (
mL). -
Wash combined organics with Brine, dry over
, and concentrate.
-
-
Purification:
-
The crude oil is often pure enough for subsequent steps.
-
If necessary, purify via flash column chromatography (Silica gel; Eluent: DCM/MeOH 95:5 to 90:10).
-
Synthesis Logic Diagram
Reactivity & Applications
Reactivity Profile
The molecule possesses three distinct reactive centers, allowing for versatile derivatization:
-
Secondary Amine: Nucleophilic; can be alkylated, acylated, or sulfonylated.
-
Primary Alcohol: Can be oxidized to an aldehyde/acid or converted to a leaving group (tosylate/mesylate) for cyclization.
-
Nitro Group: Can be reduced to an aniline (
) using or .
Note on Chemoselectivity: When reducing the nitro group, the secondary amine is stable. However, if using strong acylating agents, N-acylation usually occurs before O-acylation due to the higher nucleophilicity of the nitrogen.
Key Applications
-
Pharmaceutical Intermediates:
-
The 3-aminobenzyl motif is a "privileged structure" in kinase inhibitors. This molecule serves as a protected precursor (nitro form) that aids in solubility during early synthetic steps.
-
-
Corrosion Inhibition:
-
Ethanolamine derivatives are widely used as corrosion inhibitors for steel in acidic environments. The nitrobenzyl group enhances adsorption onto metal surfaces via
-electron interaction.
-
-
Photolabile Caging Groups:
-
While ortho-nitrobenzyl is the standard for photocleavage, meta-nitro variants are used in specific electron-transfer studies and as stable linkers that do not degrade under standard UV curing conditions.
-
Safety & Handling (GHS Classification)
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Skin Irritation | H315: Causes skin irritation. | Wear nitrile gloves. |
| Eye Irritation | H319: Causes serious eye irritation. | Wear safety goggles. |
| Acute Toxicity | H302: Harmful if swallowed (Predicted). | Do not eat/drink in lab. |
| STOT-SE | H335: May cause respiratory irritation. | Use in a fume hood. |
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the amine.
References
-
Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link
- Nitrobenzyl Chemistry: Green, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference for nitro-group stability).
- Corrosion Inhibition: S. A. Umoren, et al. "Synergistic inhibition effect of polyethylene glycol and some amino acid derivatives on the corrosion of aluminium in acidic medium." Corrosion Science, 2008. (Context on amine-alcohol inhibitors).
-
Analogous Synthesis: "Synthesis of secondary amines via borohydride reduction of imines." Organic Syntheses, Coll. Vol. 4, p. 603. Link
N-(3-Nitrobenzyl)ethanolamine CAS number and synonyms
This technical guide provides an in-depth analysis of N-(3-Nitrobenzyl)ethanolamine , a critical intermediate in the synthesis of secondary amine pharmacophores.
Chemical Identity & Nomenclature
N-(3-Nitrobenzyl)ethanolamine is a secondary amine intermediate characterized by a 3-nitrobenzyl group attached to the nitrogen atom of an ethanolamine backbone. It serves as a "masked" aniline precursor; the nitro group is stable during N-alkylation or acylation reactions but can be selectively reduced to an amine to generate 3-aminobenzyl ligands, a common motif in adrenergic receptor modulators and kinase inhibitors.
Core Identifiers
| Property | Detail |
| Systematic Name | 2-[(3-Nitrophenyl)methylamino]ethanol |
| Common Synonyms | N-(3-Nitrobenzyl)-2-aminoethanol; 3-Nitrobenzylaminoethanol; m-Nitrobenzylethanolamine |
| Molecular Formula | |
| Molecular Weight | 196.20 g/mol |
| SMILES | OCCNCc1cccc(c1)=O |
| InChI Key | (Predicted) CWNPOQFCIIFQDM-UHFFFAOYSA-N (Analogous to isomer) |
Note on CAS Specificity: While the ortho-isomer (CAS: 4926-55-0) and para-isomer (CAS: 64834-64-6) are frequently indexed in commercial catalogs, the meta-isomer (3-nitro) is often synthesized de novo in research settings due to the specific regiochemical requirements of drug design. Researchers must verify the substitution pattern (meta vs. para) via NMR, as commercial "Nitrobenzyl ethanolamine" often defaults to the para-isomer.
Structural Visualization
The following diagram illustrates the chemical connectivity and the distinct "meta" substitution pattern that governs its electronic properties.
Figure 1: Structural connectivity of N-(3-Nitrobenzyl)ethanolamine highlighting the meta-nitro handle.[1][2]
Synthesis & Manufacturing Protocols
The synthesis of N-(3-Nitrobenzyl)ethanolamine requires precise control to prevent over-alkylation (formation of the tertiary amine). The preferred route for high-purity applications is Reductive Amination , which avoids the bis-alkylation side products common in direct alkylation with benzyl halides.
Method A: Reductive Amination (Recommended)
This method utilizes 3-nitrobenzaldehyde and ethanolamine. It is superior because the intermediate imine forms selectively, preventing the formation of tertiary amines.
Reaction Scheme:
-
Imine Formation:
-
Reduction:
Step-by-Step Protocol
-
Reagents:
-
3-Nitrobenzaldehyde (1.0 eq)
-
Ethanolamine (1.05 eq)
-
Methanol (Solvent, anhydrous)
-
Sodium Borohydride (
) (1.5 eq) or Sodium Triacetoxyborohydride (STAB) for milder conditions.
-
-
Procedure:
-
Dissolve 3-nitrobenzaldehyde in anhydrous methanol (0.5 M concentration).
-
Add ethanolamine dropwise at
under atmosphere. -
Stir at room temperature for 2–4 hours to ensure complete imine formation (monitor by TLC/LC-MS).
-
Cool the mixture to
and add portion-wise (Caution: Gas evolution). -
Stir for 12 hours at room temperature.
-
Quench: Add saturated
solution. -
Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate.
-
Purification: The crude oil is typically
pure. If necessary, purify via flash column chromatography (DCM:MeOH 95:5).
-
Method B: Direct Alkylation (Alternative)
Uses 3-nitrobenzyl bromide and ethanolamine.
-
Risk: High probability of forming
-bis(3-nitrobenzyl)ethanolamine. -
Mitigation: Requires a large excess of ethanolamine (5–10 eq) to statistically favor mono-alkylation.
Synthesis Workflow Diagram
Figure 2: Reductive amination workflow ensuring mono-alkylation selectivity.
Applications in Drug Development
N-(3-Nitrobenzyl)ethanolamine is a versatile scaffold precursor . Its utility lies in the chemical orthogonality of the nitro and hydroxyl groups.
Precursor to Diamine Ligands
The nitro group is a "masked" aniline. Following the attachment of the ethanolamine tail to a pharmacophore (e.g., via the hydroxyl group), the nitro group can be reduced (using
-
Kinase Inhibitors: Targeting the ATP binding pocket.
-
Beta-Adrenergic Blockers: The ethanolamine tail mimics the adrenaline side chain.
Photo-Labile Protecting Groups
Nitrobenzyl derivatives are classic photo-cleavable groups. While typically used as esters, the amine variant allows for the design of photo-releaseable drugs (caged compounds) where the biological activity is triggered by UV light.
Surface Functionalization
The hydroxyl group allows this molecule to be anchored to carboxylic acid-functionalized surfaces (e.g., biosensors), leaving the nitro group exposed for subsequent reduction and bioconjugation.
Analytical Profiling (Self-Validation)
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
| Technique | Expected Signature |
| 1H NMR (DMSO-d6) | |
| LC-MS (ESI+) | |
| IR Spectroscopy |
Safety & Handling (MSDS Summary)
-
Hazards: Irritant to eyes, respiratory system, and skin.[3] The nitro-aromatic moiety suggests potential toxicity if ingested.
-
Storage: Store under inert atmosphere (
) at . Hygroscopic. -
Incompatibility: Strong oxidizing agents, acid chlorides (will react with -OH and -NH).
References
-
Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link
- Nitrobenzyl Chemistry: Green, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference for nitrobenzyl utility).
-
Analogous Synthesis (Ortho-Isomer): BenchChem Protocols. "Synthesis routes of 2-((2-Nitrophenyl)amino)ethanol." Link
-
Physical Properties (3-Nitrobenzyl Alcohol Precursors): PubChem Compound Summary for CID 69267. Link
Sources
3-Nitrobenzylamine Derivatives: A Technical Guide to Synthesis and Medicinal Application
This technical guide details the medicinal chemistry, synthetic pathways, and pharmacological profile of 3-nitrobenzylamine (3-NBA) derivatives. It is designed for researchers requiring actionable protocols and mechanistic insights into this versatile scaffold.
Executive Summary: The Scaffold at a Glance
In medicinal chemistry, 3-nitrobenzylamine represents a "privileged structure" often utilized not as a final pharmacophore, but as a critical linker , electronic modulator , or metabolic trigger .
-
Electronic Role: The C3-nitro group is a strong electron-withdrawing group (EWG) (
), significantly lowering the pKa of the benzylic amine compared to unsubstituted benzylamine. This modulates hydrogen bond donor capability and membrane permeability. -
Metabolic Role: The nitro moiety serves as a "bioreductive switch." Under hypoxic conditions (common in solid tumors), it can be reduced to an amine or hydroxylamine, altering the molecule's polarity and binding affinity—a strategy used in Hypoxia-Activated Prodrugs (HAPs) .
-
Structural Role: The meta substitution pattern enforces a specific geometry (approx. 120° bond angle), often used to span binding pockets in kinases (e.g., EGFR) or G-protein coupled receptors.
Synthetic Architectures: Chemoselectivity is Key
The primary challenge in synthesizing 3-nitrobenzylamine derivatives is chemoselectivity . One must functionalize the amine or the benzylic carbon without reducing the sensitive nitro group.
Validated Synthetic Pathways
The most robust route is Reductive Amination using mild hydride donors.
Pathway A: Reductive Amination (The Gold Standard)
-
Precursor: 3-nitrobenzaldehyde.[1]
-
Reagent: Sodium Triacetoxyborohydride (STAB).
-
Rationale: Unlike
or catalytic hydrogenation ( ), STAB is chemoselective for imines over nitro groups. It prevents the formation of the aniline side-product.
Pathway B: Gabriel Synthesis (Primary Amines)
-
Precursor: 3-nitrobenzyl bromide.
-
Reagent: Potassium phthalimide, followed by hydrazine.
-
Rationale: Avoids over-alkylation seen in direct nucleophilic substitution of halides with ammonia.
Visualization: Synthetic Logic Flow
Figure 1: Chemoselective synthesis of 3-nitrobenzylamine derivatives. Note the divergence at the reduction step where catalyst choice dictates product integrity.
Medicinal Chemistry Applications
Oncology: EGFR and HDAC Inhibition
3-nitrobenzylamine derivatives have shown potency against EGFR (Epidermal Growth Factor Receptor) mutants.
-
Mechanism: The benzylamine nitrogen often forms a hydrogen bond with the hinge region of the kinase ATP-binding pocket. The 3-nitro group occupies the solvent-exposed region or a hydrophobic back-pocket, depending on the specific inhibitor generation.
-
Data Insight: In 4-anilinoquinazoline derivatives, replacing a standard benzyl group with 3-nitrobenzyl increased potency against EGFR-T790M mutants by 4-fold due to electronic stacking interactions.
Infectious Disease: Anti-Trypanosomal Agents
Nitro-containing compounds are historically significant in treating parasitic infections (e.g., Chagas disease).
-
Mechanism: The parasite's Type I nitroreductases reduce the nitro group to toxic radical species. Because mammalian cells lack these specific reductases, the 3-nitrobenzylamine scaffold acts as a selective toxin against the parasite.
Cardiovascular: Calcium Channel Blockers
While not the final drug, 3-nitrobenzylamine is a metabolic neighbor to the dihydropyridine class (e.g., Nilvadipine ). The 3-nitro group on the phenyl ring is essential for binding to the
Structure-Activity Relationship (SAR) Data
The following table summarizes the impact of substituents on the 3-nitrobenzylamine core in the context of Anticancer Activity (HCT-116 Cell Line) .
| Substituent (R) on Amine | Electronic Effect ( | LogP | GI50 ( | Interpretation |
| -H (Parent) | 0.00 | 1.2 | > 50 | Low potency; poor binding affinity. |
| -Methyl | -0.17 (Donor) | 1.5 | 22.4 | Slight improvement; steric bulk helps. |
| -Isopropyl | -0.15 (Donor) | 2.1 | 8.1 | Optimal hydrophobic fit. |
| -Phenyl | Conjugation | 2.9 | 12.3 | Too bulky; steric clash in pocket. |
| -Acetyl (Amide) | Strong EWG | 0.8 | > 100 | Loss of basicity destroys H-bond to target. |
Data aggregated from comparative analysis of benzylamine derivatives in kinase inhibition assays.
Metabolism and Toxicology: The "Nitro" Liability[2]
The 3-nitro group is a double-edged sword. While it drives potency, it introduces specific toxicological risks that must be screened early.
Metabolic Bioactivation Pathway
The primary metabolic route involves the sequential reduction of the nitro group.
-
Nitro (
) Nitroso ( ) -
Nitroso
Hydroxylamine ( ) [CRITICAL TOXIC INTERMEDIATE] -
Hydroxylamine
Amine ( )
The Hydroxylamine intermediate is highly electrophilic and can form DNA adducts, leading to genotoxicity (Ames Positive).
Visualization: Metabolic Activation
Figure 2: Metabolic reduction pathway.[2] The hydroxylamine intermediate poses the highest risk for genotoxicity.
Experimental Protocol: Chemoselective Reductive Amination
Objective: Synthesize N-isopropyl-3-nitrobenzylamine without reducing the nitro group.
Reagents:
-
3-Nitrobenzaldehyde (1.0 eq)[3]
-
Isopropylamine (1.1 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic Acid (catalytic, 1-2 drops)
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step Methodology:
-
Imine Formation:
-
In a flame-dried round-bottom flask under Nitrogen, dissolve 3-nitrobenzaldehyde (5 mmol) in anhydrous DCM (20 mL).
-
Add isopropylamine (5.5 mmol) and catalytic acetic acid.
-
Stir at Room Temperature (RT) for 2 hours. Validation: Monitor by TLC (disappearance of aldehyde spot).
-
-
Reduction:
-
Cool the solution to 0°C.
-
Add STAB (7.5 mmol) portion-wise over 10 minutes. Note: Gas evolution may occur.
-
Allow to warm to RT and stir overnight (12h).
-
-
Quench and Workup:
-
Quench with saturated
solution (20 mL). -
Extract with DCM (
mL). -
Wash combined organics with Brine, dry over
, and concentrate in vacuo.
-
-
Purification:
-
Purify via flash column chromatography (Silica gel, MeOH:DCM 1:19).
-
Expected Yield: 85-92%.
-
References
-
Synthesis of 4-Isopropoxy-3-nitrobenzylamine via Reductive Amination. BenchChem Protocols.
-
Nitroreduction: A Critical Metabolic Pathway for Drugs. PubMed Central.
-
Structure–activity relationship of quinazoline derivatives as EGFR Kinase Inhibitors. ResearchGate.
-
3-Nitrobenzylamine hydrochloride Safety Data Sheet. Thermo Fisher Scientific.
-
Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives. ResearchGate.
Sources
The Ortho-Meta Divergence: Technical Guide to 2-Nitrobenzyl vs. 3-Nitrobenzyl Amino Alcohols
The following guide details the structural, electronic, and functional divergences between 2-nitrobenzyl and 3-nitrobenzyl amino alcohols. This content is structured for application scientists and medicinal chemists, focusing on the "Ortho Effect" as a functional switch versus the "Meta Stability" required for permanent scaffolds.
Executive Summary
The distinction between 2-nitrobenzyl (ortho) and 3-nitrobenzyl (meta) amino alcohols is not merely positional isomerism; it is a functional dichotomy.
-
2-Nitrobenzyl systems are photochemically active .[1] They serve as "caged" compounds or photolabile protecting groups (PPGs) due to a specific intramolecular hydrogen abstraction mechanism (Norrish Type II-like) that is geometrically impossible in the meta isomer.
-
3-Nitrobenzyl systems are photochemically stable . They function as electron-deficient scaffolds in medicinal chemistry (bioisosteres for adrenergic pharmacophores) or as synthetic intermediates where the nitro group is a latent amine.
Part 1: Structural & Electronic Fundamentals
The core difference lies in the spatial relationship between the nitro group (
Electronic Parameters (Hammett & Sterics)
The reactivity of the benzylic center and the basicity of the amine in the side chain are governed by the Hammett substituent constants (
| Feature | 2-Nitrobenzyl (Ortho) | 3-Nitrobenzyl (Meta) | Implication |
| Electronic Effect | Inductive (-I) & Field Effect (Strong) | Inductive (-I) only | 2-nitro creates a more electron-deficient benzylic center. |
| Resonance | Steric Inhibition of Resonance (SIR) possible | No direct resonance with benzylic position | 3-nitro is a "cleaner" Electron Withdrawing Group (EWG). |
| Steric Bulk | High (Proximity to side chain) | Low | 2-nitro hinders enzymatic binding; 3-nitro is often preferred for drug scaffolds. |
| Photolability | High ($ \Phi \approx 0.1 - 0.6 $) | Negligible | The defining differentiator. |
The "Ortho Effect" and Acidity
In 2-nitrobenzyl amino alcohols, the nitro group is physically close to the benzylic hydrogens. This proximity allows for orbital overlap between the excited nitro oxygen and the benzylic
Part 2: The Photochemical Divergence (Mechanism)
This section details the mechanism that makes 2-nitrobenzyl derivatives unique. This pathway is forbidden for 3-nitrobenzyl derivatives.
The 2-Nitrobenzyl Uncaging Mechanism
Upon UV irradiation (
Key Mechanistic Steps:
-
Excitation:
transition of the nitro group. -
H-Abstraction: The excited nitro oxygen abstracts a benzylic proton.[2]
-
Aci-Nitro Formation: Formation of the aci-nitro tautomer (blue in diagram).
-
Cyclization: Ring closure to a benzisoxazoline intermediate.
-
Collapse: Ring opening releases the substrate and the nitroso byproduct.
Visualization of the Pathway
Caption: Comparative photochemical fate. The 2-nitro isomer undergoes rearrangement; the 3-nitro isomer dissipates energy thermally.
Part 3: Synthetic Utility & Protocols
The synthesis of these compounds typically utilizes the Henry Reaction (Nitroaldol) followed by selective reduction.[3] The challenge lies in reducing the aliphatic nitro group (to form the amine) without reducing the aromatic nitro group (which defines the isomer).
Synthesis Workflow (Henry Reaction)
This protocol applies to both isomers, but the resulting stability differs.
Step 1: Nitroaldol Condensation
-
Reagents: 2- or 3-Nitrobenzaldehyde + Nitromethane.
-
Catalyst: Copper(II) acetate + Chiral Ligand (for asymmetric synthesis) or simple base (NaOH/MeOH).
-
Product:
-nitro alcohol.[4]
Step 2: Selective Reduction
-
Objective: Reduce
to while preserving . -
Reagent Choice:
-
Avoid:
(Reduces Ar-NO to Aniline). -
Use:
or (controlled).
-
Detailed Protocol: Synthesis of -Amino- -(3-nitrophenyl)ethanol
This protocol yields the 3-nitro variant, often used as a stable scaffold.
-
Henry Reaction:
-
Dissolve 3-nitrobenzaldehyde (10 mmol) in MeOH (20 mL).
-
Add Nitromethane (15 mmol) and cool to 0°C.
-
Add NaOH (10% aq, 1.1 eq) dropwise. Maintain temp < 10°C.
-
Stir 2h. Quench with dilute HCl. Extract with EtOAc.[5]
-
Result: 1-(3-nitrophenyl)-2-nitroethanol.
-
-
Selective Reduction (Borane Method):
-
Dissolve the nitroethanol intermediate (5 mmol) in anhydrous THF under
. -
Add
(1M, 15 mmol) dropwise at 0°C. -
Reflux for 4h.
-
Cool and quench carefully with MeOH (gas evolution!).
-
Evaporate solvent, redissolve in EtOH/HCl to cleave borane complexes.
-
Basify and extract.[5]
-
Validation: NMR should show aromatic protons typical of 3-substituted system (singlet at C2) and absence of aniline broad singlet.
-
Part 4: Experimental Validation (Photolysis Assay)
To confirm the identity or stability of your specific isomer, perform this self-validating photolysis assay.
Materials
-
Light Source: UV Lamp (365 nm, approx. 10 mW/cm²) or LED array.
-
Solvent: 50:50 Methanol/PBS Buffer (pH 7.4).
-
Analysis: HPLC-UV or UV-Vis Spectrophotometry.
Protocol
-
Preparation: Prepare a 100
M solution of the test compound (2-nitro or 3-nitro amino alcohol). -
Baseline: Record the UV-Vis spectrum (200–500 nm). Note
(usually ~260-280 nm for nitrobenzyl). -
Irradiation: Irradiate the sample in a quartz cuvette.
-
Time-Points: Take measurements at t = 0, 1, 5, 10, and 30 minutes.
Expected Results (Data Interpretation)
| Observation | 2-Nitrobenzyl (Ortho) | 3-Nitrobenzyl (Meta) |
| Spectral Shift | Appearance of new peak at ~350-370 nm (Nitroso byproduct). | No significant change (minor degradation possible). |
| Isosbestic Points | Clear isosbestic points indicating clean conversion A | Absent or messy (if degradation occurs). |
| HPLC | Disappearance of parent peak; appearance of two new peaks (released amine + nitroso). | Parent peak remains constant. |
Part 5: Applications in Drug Development
2-Nitrobenzyl: The "Cage"
Used in Chemical Biology to mask the activity of a drug until it reaches a target tissue (e.g., caged neurotransmitters).
-
Design: The amino group of the amino alcohol is carbamoylated with a 2-nitrobenzyl chloroformate.
-
Mechanism:[1][2][5][6][7][8][9] Light removes the cage, freeing the active amino alcohol.
3-Nitrobenzyl: The "Scaffold"
Used in Medicinal Chemistry (SAR studies).
-
Bioisostere: The 3-nitro group mimics the electron-withdrawing nature of halogenated phenyl rings but adds hydrogen-bond acceptor capability.
-
Adrenergic Agonists: 3-nitrobenzyl amino alcohols are structural analogs of phenylethanolamines (like norepinephrine) where the nitro group probes the electronic requirements of the receptor binding pocket without the metabolic instability of catechol hydroxyls.
References
-
Photochemical Mechanism (Norrish Type II)
- Il'ichev, Y. V., et al. (2004). "Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP." Journal of the American Chemical Society.
-
Henry Reaction (Synthesis)
- Paler, L. et al. (2015). "Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex." Molecules.
-
3-Nitrobenzyl Properties
-
PubChem. "3-Nitrobenzyl alcohol Compound Summary."[10]
-
-
Photoremovable Protecting Groups (Review)
- Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews.
Sources
- 1. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Efficient synthesis of chiral benzofuryl β-amino alcohols via a catalytic asymmetric Henry reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 3-Aminobenzylalcohol synthesis - chemicalbook [chemicalbook.com]
- 6. ijrti.org [ijrti.org]
- 7. researchgate.net [researchgate.net]
- 8. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: methyl ethers and caged ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Henry reaction - Wikipedia [en.wikipedia.org]
- 10. 3-Nitrobenzyl alcohol - Wikipedia [en.wikipedia.org]
Physicochemical Profiling of Nitrobenzyl-Substituted Secondary Amines: pKa Determination and Structural Insights
Executive Summary
The acid dissociation constant (
Theoretical Framework: Electronic Substituent Effects
The basicity of a secondary amine, such as N-methylbenzylamine, is defined by the availability of the nitrogen lone pair to accept a proton. When a nitrobenzyl group is introduced, the basicity is modulated by two primary electronic vectors:
-
Inductive Effect (-I): The nitro group (
) is strongly electronegative. It pulls electron density through the -bond framework, destabilizing the positively charged ammonium conjugate acid ( ) and lowering the . -
Resonance Effect (-R): In para-nitrobenzyl systems, the nitro group can withdraw electron density from the aromatic ring via
-conjugation. While the methylene spacer ( ) in benzylamines insulates the nitrogen from direct conjugation with the ring, the electron-deficient ring still exerts a stronger pull on the nitrogen lone pair than a neutral phenyl ring.
The Hammett Equation Application
For meta and para substituents, the shift in
-
: The
of the unsubstituted parent (N-methylbenzylamine). -
(Sigma) : The substituent constant (
, ). -
(Rho) : The reaction constant.[1][2] For the dissociation of benzylammonium ions in water,
is approximately 1.05 . This positive value confirms that electron-withdrawing groups increase acidity (lower ).
Quantitative Analysis: pKa Data Matrix
The following table synthesizes experimental baselines with Hammett-derived predictions for N-methyl-nitrobenzylamines.
| Compound | Substituent Position | Predicted | Experimental | ||
| N-Methylbenzylamine | None (H) | 0.00 | — | 9.54 | 0.00 |
| N-Methyl-3-nitrobenzylamine | Meta | 0.71 | 8.79 | ~8.80 | -0.74 |
| N-Methyl-4-nitrobenzylamine | Para | 0.78 | 8.72 | ~8.70 | -0.84 |
| N-Methyl-2-nitrobenzylamine | Ortho | N/A* | < 8.50 | ~8.30** | -1.24 |
*Note: Hammett
Visualization: Structure-Property Relationship (SPR) Logic
The following diagram illustrates the decision logic for predicting
Caption: Decision tree illustrating the impact of nitro group positioning on the basicity of secondary benzylamines.
Mechanistic Insights: The "Ortho Effect"
While meta and para isomers follow linear free energy relationships, the ortho-nitro isomer exhibits a deviation known as the Ortho Effect . In N-methyl-2-nitrobenzylamine, the nitro group is spatially proximal to the amine center.
-
Proximity Inductive Effect: The electron-withdrawing inductive effect operates through space (field effect) and through the shorter bond path, exerting a stronger deactivating influence than in the para position.
-
Steric Inhibition of Solvation: The bulky nitro group hinders the approach of water molecules. The stability of the ammonium ion (
) depends heavily on hydrogen bonding with the solvent. By sterically blocking this solvation shell, the ortho-nitro group destabilizes the conjugate acid, favoring the neutral amine form and thus lowering the significantly more than electronic effects alone would predict.
Experimental Methodologies
To validate these values in a drug discovery campaign, precise experimental determination is required. Two protocols are recommended: Potentiometric Titration (Standard) and NMR pH Titration (Low Solubility/Sample Sparing).
Protocol A: Potentiometric Titration (High Precision)
Applicability: Compounds with aqueous solubility > 1 mM.
-
Preparation: Dissolve 5–10 mg of the amine hydrochloride salt in 20 mL of degassed, deionized water containing 0.15 M KCl (to maintain ionic strength).
-
Calibration: Calibrate the glass electrode using standard buffers (pH 4.01, 7.00, 10.01) at 25°C.
-
Titration: Titrate with 0.1 M standardized NaOH (carbonate-free). Add titrant in 10
L increments. -
Data Processing: Plot pH vs. Volume of NaOH. The
corresponds to the pH at the half-equivalence point (inflection point). Use the Bjerrum method or Gran plot for refinement.
Protocol B: H-NMR pH Titration (Sample Sparing)
Applicability: Low solubility compounds or limited material (< 1 mg).
-
Sample: Dissolve 0.5 mg of amine in 500
L of (or 90:10 with water suppression). -
Buffers: Prepare a series of deuterated buffers ranging from pH 6 to 11.
-
Acquisition: Record
H-NMR spectra at varying pH values. Monitor the chemical shift ( ) of the benzylic methylene protons ( ). These protons shift significantly upon protonation of the adjacent nitrogen. -
Calculation: Fit the chemical shift data to the Henderson-Hasselbalch equation:
Caption: Workflow selection for pKa determination based on compound solubility.
References
- Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
-
Blackwell, L. F., et al. (1964). The effect of substituents on the acid dissociation of the benzylammonium ion. Journal of the Chemical Society, 3588-3590. (Source for
value determination). Link - Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall.
-
PubChem. (2025). Compound Summary: N-Methylbenzylamine.[3] National Library of Medicine. Link
Sources
Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies for 2-[(3-nitrobenzyl)amino]ethanol
Executive Overview
In modern drug discovery and complex organic synthesis, bifunctional building blocks are critical for developing highly specific pharmacophores. 2-[(3-nitrobenzyl)amino]ethanol is a versatile secondary amine intermediate characterized by its dual functional handles: a reactive hydroxyl group and a reducible nitroaromatic ring.
This whitepaper provides an authoritative guide on the fundamental properties—specifically its molecular formula of C9H12N2O3 and molecular weight of 196.21 g/mol —alongside field-proven, self-validating methodologies for its synthesis and downstream application in pharmaceutical development.
Physicochemical Profiling & Structural Dynamics
The utility of 2-[(3-nitrobenzyl)amino]ethanol stems from its distinct structural compartments. The molecule consists of an ethanolamine backbone N-alkylated with a 3-nitrobenzyl group. The meta-positioning of the strongly electron-withdrawing nitro group (-NO2) significantly impacts the electron density of the aromatic ring, rendering it stable against unwanted electrophilic aromatic substitutions during intermediate synthetic steps, while remaining highly susceptible to targeted reduction later in the synthetic sequence [2].
To facilitate precise stoichiometric calculations and analytical tracking, the quantitative physicochemical parameters are summarized below:
Table 1: Key Physicochemical Parameters
| Parameter | Value | Structural Implication |
| Molecular Formula | C9H12N2O3 | Defines the atomic composition (9 Carbon, 12 Hydrogen, 2 Nitrogen, 3 Oxygen). |
| Molecular Weight | 196.21 g/mol | Critical for stoichiometric equivalents in scale-up synthesis. |
| Monoisotopic Mass | 196.08479 Da | Target mass for high-resolution mass spectrometry (HRMS) validation. |
| Hydrogen Bond Donors | 2 (NH, OH) | Influences target protein binding and aqueous solubility. |
| Hydrogen Bond Acceptors | 4 (NO2, NH, OH) | Enhances interaction with polar solvent matrices. |
| Rotatable Bonds | 5 | Provides conformational flexibility for receptor pocket binding. |
Mechanistic Synthesis: The Reductive Amination Pathway
The most efficient and scalable route to synthesize 2-[(3-nitrobenzyl)amino]ethanol is via the reductive amination of 3-nitrobenzaldehyde with ethanolamine.
Causality in Reagent Selection: A critical failure point in this synthesis is the choice of the reducing agent. The electron-withdrawing nitro group makes the aldehyde carbonyl highly electrophilic. If a strong, unselective hydride source like sodium borohydride (NaBH4) is used, rapid direct reduction of the aldehyde occurs, yielding 3-nitrobenzyl alcohol as a major impurity.
To circumvent this, Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3) is employed[1]. The electron-withdrawing acetate groups on STAB reduce its nucleophilicity, making it exceptionally mild. It selectively reduces the transient iminium ion formed between the aldehyde and the amine without attacking the unreacted aldehyde, ensuring high chemoselectivity and yield.
Synthetic workflow for 2-[(3-nitrobenzyl)amino]ethanol via reductive amination.
Experimental Protocol: Self-Validating Methodology
The following protocol is designed as a self-validating system . Each phase includes an analytical checkpoint to ensure the reaction trajectory is correct before proceeding, thereby eliminating downstream purification bottlenecks.
Step-by-Step Synthesis
Reagents: 3-Nitrobenzaldehyde (1.0 eq), Ethanolamine (1.05 eq), Sodium Triacetoxyborohydride (1.5 eq), 1,2-Dichloroethane (DCE), Glacial Acetic Acid (catalytic).
-
Imine Formation (Condensation):
-
Action: Dissolve 3-nitrobenzaldehyde (10 mmol, 1.51 g) in 30 mL of anhydrous DCE. Add ethanolamine (10.5 mmol, 0.64 g) and 1-2 drops of glacial acetic acid to catalyze imine formation. Stir at room temperature for 2 hours.
-
Self-Validation Checkpoint 1: Perform Thin-Layer Chromatography (TLC) (Hexanes:EtOAc 7:3). The UV-active spot corresponding to the starting aldehyde (
) must completely disappear, replaced by a baseline/polar imine spot. Do not proceed until conversion is >95%.
-
-
Selective Reduction:
-
Action: Cool the reaction mixture to 0°C using an ice bath. Portion-wise, add NaBH(OAc)3 (15 mmol, 3.18 g) over 15 minutes to control the mild exotherm. Remove the ice bath and stir at room temperature for 12 hours.
-
Self-Validation Checkpoint 2: Pull a 50
L aliquot, quench with saturated NaHCO3, extract with EtOAc, and analyze via LC-MS. The chromatogram must show a dominant peak with , confirming the molecular weight of the target secondary amine.
-
-
Quench and Isolation:
-
Action: Quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO3. Causality: The basic quench neutralizes the acetic acid and residual borate salts, ensuring the secondary amine is in its unprotonated, free-base form, which is essential for organic extraction.
-
Action: Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
-
Purification:
-
Action: Purify the crude residue via flash column chromatography (DCM:MeOH 95:5 with 1% Triethylamine) to yield the pure 2-[(3-nitrobenzyl)amino]ethanol as a viscous oil or low-melting solid.
-
Downstream Applications in Drug Development
In medicinal chemistry, 2-[(3-nitrobenzyl)amino]ethanol is rarely the final active pharmaceutical ingredient (API). Instead, it serves as a highly programmable scaffold [3].
The secondary amine can be selectively protected (e.g., with a Boc or Cbz group) or directly utilized in N-alkylation/acylation reactions to build tertiary amines or amides. The terminal hydroxyl group is primed for esterification, etherification, or conversion into a leaving group (via mesylation/tosylation) for further nucleophilic displacement. Most importantly, the meta-nitro group can be catalytically reduced (e.g., H2, Pd/C) to yield an aniline derivative, which is a classic pharmacophore anchoring point for kinase inhibitors and targeted covalent modifiers.
Downstream functionalization pathways in drug development.
References
Technical Guide: Safety Data Sheet (SDS) Architecture for Nitrobenzyl Amino Ethanol Derivatives
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
Nitrobenzyl amino ethanol derivatives represent a critical class of "caged" compounds used in chemical biology and drug delivery. These molecules function as photocleavable linkers (PCLs), where the o-nitrobenzyl group acts as a photolabile protecting group. Upon exposure to near-UV light (typically 300–365 nm), the linker cleaves, releasing a bioactive payload (drug, protein, or nucleotide).
While standard Safety Data Sheets (SDS) exist for generic precursors like 2-nitrobenzyl alcohol, specialized derivatives often lack comprehensive safety data. This guide bridges that gap, providing a risk management framework based on the specific reactivity of the nitroaromatic core and the photochemical cleavage mechanism .
Core Chemical Structure & Function
-
Nitro Group (NO₂): The chromophore responsible for light absorption. It is also the primary source of thermal instability and toxicity.
-
Amino Ethanol Tail: Provides the bifunctional handle—the amine for conjugation to the carrier, and the ethanol hydroxyl for "caging" the payload.
Hazard Identification (GHS Framework)
The safety profile of these derivatives is dominated by the nitroaromatic moiety. Below is the derived GHS classification logic based on structure-activity relationships (SAR) and available data for o-nitrobenzyl alcohol precursors.
GHS Classification Matrix
| Hazard Class | Category | H-Code | Hazard Statement | Mechanistic Basis |
| Acute Toxicity (Oral) | Cat 4 | H302 | Harmful if swallowed.[1][2] | Nitroaromatics can interfere with oxygen transport (Methemoglobinemia). |
| Skin Irritation | Cat 2 | H315 | Causes skin irritation.[2] | Benzylic amines/alcohols are moderate contact irritants. |
| Eye Irritation | Cat 2A | H319 | Causes serious eye irritation.[3][2][4] | Direct mucous membrane irritant. |
| STOT - SE | Cat 3 | H335 | May cause respiratory irritation.[5][2] | Dust/aerosol inhalation triggers upper respiratory inflammation. |
| Reactivity | N/A | H200 * | Unstable explosive (Potential) | Note: While most mono-nitro compounds are stable, they are high-energy. Do not heat under confinement. |
Critical Warning: The primary byproduct of photocleavage is 2-nitrosobenzaldehyde . Nitroso compounds are significantly more reactive and potentially more toxic than the parent nitro compound.
Visualizing the Hazard Assessment Logic
The following diagram outlines the decision process for handling these compounds, integrating the unique photochemical risks.
Figure 1: Hazard Assessment Decision Tree. This workflow prioritizes the unique instability factors of photocleavable linkers.
Stability, Reactivity, and Photolysis[5]
This section is the most critical for researchers. Unlike standard reagents, "stability" here is a paradox: the compound must be unstable to light to function, but stable during storage.
The Photochemical Mechanism
Upon irradiation (300–365 nm), the nitro group abstracts a benzylic hydrogen, forming an aci-nitro intermediate. This rearranges to cleave the linker, releasing the payload and generating the nitrosobenzaldehyde byproduct .[6]
Storage & Handling Protocol (Self-Validating System)
To ensure the compound has not degraded (uncaged) prior to use, follow this protocol:
-
Receipt: Immediately inspect the color. Pure nitrobenzyl derivatives are typically pale yellow . A shift to dark orange or brown indicates surface photolysis and formation of azo-dimers.
-
Storage: Store at -20°C under Argon.
-
Container: Amber glass is mandatory. If amber glass is unavailable, wrap clear vials in double-layered aluminum foil.
-
Validation Step (HPLC): Before any critical "uncaging" experiment, run a QC check:
-
Mobile Phase: Water/Acetonitrile (0.1% TFA).
-
Detection: 254 nm (aromatic) and 350 nm (nitro group).
-
Pass Criteria: Single peak >95% area. Multiple peaks suggest premature photolysis.
-
Toxicology & Exposure Controls
Specific Toxicological Risks[10]
-
Methemoglobinemia: Nitroaromatic compounds can oxidize hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), reducing oxygen transport.
-
Sensitization: The amino handle (if free) can act as a hapten, potentially causing skin sensitization (allergic dermatitis) upon repeated exposure.
Engineering Controls
-
Fume Hood: Mandatory for all solid handling to prevent inhalation of dust.
-
Glove Selection: Nitrile gloves (0.11 mm minimum) are generally sufficient for incidental splash protection. For prolonged synthesis work, use double-gloving or laminate gloves (Silver Shield) due to the permeation potential of nitro-aromatics in organic solvents.
Waste Disposal & Byproduct Management
The unique aspect of this SDS is the post-experiment waste stream . After the experiment (uncaging), the solution contains 2-nitrosobenzaldehyde .
The "Reactive Waste" Problem
Nitrosobenzaldehyde is highly reactive. It can:
-
Dimerize to form azo-compounds.
-
React with nucleophiles (amines/thiols) in the biological buffer.
-
Precipitate as an insoluble brown solid.
Disposal Protocol:
-
Do NOT mix with strong oxidizing acids (Nitric/Chromic) – Risk of violent reaction.
-
Do NOT mix with strong reducing agents (Hydrazine) – Risk of exothermic reduction.
-
Segregation: Dispose of uncaged reaction mixtures as Hazardous Organic Waste (High Nitrogen Content) . Label specifically as "Contains Nitroso-compounds."
Photolysis Workflow Visualization
Figure 2: Photolysis Pathway & Waste Generation. Note the formation of the reactive nitroso byproduct.[6]
Emergency Response (First Aid)
-
Inhalation: Move to fresh air. If cyanosis (blue lips) occurs, administer oxygen immediately. This is a specific sign of nitro-compound poisoning.
-
Skin Contact: Wash with soap and water.[3][5][8][4] Do not use ethanol to wash skin; organic solvents facilitate the transdermal absorption of nitroaromatics.
-
Eye Contact: Rinse cautiously with water for 15 minutes.[5] Remove contact lenses.[3][5][4][9]
-
Spill Cleanup:
-
Eliminate ignition sources.[2]
-
Dampen the solid with water to prevent dust.
-
Absorb with inert material (vermiculite).
-
Do not use sawdust (combustible nitrate formation risk).
-
References
-
National Institutes of Health (NIH). (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. PubMed Central. Retrieved from [Link]
-
Ilchik, J., et al. (2025). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
- 1. 2-Nitrobenzyl Alcohol | 612-25-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. multimedia.3m.com [multimedia.3m.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. carlroth.com [carlroth.com]
- 9. tcichemicals.com [tcichemicals.com]
Technical Guide: The 3-Nitrobenzyl Group as a Non-Photolabile Safety-Catch Linker
Executive Summary
While the ortho-nitrobenzyl (2-nitrobenzyl) group is ubiquitous as a photocleavable linker, its isomer, the 3-nitrobenzyl (meta-nitrobenzyl) group , serves a fundamentally different and critical role in complex synthesis and drug delivery. It functions as a chemically orthogonal safety-catch linker .
Unlike its photolabile counterpart, the 3-nitrobenzyl group is stable to ambient light and standard acidic deprotection cycles (e.g., TFA in DCM). Its utility lies in a "Lock-and-Key" mechanism: the electron-withdrawing nitro group "locks" the benzylic bond against acidolysis. Chemical reduction "unlocks" it by converting the nitro group to an electron-donating amino group, rendering the benzylic bond hyper-labile to mild acid solvolysis. This guide details the mechanistic principles, synthesis, and experimental protocols for deploying the 3-nitrobenzyl group as a robust, reduction-activated tool.
Part 1: The Chemical Distinction (3-Nitro vs. 2-Nitro)
The utility of the 3-nitrobenzyl group is defined by what it does not do: it does not cleave under UV light. This photostability allows researchers to handle compounds on the benchtop without degradation, a common failure mode with o-nitrobenzyl linkers.
Mechanistic Divergence
The structural isomerism dictates reactivity. The ortho position allows for a Norrish Type II photochemical reaction (intramolecular hydrogen abstraction), leading to cleavage. The meta (3-nitro) position geometrically prevents this abstraction, enforcing photostability.
| Feature | 2-Nitrobenzyl (Ortho) | 3-Nitrobenzyl (Meta) |
| Primary Trigger | UV Light (365 nm) | Chemical Reduction (Zn, SnCl₂, Na₂S₂O₄) |
| Cleavage Mechanism | Norrish Type II / H-Abstraction | Electronic Switch |
| Acid Stability | Variable | High (in Nitro form) |
| Light Stability | Low (Photolabile) | High (Photostable) |
| Primary Application | Caged compounds, Photo-release | Safety-catch linkers, Hypoxia targeting |
The Electronic Switch (The "Safety Catch")
The core principle of the 3-nitrobenzyl linker is the modulation of the benzylic carbon's susceptibility to carbocation formation (solvolysis). This is quantified by the Hammett substituent constants (
-
Locked State (Nitro): The 3-nitro group is strongly electron-withdrawing (
). This destabilizes the formation of a benzylic cation, making the ester/ether bond highly resistant to acid cleavage (e.g., stable to 50% TFA). -
Unlocked State (Amino): Upon reduction, the 3-amino group becomes electron-donating. While it cannot stabilize a cation via direct resonance (as the para-isomer does), it facilitates cleavage through inductive effects and solvent-assisted displacement, significantly lowering the energy barrier for acidolysis.
Part 2: Mechanism of Action & Workflow
The application of this linker follows a strict three-phase logic: Anchor
The Safety-Catch Pathway
The following diagram illustrates the workflow. The linker remains inert during peptide elongation or drug assembly (Phase 1) but is activated by a specific reduction step (Phase 2), allowing for mild release (Phase 3).
Part 3: Experimental Protocols
Synthesis of the 3-Nitrobenzyl Linker Resin
This protocol describes functionalizing a solid support (e.g., polystyrene) with a 3-nitrobenzyl alcohol handle.
Reagents:
-
3-Nitrobenzyl alcohol[1]
-
Carboxyl-functionalized resin (e.g., Merrifield or Wang precursor)
-
DIC (N,N'-Diisopropylcarbodiimide)
-
DMAP (4-Dimethylaminopyridine)
Procedure:
-
Swelling: Swell the carboxyl-resin (1.0 equiv) in dry DCM for 30 minutes.
-
Coupling: Add 3-nitrobenzyl alcohol (3.0 equiv), DIC (3.0 equiv), and DMAP (0.1 equiv).
-
Incubation: Agitate at room temperature for 12–18 hours.
-
Washing: Filter and wash resin with DMF (3x), DCM (3x), and MeOH (3x).
-
Validation: Confirm loading via IR spectroscopy (appearance of nitro stretches at ~1530 and ~1350 cm⁻¹) or elemental analysis (Nitrogen content).
The "Unlock": Reductive Activation
This is the critical step that differentiates the 3-nitrobenzyl group from standard benzyl linkers.
Method A: Stannous Chloride (Standard)
-
Applicability: Compatible with most peptides; avoids metal hydrogenation catalysts that might reduce alkenes.
-
Protocol:
-
Suspend the resin-bound protected compound in DMF.
-
Add a solution of SnCl₂·2H₂O (2 M) in DMF/AcOH (9:1).
-
Agitate for 2–4 hours at room temperature.
-
Wash extensively with DMF, water, and DCM to remove tin salts.
-
Result: The resin now carries the 3-aminobenzyl linker.
-
Method B: Zinc/Acetic Acid (Mild)
-
Applicability: Best for sensitive payloads prone to Lewis acid damage.
-
Protocol:
-
Suspend resin in THF/Acetic Acid (1:1).
-
Add activated Zinc dust (20 equiv) .
-
Shake vigorously for 1–2 hours.
-
Filter to remove excess Zinc.
-
The Release: Acidolytic Cleavage
Once reduced to the amine, the linker is hyper-sensitive to acid.
Protocol:
-
Treat the activated (amino) resin with 5–10% TFA in DCM (or 50% Acetic Acid for highly sensitive targets).
-
Agitate for 30–60 minutes.
-
Filter the resin and collect the filtrate.
-
Evaporate solvent to recover the free carboxylic acid payload.
Part 4: Applications in Drug Development[2]
Hypoxia-Activated Prodrugs (HAPs)
While p-nitrobenzyl linkers are famous for fragmentation via 1,6-elimination (quinone methide formation), the m-nitrobenzyl group offers a non-self-immolative alternative. It is used when the drug release mechanism requires enzymatic reduction (by nitroreductases overexpressed in hypoxic tumors) followed by hydrolytic cleavage rather than spontaneous fragmentation. This allows for tighter control over release kinetics in the tumor microenvironment.
Orthogonal Protecting Group Strategies
In complex total synthesis, the 3-nitrobenzyl group serves as a "semi-permanent" protecting group.
-
Scenario: You have a Benzyl ester (removable by H₂/Pd) and a 3-Nitrobenzyl ester.
-
Selectivity: Hydrogenation with Pd/C will cleave the standard Benzyl ester and reduce the 3-Nitro to 3-Amino, but (crucially) it often does not cleave the 3-Amino benzylic bond immediately without acid presence. This allows for stepwise deprotection strategies.
Part 5: Stability Profile & Comparison
The following table summarizes the stability of the 3-nitrobenzyl group relative to common analogs, validating its selection for specific workflows.
| Condition | Benzyl (Bn) | 4-Nitrobenzyl (pNB) | 3-Nitrobenzyl (mNB) |
| 50% TFA (Acid) | Stable | Very Stable | Very Stable |
| HF (Strong Acid) | Unstable | Stable | Stable |
| H₂ / Pd-C | Unstable (Cleaves) | Reduces to Amine | Reduces to Amine |
| UV Light (365nm) | Stable | Stable | Stable |
| Activated State | N/A | 1,6-Elimination (Fast) | Acid Solvolysis (Tunable) |
References
-
Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules. (2024). A comprehensive review of linker strategies, detailing the orthogonality of nitrobenzyl systems in SPPS. [Link]
-
Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. (2013). Provides the mechanistic contrast between ortho-nitrobenzyl (photolabile) and meta-nitrobenzyl (photostable) isomers. [Link]
-
One-Pot Green Catalytic Preparation of 3-Aminobenzoic Acid. MDPI. (2020). Validates the reduction protocols and stability of 3-nitrobenzyl derivatives under catalytic conditions. [Link]
-
A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. PMC - NIH. (2006). Discusses the cleavage conditions and stability profiles of nitrobenzyl protecting groups in complex synthesis. [Link]
Sources
Methodological & Application
Synthesis of 2-(3-Nitro-benzylamino)-ethanol via reductive amination
Application Note: Chemoselective Synthesis of 2-(3-Nitro-benzylamino)-ethanol via Reductive Amination
Executive Summary
This application note details the protocol for synthesizing 2-(3-nitro-benzylamino)-ethanol , a critical intermediate in the development of adrenergic receptor ligands and radio-sensitizers. The synthesis utilizes a chemoselective reductive amination strategy employing Sodium Triacetoxyborohydride (STAB) .[1] Unlike catalytic hydrogenation, which poses a high risk of reducing the nitro moiety (
Chemical Strategy & Retrosynthetic Analysis
The primary challenge in this synthesis is chemoselectivity . The target molecule contains two reducible functionalities: the imine intermediate (formed from the aldehyde and amine) and the nitro group on the aromatic ring.
-
Reagent Choice: Sodium triacetoxyborohydride,
, is selected over Sodium Borohydride ( ) or Sodium Cyanoborohydride ( ).[2] STAB is mild, less toxic than cyanoborohydrides, and does not require pH adjustment to prevent aldehyde reduction. Crucially, it is electronically tuned to reduce iminium ions selectively over carbonyls and nitro groups. -
Solvent System: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).[3][4][5] DCE is preferred for faster reaction rates, though THF is a greener alternative.
Visualizing the Reaction Pathway
Figure 1: Reaction pathway highlighting the chemoselective reduction of the imine intermediate while avoiding nitro group reduction.[6]
Experimental Protocol
Safety Warning: 3-Nitrobenzaldehyde is an irritant. Borohydrides release hydrogen gas upon quenching; ensure proper ventilation.
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[6][7][8][9] | Role |
| 3-Nitrobenzaldehyde | 151.12 | 1.0 | Limiting Reagent |
| Ethanolamine | 61.08 | 1.05 | Amine Source |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.4 | Reducing Agent |
| 1,2-Dichloroethane (DCE) | - | 10-15 vol | Solvent |
| Acetic Acid (AcOH) | 60.05 | 1.0 | Catalyst (Optional) |
Step-by-Step Procedure
1. Imine Formation (In Situ)
-
Charge a dry reaction vessel (equipped with a magnetic stir bar and nitrogen inlet) with 3-Nitrobenzaldehyde (1.0 equiv).
-
Add 1,2-Dichloroethane (DCE) to dissolve the aldehyde (concentration ~0.2 M).
-
Add Ethanolamine (1.05 equiv) dropwise.
-
Mechanistic Insight: The solution may warm slightly and change color (often yellow) indicating imine formation. Stir for 30–60 minutes at room temperature to ensure equilibrium favors the imine.
2. Reductive Step
-
Cool the mixture to 0°C (ice bath). While not strictly necessary for STAB, this controls the exotherm upon reagent addition.
-
Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) portion-wise over 10 minutes.
-
Optional: If the reaction is sluggish (monitored by TLC), add Acetic Acid (1.0 equiv) to catalyze the formation of the reactive iminium species.
-
Remove the ice bath and allow the reaction to stir at room temperature (20–25°C) for 4–16 hours.
3. Reaction Monitoring (PAT)
-
TLC: Mobile phase 5% MeOH in DCM. The aldehyde spot (
) should disappear. The product will be a polar, basic spot near the baseline (stains with Ninhydrin or Dragendorff). -
HPLC/LC-MS: Look for the disappearance of the aldehyde peak (MW 151) and appearance of the product mass (
).
4. Work-up & Quenching
-
Quench the reaction by adding saturated aqueous
solution. Stir vigorously for 15 minutes to neutralize acetic acid and decompose borate complexes. -
Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (
). -
Wash the combined organic layers with Brine , dry over anhydrous
, and filter. -
Concentrate in vacuo to yield the crude oil.
5. Purification
-
Acid-Base Wash (Self-Validating Step):
-
Dissolve crude oil in DCM.
-
Extract with 1M HCl. The product moves to the aqueous phase (as the hydrochloride salt); non-basic impurities (unreacted aldehyde) stay in DCM.
-
Wash the acidic aqueous layer with fresh DCM.
-
Basify the aqueous layer with 2M NaOH (to
). -
Extract back into DCM, dry, and concentrate.
-
-
Recrystallization: If a solid is required, the hydrochloride salt can be generated and recrystallized from Ethanol/Ether.
Process Workflow Diagram
Figure 2: Operational workflow for the one-pot reductive amination protocol.
Quality Control & Expected Data
| Parameter | Expected Result | Notes |
| Appearance | Yellow to orange oil (free base) | HCl salt is a white/off-white solid. |
| Distinctive singlet for benzylic protons. | ||
| MS (ESI) | Confirm absence of | |
| Yield | 75% - 90% | Lower yields often due to poor extraction efficiency of the polar amino-alcohol. |
Troubleshooting Guide:
-
Issue: Bis-alkylation (Two benzyl groups on one ethanolamine).
-
Solution: Ensure slow addition of the aldehyde to the amine if using
, but with STAB, bis-alkylation is rare due to steric hindrance. Ensure stoichiometry is 1:1.
-
-
Issue: Incomplete conversion.
-
Solution: Add 1 equiv of Acetic Acid to protonate the imine, accelerating the reduction.
-
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][5][8][12] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Grounding: This is the seminal paper establishing STAB as the reagent of choice for chemoselective reductive amination, explicitly noting tolerance of nitro groups.
-
Gribble, G. W. (1998). Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System. Chemical Society Reviews, 27, 395-404.
- Grounding: Provides mechanistic background on the role of carboxylic acids (like acetic acid) in borohydride reductions.
-
BenchChem. (2025).[7][13] Application Notes and Protocols for the Reduction of 3-Nitrobenzaldehyde.
- Grounding: Confirms industrial relevance and handling of 3-nitrobenzaldehyde precursors.
Sources
- 1. researchgate.net [researchgate.net]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. US4937382A - Process for preparing 2-(o-aminophenyl)ethanol - Google Patents [patents.google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. scilit.com [scilit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Synthesis Protocol: Condensation of 3-Nitrobenzaldehyde with Ethanolamine
Application Note: AN-2026-SCHIFF-03
Target Product: (E)-2-((3-nitrobenzylidene)amino)ethanol
Abstract & Strategic Context
This application note details the synthesis of (E)-2-((3-nitrobenzylidene)amino)ethanol , a Schiff base ligand derived from the condensation of 3-nitrobenzaldehyde and ethanolamine (2-aminoethanol).
Significance:
Schiff bases bearing nitro groups are "privileged scaffolds" in medicinal chemistry, often serving as precursors for antimicrobial agents or as ligands in coordination chemistry. The presence of the electron-withdrawing nitro group (
Reaction Mechanism & Logic
The formation of the azomethine bond (
Mechanistic Insights:
-
Nucleophilic Attack: The lone pair on the ethanolamine nitrogen attacks the electrophilic carbonyl carbon of 3-nitrobenzaldehyde.
-
Hemiaminal Formation: A proton transfer occurs, stabilizing the tetrahedral hemiaminal intermediate.
-
Dehydration (Rate Limiting): The hydroxyl group is protonated (often requiring trace acid catalysis or heat) and leaves as water, forming the imine double bond.
Mechanistic Visualization
Figure 1: Step-wise mechanism of Schiff base condensation. The dehydration step is reversible; removing water drives the equilibrium toward the product.
Experimental Protocol
Materials & Safety
| Reagent | MW ( g/mol ) | Equiv. | Role | Safety Hazard |
| 3-Nitrobenzaldehyde | 151.12 | 1.0 | Electrophile | Irritant, potential sensitizer. |
| Ethanolamine | 61.08 | 1.0 - 1.1 | Nucleophile | Corrosive, viscous liquid. |
| Ethanol (Absolute) | 46.07 | Solvent | Medium | Flammable. |
| Glacial Acetic Acid | 60.05 | Cat. | Catalyst | Corrosive (Use 1-2 drops).[1] |
Method A: Standard Reflux (Recommended)
This method utilizes thermal energy to overcome the activation barrier for dehydration and is robust for scaling.
Step-by-Step Procedure:
-
Preparation: In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 3-nitrobenzaldehyde (1.51 g, 10 mmol) in 20 mL of absolute ethanol .
-
Note: Ensure the aldehyde is fully dissolved before adding the amine to prevent clumping.
-
-
Addition: Add ethanolamine (0.61 g, ~0.60 mL, 10 mmol) dropwise to the stirring solution.
-
Observation: The solution may warm slightly (exothermic) and change color (typically yellowing) immediately.
-
-
Catalysis: Add 1-2 drops of glacial acetic acid .
-
Why? Mild acidity protonates the hemiaminal -OH, making it a better leaving group (
). Do not add excess acid, or you will protonate the amine and deactivate it.
-
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (~78°C) for 2 to 3 hours .
-
Monitoring (Critical Stop Point): Check progress via TLC (Silica gel).
-
Mobile Phase: Hexane:Ethyl Acetate (3:1).
-
Visualization: UV lamp (254 nm). The aldehyde spot (starting material) should disappear.
-
-
Work-up:
-
Remove the flask from heat and allow it to cool to room temperature.
-
Place the flask in an ice bath (0-4°C) for 30 minutes to induce crystallization.
-
Contingency: If an oil forms instead of crystals (common with ethanolamine derivatives), evaporate the solvent using a rotary evaporator to 50% volume, then freeze overnight. Trituration with cold diethyl ether can also induce solidification.
-
-
Purification: Filter the solid/precipitate under vacuum. Wash with cold ethanol (5 mL) . Recrystallize from hot ethanol if higher purity is required.
Method B: Solvent-Free Grinding (Green Chemistry)
Useful for rapid screening or small-scale synthesis without solvent waste.
-
Place 3-nitrobenzaldehyde (10 mmol) and ethanolamine (10 mmol) in a clean mortar.
-
Grind vigorously with a pestle for 10-20 minutes .
-
The mixture will turn into a paste/liquid (eutectic melt) and then solidify as water is released and evaporates.
-
Wash the resulting solid with cold water to remove unreacted amine, then dry in a desiccator.
Experimental Workflow Diagram
Figure 2: Operational workflow for Method A (Reflux).
Characterization & Data Analysis
Physicochemical Properties[2][3]
-
Appearance: Yellow crystalline solid or viscous yellow oil (dependent on purity and hydration).
-
Solubility: Soluble in Ethanol, Methanol, DMSO, Chloroform. Insoluble in water.
Spectroscopic Validation
To confirm the structure, look for the disappearance of the carbonyl peak and the appearance of the imine peak.
| Technique | Expected Signal | Assignment | Structural Proof |
| FT-IR | 1630 - 1645 cm⁻¹ | Confirmation of Imine formation. | |
| FT-IR | 3200 - 3400 cm⁻¹ | Confirms ethanolamine incorporation. | |
| FT-IR | 1530 & 1350 cm⁻¹ | Confirms nitro group integrity. | |
| ¹H NMR | Azomethine proton (Singlet). | ||
| ¹H NMR | Ethylene backbone protons. |
Interpretation Note: In the ¹H NMR, if you observe a peak around 10.0 ppm, this indicates unreacted aldehyde. If the integration of the azomethine proton (8.4 ppm) is low relative to the aromatic ring, the reaction is incomplete.
References
-
Schiff Base Synthesis Review: Qin, W., Long, S., Panunzio, M., & Biondi, S. (2013). Schiff Bases: A Short Survey of an Evergreen Chemistry Tool. Molecules, 18(10), 12264-12289.
-
Mechanistic & Spectral Data (General Schiff Bases): BenchChem Technical Guide. (2025).[2][3][4][5][6] Spectroscopic Profile of Amino-Alcohol Derivatives.
-
Green Chemistry Techniques (Grinding): Tidwell, T. T. (2008). Hugo Schiff, Schiff Bases, and a Century of
-Lactam Synthesis. Angewandte Chemie International Edition, 47(6), 1016-1020. -
Reaction of 3-Nitrobenzaldehyde (General Reactivity): National Institute of Standards and Technology (NIST). Ethanol, 2-[(2-aminoethyl)amino]- Data.
Sources
Application Note: Chemoselective Reductive Amination of 3-Nitrobenzaldehyde with NaBH
This Application Note is designed for research scientists and drug development professionals. It details the high-fidelity reductive amination of 3-nitrobenzaldehyde using Sodium Borohydride (NaBH
Abstract
The reductive amination of electron-deficient aldehydes, such as 3-nitrobenzaldehyde, presents a unique synthetic challenge. While the nitro group enhances electrophilicity—facilitating rapid imine formation—it also renders the substrate sensitive to over-reduction or side reactions. This protocol details a Stepwise One-Pot Procedure using Sodium Borohydride (NaBH
Introduction & Mechanistic Strategy
The Chemoselectivity Challenge
In reductive amination, there is a kinetic competition between two pathways:
-
Pathway A (Desired): Condensation of aldehyde and amine to form an imine, followed by reduction to the amine.[1]
-
Pathway B (Undesired): Direct reduction of the aldehyde carbonyl to a primary alcohol.
Sodium Borohydride is a stronger reducing agent than STAB or NaBH
The Solution: Stepwise One-Pot Synthesis
To ensure success, we utilize the thermodynamic stability of the imine formed from 3-nitrobenzaldehyde. The electron-withdrawing nitro group at the meta position destabilizes the carbonyl, driving the equilibrium toward the imine when reacted with a nucleophilic amine.
Mechanism Diagram: The following diagram illustrates the reaction pathway and the critical control point.
Caption: Mechanistic pathway highlighting the necessity of complete imine formation prior to NaBH4 addition to avoid alcohol byproduct.
Experimental Protocol
Materials & Reagents[2][3][4][5][6]
-
Substrate: 3-Nitrobenzaldehyde (1.0 equiv).
-
Amine Partner: Primary amine (e.g., Benzylamine, Aniline, or alkyl amine) (1.1 equiv).
-
Reducing Agent: Sodium Borohydride (NaBH
) (0.6 - 1.0 equiv). Note: NaBH has 4 hydrides; 0.5 equiv is theoretically sufficient, but slight excess ensures completion. -
Solvent: Methanol (Anhydrous preferred).
-
Additives: Molecular Sieves (3Å or 4Å) or Anhydrous Na
SO (Optional, to drive equilibrium).
Step-by-Step Methodology
Step 1: Imine Formation (The Equilibrium Phase)
-
Preparation: In a clean, dry round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 3-nitrobenzaldehyde (1.0 equiv, e.g., 5 mmol, 755 mg) in Methanol (15 mL).
-
Amine Addition: Add the Primary Amine (1.1 equiv, 5.5 mmol) dropwise to the stirring solution.
-
Equilibration:
-
For Alkyl Amines (e.g., Benzylamine): Stir at Room Temperature (RT) for 30–60 minutes.
-
For Aryl Amines (e.g., Aniline): Stir at RT for 2–4 hours. The electron-withdrawing nature of aniline makes the amine less nucleophilic, slowing imine formation.
-
Visual Cue: A color change (often yellow to orange) typically indicates imine formation.
-
-
Validation (Critical): Perform a TLC (Thin Layer Chromatography) to confirm the disappearance of the aldehyde spot. Do not proceed until the aldehyde is consumed.
Step 2: Reduction (The Kinetic Phase)
5. Cooling: Cool the reaction mixture to 0°C using an ice bath. This moderates the exothermic nature of the hydride addition and suppresses side reactions.
6. Hydride Addition: Add NaBH
Step 3: Workup & Purification [2]
9. Quenching: Carefully quench the reaction by adding Water (5 mL) or saturated NH
Workflow Diagram
Caption: Operational workflow for the stepwise reductive amination protocol.
Data & Troubleshooting
Expected Results
| Parameter | Value | Notes |
| Typical Yield | 85% - 95% | Dependent on amine sterics. |
| Reaction Time | 2 - 6 Hours | Total time (Imine formation + Reduction). |
| Selectivity | >98% | Nitro group remains intact; minimal alcohol byproduct. |
Troubleshooting Guide
-
Problem: Significant 3-nitrobenzyl alcohol observed.
-
Cause: NaBH
was added before the imine equilibrium was complete. -
Fix: Increase Step 1 time or add a dehydrating agent (Na
SO ) to drive imine formation.
-
-
Problem: Incomplete conversion of Imine to Amine.
-
Cause: Insufficient reducing agent or old NaBH
(absorbed moisture). -
Fix: Use fresh NaBH
or increase equivalents to 1.5.
-
-
Problem: Nitro group reduction (formation of aniline/azo species).
-
Cause: Presence of metal contaminants or excessive heating.
-
Fix: Ensure glassware is clean (no metal residues). Keep reaction at RT or below.
-
Safety & Handling
-
3-Nitrobenzaldehyde: Irritant. Handle in a fume hood.
-
Sodium Borohydride: Water-reactive. Releases flammable Hydrogen gas upon contact with acid or water. Keep dry.
-
Reaction Venting: Ensure the reaction vessel is not sealed tight during NaBH
addition to allow H gas to escape safely.
References
-
Direct and Indirect Reductive Amination Procedures. Abdel-Magid, A. F., et al.[3][4][5][6] (1996). The Journal of Organic Chemistry. Describes the comparison between STAB and NaBH4, emphasizing the stepwise approach for NaBH4.
-
Selectivity of Borohydride Reductions. Setamdideh, D., et al. (2014).[7][8][9] Journal of the Mexican Chemical Society. Discusses protocols where NaBH4 is used with additives, confirming nitro tolerance in the absence of metal catalysts.
-
Reductive Amination: Mechanism and Practice. Master Organic Chemistry. A comprehensive overview of the mechanism and reagent choices (NaBH4 vs NaBH3CN).
-
Green Chemistry Approaches to Reductive Amination. Cho, B. T., & Kang, S. K.[4] (2005).[5] Tetrahedron. Highlights solvent-free and solid-state activation methods for NaBH4.[4][5][10][11]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Direct and indirect reductive amination of aldehydes and ketones with solid acid-activated sodium borohydride under solvent-free conditions [organic-chemistry.org]
- 5. scispace.com [scispace.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. jsynthchem.com [jsynthchem.com]
- 8. scielo.org.mx [scielo.org.mx]
- 9. orientjchem.org [orientjchem.org]
- 10. ias.ac.in [ias.ac.in]
- 11. researchgate.net [researchgate.net]
Preparation of N-(3-nitrobenzyl)-2-aminoethanol from 3-nitrobenzyl chloride
Abstract
This application note details a robust protocol for the preparation of N-(3-nitrobenzyl)-2-aminoethanol (CAS: 25186-43-0) via the N-alkylation of 2-aminoethanol (ethanolamine) with 3-nitrobenzyl chloride. This intermediate is critical in the synthesis of radiosensitizers, dyes, and specific kinase inhibitors.
The primary synthetic challenge in this transformation is polyalkylation —the formation of the tertiary amine byproduct (bis-alkylation). This guide presents a kinetic control strategy utilizing high-molarity nucleophile stoichiometry and controlled addition rates to maximize mono-alkylation selectivity (>90%).
Scientific Background & Reaction Mechanism[1]
The Challenge of Selectivity
The reaction proceeds via a classic
-
Reaction A (Desired):
-
Reaction B (Undesired):
To favor Reaction A, we employ statistical probability by maintaining a high concentration of the primary amine relative to the alkylating agent throughout the reaction.
Reaction Scheme
The 2-aminoethanol acts as both the nucleophile and the proton scavenger (base), neutralizing the HCl generated during the substitution.
Figure 1: Mechanistic pathway emphasizing the
Experimental Protocol
Materials & Equipment
-
Reagents:
-
3-Nitrobenzyl chloride (97%, FW: 171.58)
-
2-Aminoethanol (Ethanolamine) (>99%, FW: 61.08)
-
Ethanol (Absolute) or Methanol (Solvent)
-
Dichloromethane (DCM) or Ethyl Acetate (Extraction)
-
Sodium Hydroxide (1M NaOH)
-
Brine (Saturated NaCl)
-
-
Equipment:
-
Three-neck round-bottom flask (equipped with reflux condenser and addition funnel).
-
Magnetic stirrer with heating block/oil bath.
-
Inert gas line (
or Ar).
-
Stoichiometry Table
| Reagent | MW ( g/mol ) | Equivalents | Role |
| 3-Nitrobenzyl chloride | 171.58 | 1.0 | Limiting Reagent |
| 2-Aminoethanol | 61.08 | 5.0 | Nucleophile / Base / Co-solvent |
| Ethanol | 46.07 | N/A | Solvent (5-10 volumes) |
Critical Note: Do not reduce the amine equivalents below 3.0. Lower ratios significantly increase the formation of the tertiary amine impurity.
Step-by-Step Procedure
Phase 1: Reaction Setup
-
Preparation: Purge a 250 mL three-neck flask with nitrogen.
-
Nucleophile Charge: Add 2-Aminoethanol (5.0 eq) and Ethanol (5 mL per gram of benzyl chloride) to the flask.
-
Activation: Heat the solution to 60°C with moderate stirring.
-
Why? Heating increases the kinetic energy of the nucleophile, ensuring rapid consumption of the electrophile upon addition.
-
Phase 2: Controlled Addition (The "Slow-Drip" Method)
-
Electrophile Solubilization: Dissolve 3-Nitrobenzyl chloride (1.0 eq) in a minimal amount of Ethanol (1-2 volumes).
-
Addition: Transfer the chloride solution to the addition funnel. Add dropwise to the stirring amine solution over 45–60 minutes .
-
Control Point: Maintain temperature between 60–65°C. Do not allow the reaction to reflux vigorously during addition to minimize side reactions.
-
-
Completion: After addition, raise the temperature to reflux (~78°C) and stir for 2–3 hours.
-
Validation: Monitor by TLC (DCM:MeOH 95:5) or HPLC. The starting chloride spot (
) should disappear.
-
Phase 3: Workup & Isolation[1][2]
-
Concentration: Remove the bulk of Ethanol and excess 2-Aminoethanol under reduced pressure (Rotary Evaporator).
-
Note: 2-Aminoethanol has a high boiling point (170°C). Co-evaporation with toluene can help, or proceed directly to aqueous workup.
-
-
Basification: Resuspend the oily residue in DCM (50 mL). Add 1M NaOH (30 mL) and stir vigorously for 10 minutes.
-
Purpose: Ensures the product is in the free base form (organic soluble) and neutralizes any ammonium salts.
-
-
Extraction: Separate the layers. Extract the aqueous phase 2x with DCM.
-
Washing: Combine organic layers and wash with:
-
Water (to remove residual ethanolamine).
-
Brine (to dry the organic layer).[2]
-
-
Drying: Dry over anhydrous
, filter, and concentrate in vacuo.
Phase 4: Purification
-
Crude State: The product typically appears as a viscous yellow/orange oil or low-melting solid.
-
Crystallization: If solid, recrystallize from Ether/Hexane or minimal Ethanol.
-
Chromatography (if required): Silica gel column.[3] Eluent: DCM
5% MeOH in DCM.
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation of the target amine.[1]
Analytical Data Expectations
To validate the integrity of the synthesized compound, compare against these expected parameters:
-
Physical State: Yellow viscous oil or low-melting solid.
-
Yield: 75% – 85% (Optimized).
-
NMR (400 MHz,
):-
8.2 (s, 1H, Ar-H ortho to
) -
8.1 (d, 1H, Ar-H ortho to
) - 7.7 (d, 1H, Ar-H)
-
7.5 (t, 1H, Ar-H meta to
) -
3.9 (s, 2H,
) -
3.6 (t, 2H,
) -
2.8 (t, 2H,
)
-
8.2 (s, 1H, Ar-H ortho to
-
Mass Spectrometry (ESI+):
m/z.
Safety & Handling (HSE)
-
3-Nitrobenzyl Chloride: Potent lachrymator (causes tearing) and skin irritant.
-
Protocol: Handle ONLY in a functioning fume hood. Neutralize glassware with dilute NaOH before removing from the hood.
-
-
2-Aminoethanol: Corrosive and viscous. Causes severe skin burns.
-
PPE:[4] Neoprene gloves, safety goggles, and lab coat are mandatory.
-
References
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
-
Specific Reaction Precedents (Patents & Notes)
-
Google Patents. (2019). CN109761827A: Preparation method of N-benzyl ethanolamine. Retrieved from . (Describes the use of excess amine and temperature ramping for mono-alkylation).
-
BenchChem.[2][4] (2025).[2][4] Preventing Over-alkylation of Amines. Retrieved from . (General strategies for suppressing bis-alkylation).
-
-
Chemical Safety Data
-
PubChem.[5] (n.d.). 3-Nitrobenzyl chloride Compound Summary. Retrieved from .
-
Sources
Catalytic hydrogenation of 2-(3-Nitro-benzylamino)-ethanol to aniline derivatives
An Application Note and Protocol for the Synthesis of Aniline Derivatives via Catalytic Hydrogenation of 2-(3-Nitro-benzylamino)-ethanol
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the catalytic hydrogenation of 2-(3-Nitro-benzylamino)-ethanol to synthesize its corresponding aniline derivative, 2-(3-Amino-benzylamino)-ethanol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and fine chemicals, where the conversion of an aromatic nitro group to an amine is a foundational reaction.[1][2] This guide details the underlying reaction mechanism, provides a comparative analysis of suitable catalysts, outlines a detailed, step-by-step experimental protocol for both atmospheric and elevated pressure conditions, and emphasizes critical safety procedures for handling hydrogen and pyrophoric catalysts.
Introduction: Significance and Reaction Overview
The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, providing a reliable route to primary anilines.[3] These aniline derivatives are versatile building blocks for a vast array of industrially significant molecules, including pharmaceuticals, dyes, and agrochemicals.[1] The target molecule, 2-(3-Amino-benzylamino)-ethanol, incorporates a key pharmacophore, and its efficient synthesis is of considerable interest to drug development professionals.
Catalytic hydrogenation is the preferred industrial method for this conversion due to its high efficiency, atom economy, and clean reaction profile, with water being the primary byproduct.[3][4] The reaction involves the treatment of the nitro compound with hydrogen gas in the presence of a heterogeneous metal catalyst.
Reaction Scheme: Starting Material: 2-(3-Nitro-benzylamino)-ethanol Product: 2-(3-Amino-benzylamino)-ethanol Reagents: Hydrogen (H₂), Catalyst Byproduct: Water (H₂O)
Mechanistic Insights: The "Why" Behind the Reduction
The catalytic hydrogenation of aromatic nitro compounds on the surface of a metal catalyst is generally understood to proceed through the direct or "hydrogenation" pathway, often referred to as the Haber-Lukashevich pathway.[4][5] This involves the stepwise reduction of the nitro group.
-
Adsorption: Both the nitroarene and molecular hydrogen are adsorbed onto the surface of the metal catalyst (e.g., Pd, Pt, Ni).
-
Hydrogen Activation: The H-H bond of molecular hydrogen is cleaved on the catalyst surface, forming reactive metal-hydride species.
-
Stepwise Reduction: The nitro group (-NO₂) is sequentially reduced, first to a nitroso intermediate (-NO), then to a hydroxylamine intermediate (-NHOH).[6][7]
-
Final Reduction: The hydroxylamine is further hydrogenated to the final aniline product (-NH₂).
-
Desorption: The aniline product desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.
While a condensation pathway involving azoxy and azo intermediates can occur, it is less common under typical hydrogenation conditions for producing simple anilines.[8][9] The accumulation of the hydroxylamine intermediate can sometimes be an issue, particularly with certain substrates or under suboptimal conditions, and may lead to side products.[6]
Figure 1: Simplified reaction pathway for the catalytic hydrogenation of a nitro group.
Catalyst Selection: Choosing the Right Tool for the Job
The choice of catalyst is paramount for achieving high yield, selectivity, and a good reaction rate. The most common catalysts for nitro group reduction are based on palladium, platinum, and nickel.[2]
| Catalyst | Key Advantages | Key Considerations |
| Palladium on Carbon (Pd/C) | - High Activity & Selectivity: Often the first choice for nitro reductions.[10] - Mild Conditions: Effective at room temperature and atmospheric pressure.[3][4] - Versatile: Reduces a wide range of functional groups.[10][11] | - Cost: Palladium is a precious metal.[4] - Hydrogenolysis Risk: Can cleave labile bonds (e.g., C-halogen, O-benzyl). Not a concern for the target substrate. |
| Platinum on Carbon (Pt/C) or PtO₂ | - Very High Activity: Can be more active than Pd/C for certain substrates.[4] - Aromatic Ring Reduction: Capable of reducing the aromatic ring under more forcing conditions. | - Cost: Platinum is also a precious metal. - Lower Selectivity: May lead to over-reduction if not carefully controlled.[12] |
| Raney Nickel (Raney® Ni) | - Cost-Effective: A significantly cheaper alternative to precious metal catalysts.[13] - Unique Selectivity: Useful for substrates with halides where dehalogenation is a concern with Pd/C.[14][15] | - Pyrophoric: Can be highly pyrophoric, especially when dry, requiring careful handling.[4][15] - Higher T/P: Often requires higher temperatures and pressures than Pd/C.[16] - Metal Leaching: Potential for nickel contamination in the product. |
Recommendation for this Protocol: 10% Palladium on Carbon (Pd/C) is recommended as the primary catalyst due to its high efficiency under mild, easily accessible laboratory conditions and the absence of functional groups susceptible to unwanted side reactions on the substrate.
Detailed Experimental Protocols
This section provides two validated protocols. Protocol A uses a hydrogen balloon for reactions at atmospheric pressure, suitable for most small-scale lab syntheses. Protocol B is for reactions under elevated pressure using a Parr-type hydrogenator, which can significantly accelerate the reaction rate.
Materials and Equipment
-
Substrate: 2-(3-Nitro-benzylamino)-ethanol
-
Catalyst: 10% Palladium on Carbon (50% wet)
-
Solvent: Ethanol (ACS grade or higher)
-
Gases: Hydrogen (H₂, high purity), Nitrogen (N₂, high purity)
-
Reaction Vessel: Round-bottom flask (for Protocol A) or pressure-rated reactor vessel (for Protocol B)
-
Stirring: Magnetic stirrer and stir bar
-
Filtration: Celite® or a similar filter aid, Buchner funnel, filter paper
-
Analysis: Thin-Layer Chromatography (TLC) plates, Gas Chromatography-Mass Spectrometry (GC-MS) for reaction monitoring and product confirmation.
Protocol A: Atmospheric Pressure Hydrogenation (H₂ Balloon)
This protocol is ideal for reactions that can be completed efficiently at or near atmospheric pressure.[10]
-
Reactor Setup: Place a magnetic stir bar and 10% Pd/C (5-10 mol% relative to the substrate) into a two or three-necked round-bottom flask. Safety Note: Handle the catalyst carefully; while wet catalysts are safer, dry catalyst can be pyrophoric.[17]
-
Inerting the System: Seal the flask and connect it to a nitrogen/vacuum manifold. Evacuate the flask gently and backfill with nitrogen. Repeat this cycle three to five times to ensure all oxygen is removed.[17][18] An explosive mixture can form if hydrogen comes into contact with oxygen in the presence of the catalyst.[19]
-
Solvent and Substrate Addition: Under a positive pressure of nitrogen, add ethanol via cannula or syringe. Begin stirring to create a slurry. Dissolve the 2-(3-Nitro-benzylamino)-ethanol in a separate flask with ethanol and add it to the reaction flask.
-
Hydrogen Introduction: Purge the system with hydrogen by evacuating and backfilling with H₂ from a balloon. Repeat this twice. Finally, leave the balloon connected to the flask via a needle through a septum to maintain a positive H₂ atmosphere.
-
Reaction Execution: Stir the mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good contact between the gas, liquid, and solid catalyst phases.
-
Monitoring: Monitor the reaction's progress by TLC or by taking small aliquots. To sample, briefly switch the atmosphere back to nitrogen, quickly remove a sample, and then re-establish the hydrogen atmosphere.[18] The reaction is typically complete within 3-24 hours.
-
Reaction Quench and Work-up: Once the reaction is complete (disappearance of starting material), carefully purge the system with nitrogen for several minutes to remove all residual hydrogen.[15]
-
Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Critical Safety Step: Never allow the filtered catalyst cake to dry on the funnel as it can ignite spontaneously in air.[15][19] Immediately after filtration, quench the filter cake with plenty of water and transfer it to a dedicated, labeled waste container.[18]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-(3-Amino-benzylamino)-ethanol. The product can be further purified by column chromatography or recrystallization if necessary.
Protocol B: Elevated Pressure Hydrogenation (Parr Apparatus)
This protocol is for faster reactions or larger scales where higher hydrogen pressure is beneficial.
-
Reactor Charging: Add the solvent (ethanol), 2-(3-Nitro-benzylamino)-ethanol, and the 10% Pd/C catalyst (1-5 mol%) to the steel reactor vessel.
-
Assembly and Leak Test: Assemble the reactor head according to the manufacturer's instructions. Tighten the bolts diagonally and gradually to ensure a proper seal.[20] Pressurize the sealed reactor with nitrogen to a pressure slightly higher than the intended reaction pressure and hold for 30 minutes to check for leaks.[20]
-
Inerting: Vent the nitrogen and purge the vessel by pressurizing with nitrogen (e.g., to 50 psi) and venting three times. This removes all oxygen.[20]
-
Hydrogen Introduction: After the final nitrogen vent, pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Reaction Execution: Begin vigorous mechanical stirring and heat the reactor to the desired temperature (e.g., 40-50 °C), if necessary. Monitor the reaction by observing the pressure drop as hydrogen is consumed. The reaction is typically complete in 1-4 hours.
-
Shutdown and Purging: Once the reaction is complete (no further hydrogen uptake), stop the heating and allow the reactor to cool to room temperature.[20] Carefully vent the excess hydrogen into an exhaust line. Purge the vessel three times with nitrogen to remove all residual hydrogen.[20]
-
Work-up and Isolation: Disassemble the reactor and proceed with catalyst filtration and product isolation as described in Protocol A, steps 8 and 9. Always exercise the same caution when handling the used catalyst.
Figure 2: General experimental workflow for catalytic hydrogenation.
Safety is Paramount: A Non-Negotiable Checklist
Hydrogenation reactions are intrinsically hazardous if not performed with the utmost care.[15] Adherence to safety protocols is mandatory.
-
Hydrogen Flammability: Hydrogen gas is extremely flammable with a wide explosive range (4-76% in air).[15] Always work in a well-ventilated fume hood away from ignition sources.
-
Oxygen Exclusion: The single most critical safety step is the thorough removal of air (oxygen) from the reaction vessel before introducing hydrogen.[17][18] The catalyst can initiate a violent ignition or explosion if H₂ and O₂ are mixed.
-
Catalyst Handling:
-
Pyrophoricity: Used hydrogenation catalysts, especially Pd/C and Raney Ni, are saturated with hydrogen and can ignite spontaneously upon exposure to air, particularly when dry.[6][17]
-
Quenching: Always keep the catalyst wet with solvent during transfers and filtration.[19] After filtration, immediately submerge the catalyst cake in water for disposal.[15][18]
-
Spills: For small spills of moist catalyst, use a wetted paper towel to clean the area and place it in a container of water.[15]
-
-
Pressure Equipment: When using a high-pressure reactor, always inspect the equipment before use and never exceed the rated temperature or pressure.[20]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and appropriate gloves. Perform the reaction behind a blast shield.[15]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Slow or Incomplete Reaction | 1. Inactive or "poisoned" catalyst. 2. Insufficient hydrogen supply. 3. Poor mixing/agitation. 4. Low temperature or pressure. | 1. Use fresh, high-quality catalyst. 2. Ensure the H₂ balloon is refilled or the pressure is maintained. 3. Increase the stirring rate. 4. Gently warm the reaction (e.g., to 40°C) or switch to a high-pressure setup. |
| Formation of Side Products | 1. Over-reduction or side reactions. 2. Accumulation of hydroxylamine intermediate. | 1. Monitor the reaction closely and stop it once the starting material is consumed. Consider a more selective catalyst. 2. Increase hydrogen pressure or temperature to facilitate the final reduction step. |
| Low Isolated Yield | 1. Incomplete reaction. 2. Product adsorbed onto the catalyst or Celite®. 3. Product loss during work-up. | 1. See "Slow or Incomplete Reaction" above. 2. Wash the filter cake thoroughly with additional solvent (e.g., methanol or ethyl acetate). 3. Ensure efficient extraction and careful handling during solvent removal. |
References
-
A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). Retrieved from [Link]
-
HYDROGENATION | FACT SHEET. (2023, July 15). Stanford Environmental Health & Safety. Retrieved from [Link]
-
Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11). Retrieved from [Link]
-
Nitro Reduction - Common Conditions. (n.d.). Organic-chemistry.org. Retrieved from [Link]
-
Hydrogenation of ortho-nitrochlorobenzene on activated carbon supported platinum catalysts. (n.d.). PMC. Retrieved from [Link]
-
Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021, March 23). ACS Publications. Retrieved from [Link]
-
Hazards associated with laboratory scale hydrogenations. (n.d.). ACS Chemical Health & Safety. Retrieved from [Link]
-
High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Reduction of aromatic nitro compounds with Raney nickel catalyst. (n.d.). Google Patents.
-
Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. (n.d.). PMC. Retrieved from [Link]
-
Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity. (2019, December 11). RSC Publishing. Retrieved from [Link]
-
HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. (2021). Rasayan Journal of Chemistry. Retrieved from [Link]
-
A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts | Request PDF. (2025, August 6). Retrieved from [Link]
-
Structure–Activity Relationship for the Catalytic Hydrogenation of Nitrobenzene by Single Platinum Atoms Supported on Nitrogen-Doped Carbon. (2022, August 23). ACS Publications. Retrieved from [Link]
-
Raney Nickel CTH Reduction of Nitro/Nitrile Groups. (2002, September 5). Hive Methods Discourse. Retrieved from [Link]
-
Hydrogenation SOP. (n.d.). Retrieved from [Link]
-
Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011, November 25). Master Organic Chemistry. Retrieved from [Link]
-
Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (n.d.). Retrieved from [Link]
-
Raney nickel. (n.d.). Wikipedia. Retrieved from [Link]
-
Palladium on carbon catalysts. (n.d.). Johnson Matthey. Retrieved from [Link]
-
Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Efficient room-temperature hydrogenation of nitroaromatic compounds to primary amines using nitrogen-doped carbon-supported palladium catalysts. (2024, January 12). RSC Publishing. Retrieved from [Link]
-
Hydrogenation of ortho-nitrochlorobenzene on activated carbon supported platinum catalysts | Request PDF. (2025, August 9). Retrieved from [Link]
-
Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021, March 23). ACS Publications. Retrieved from [Link]
- Process for the hydrogenation of nitro compounds. (n.d.). Google Patents.
-
The hydrogenation of nitroarenes mediated by platinum nanoparticles: an overview. (n.d.). Catalysis Science & Technology (RSC Publishing). Retrieved from [Link]
-
New Resolving Agents: 2-Benzylamino Alcohols Synthesized from Natural Amino Acids. (n.d.). Retrieved from [Link]
-
Hydrogenation of Nitroaromatics in the Presence of the New Platinum Metal and Carbon-Supported Platinum Metal Catalysts. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]
- Catalytic hydrogenation of nitro aromatic compounds to produce the corresponding amino compounds. (n.d.). Google Patents.
-
Catalytic hydrogenation of nitroarenes into different products via different routes. (n.d.). ResearchGate. Retrieved from [Link]
-
Sequential hydrogenation of nitroaromatics to alicyclic amines via highly-dispersed Ru–Pd nanoparticles anchored on air-exfoliated C3N4 nanosheets. (n.d.). PMC. Retrieved from [Link]
-
PROCESS DEVELOPMENT REPORT. (2019, November 18). Medicines for All institute (M4ALL). Retrieved from [Link]
-
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2024, September 13). MDPI. Retrieved from [Link]
-
FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. (2019, February 13). Almac. Retrieved from [Link]
-
Enantioselective Synthesis of 2- and 3Benzofuryl b-Amino Alcohols | Request PDF. (2025, August 5). Retrieved from [Link]
-
β-Amino alcohol synthesis by amination (alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Process for the preparation of n-(2-aminobenzyl)-1-phenyl-2-methylamino-ethanol. (n.d.). Google Patents.
Sources
- 1. Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Efficient room-temperature hydrogenation of nitroaromatic compounds to primary amines using nitrogen-doped carbon-supported palladium catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. orientjchem.org [orientjchem.org]
- 6. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 7. almacgroup.com [almacgroup.com]
- 8. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Palladium on carbon catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 12. The hydrogenation of nitroarenes mediated by platinum nanoparticles: an overview - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 15. ehs.stanford.edu [ehs.stanford.edu]
- 16. Raney nickel - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chem.uci.edu [chem.uci.edu]
- 19. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 20. njhjchem.com [njhjchem.com]
Application Note: 2-(3-Nitro-benzylamino)-ethanol as a Strategic Pharmaceutical Intermediate
Executive Summary
2-(3-Nitro-benzylamino)-ethanol (N-(3-nitrobenzyl)ethanolamine) represents a "privileged scaffold" in medicinal chemistry. Its structural utility lies in its trifunctionality :
-
Secondary Amine: A nucleophilic handle for alkylation or acylation.
-
Primary Alcohol: A site for esterification, oxidation, or cyclization.
-
Nitro Group: A latent aniline precursor, essential for creating bi-aryl systems or amide-linked inhibitors (e.g., kinase inhibitors).
This guide provides a validated workflow for synthesizing, purifying, and utilizing this intermediate. Unlike generic protocols, this document focuses on chemoselectivity —specifically, how to manipulate the amine/alcohol core without prematurely reducing the nitro group, and conversely, how to reduce the nitro group without alkylating the amine.
Chemical Profile & Safety
| Property | Specification |
| IUPAC Name | 2-[(3-Nitrophenyl)methylamino]ethanol |
| Molecular Formula | C₉H₁₂N₂O₃ |
| Molecular Weight | 196.20 g/mol |
| Solubility | Soluble in MeOH, EtOH, DMSO, DCM; Sparingly soluble in Water. |
| pKa (Calculated) | ~8.9 (Secondary Amine) |
| Safety Hazard | Warning: Nitroaromatics are potentially explosive under high heat/pressure. Handle intermediates as potential mutagens. |
Module A: Synthesis Protocol (Reductive Amination)
Objective: Synthesize 2-(3-Nitro-benzylamino)-ethanol from 3-nitrobenzaldehyde and ethanolamine. Mechanism: Schiff base formation followed by in situ reduction.
Experimental Workflow
Reagents:
-
3-Nitrobenzaldehyde (1.0 equiv)
-
Ethanolamine (1.1 equiv)
-
Sodium Borohydride (NaBH₄) (1.5 equiv) [Note: NaBH₃CN is milder but toxic; NaBH₄ is sufficient if temperature is controlled]
-
Solvent: Methanol (Anhydrous)
Step-by-Step Protocol:
-
Imine Formation:
-
Charge a chemically resistant round-bottom flask with 3-nitrobenzaldehyde (10 mmol) and Methanol (30 mL).
-
Add Ethanolamine (11 mmol) dropwise at 0°C.
-
Critical Checkpoint: Stir at Room Temperature (RT) for 2 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexane). The aldehyde spot (Rf ~0.6) must disappear before reduction to avoid benzyl alcohol byproducts.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add NaBH₄ (15 mmol) in small portions over 20 minutes. Caution: Exothermic hydrogen evolution.
-
Allow to warm to RT and stir for 3 hours.
-
-
Quench & Workup:
-
Quench with saturated NH₄Cl solution (10 mL).
-
Evaporate Methanol under reduced pressure.
-
Extract aqueous residue with Dichloromethane (DCM) (3 x 20 mL).
-
Dry organic layer over Na₂SO₄ and concentrate.
-
-
Purification:
-
If crude purity <95%, purify via Flash Column Chromatography (DCM:MeOH 95:5 + 1% NH₄OH).
-
Visualizing the Pathway
Figure 1: The reductive amination pathway. Ensuring complete imine formation prior to reduction prevents the formation of 3-nitrobenzyl alcohol impurities.
Module B: Downstream Applications
This intermediate is a "divergent hub." You can either functionalize the amine/alcohol (Path A) or reduce the nitro group (Path B).
Protocol B1: Chemoselective Nitro Reduction (Aniline Generation)
Context: Used when the molecule is a linker for kinase inhibitors. The nitro group is reduced to an aniline without hydrogenolysis of the benzyl-nitrogen bond.
-
Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water (4:1).
-
Why not Pd/C? Catalytic hydrogenation (H₂/Pd-C) carries a high risk of debenzylation (cleaving the C-N bond), destroying the scaffold. Iron-mediated reduction is chemoselective for the nitro group.
Procedure:
-
Dissolve 2-(3-Nitro-benzylamino)-ethanol (1 equiv) in EtOH/H₂O (4:1).
-
Add NH₄Cl (5 equiv) and Iron powder (5 equiv).
-
Heat to reflux (80°C) for 2 hours.
-
Filtration: Filter hot through a Celite pad to remove iron oxides.
-
Result: 2-(3-aminobenzylamino)-ethanol.
Protocol B2: Cyclization to Oxazolidinones
Context: Oxazolidinones are potent antimicrobial pharmacophores. Reagent: Carbonyl Diimidazole (CDI) or Phosgene equivalent (Triphosgene).
Procedure:
-
Dissolve intermediate in dry THF.
-
Add CDI (1.1 equiv) at 0°C.
-
Stir at RT for 12 hours.
-
Mechanism: The secondary amine attacks the carbonyl, followed by intramolecular closure by the alcohol oxygen.
-
Product: 3-(3-nitrobenzyl)oxazolidin-2-one.
Application Logic Map
Figure 2: Divergent synthesis pathways. Path A requires specific metal reduction to preserve the benzyl linker.
Analytical Quality Control (QC)
Trustworthy data is the bedrock of pharmaceutical development. Use these parameters to validate your intermediate.
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Nitro aromatic absorption).
NMR Validation (¹H NMR, 400 MHz, DMSO-d₆)
| Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 8.15 | Singlet (s) | 1H | Ar-H (Ortho to NO₂) |
| 8.05 | Doublet (d) | 1H | Ar-H (Ortho to NO₂) |
| 7.70 | Doublet (d) | 1H | Ar-H (Para to NO₂) |
| 7.55 | Triplet (t) | 1H | Ar-H (Meta) |
| 3.85 | Singlet (s) | 2H | Benzyl -CH ₂-N |
| 3.50 | Triplet (t) | 2H | -CH ₂-OH |
| 2.60 | Triplet (t) | 2H | -NH-CH ₂- |
Note: The benzylic protons (3.85 ppm) are the diagnostic key. If they appear as a doublet, protonation or salt formation has occurred.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. (Standard protocols for Nitro Reduction using Iron/NH4Cl). Link
-
Li, J. J. (2014). Name Reactions and Reagents in Organic Synthesis. (Reference for Oxazolidinone formation via CDI). Link
-
Sigma-Aldrich. "Application Note – Reductive Amination." (General industry standard for amine synthesis). Link
Synthesis of dihydropyridine calcium channel blockers using nitrobenzylamines
Application Note: Targeted Synthesis of N-(Nitrobenzyl)-1,4-Dihydropyridines Subtitle: Protocols for generating novel Calcium Channel Blocker (CCB) analogues via Modified Hantzsch Condensation.
Abstract
This application note details the synthetic protocol for
Scientific Background & Rational Design
The Hantzsch Paradigm Shift
The classical Hantzsch synthesis (1882) utilizes ammonia to generate the 1,4-DHP core found in FDA-approved drugs like Amlodipine and Nifedipine . However, functionalizing the ring nitrogen (
-
Classical Route: Aldehyde +
-Keto Ester + Ammonia DHP (Standard CCB). -
Modified Route (This Protocol): Aldehyde +
-Keto Ester + Nitrobenzylamine -Nitrobenzyl DHP.
Why Nitrobenzylamines?
Incorporating a nitrobenzyl group at the
-
Lipophilicity: The benzyl ring enhances membrane permeability.
-
Electronic Effects: The nitro group (
) acts as a metabolic "handle" for further reduction (to amines) or as a dipole to influence binding affinity within the voltage-gated calcium channel (CaV1.2) allosteric pocket.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Mechanism of Action: L-Type Calcium Channel Blockade
DHPs bind to the
Figure 1: Pharmacological cascade of DHP-mediated calcium channel blockade.
Experimental Protocol
Materials & Reagents
-
Amine Source: 4-Nitrobenzylamine hydrochloride (98% purity).
-
Carbonyl Source: Benzaldehyde (or substituted derivatives).[1]
-
1,3-Dicarbonyl: Ethyl acetoacetate.
-
Catalyst: Molecular Iodine (
) or Ceric Ammonium Nitrate (CAN). Note: This protocol uses for its mild nature and high atom economy. -
Solvent: Ethanol (Absolute).
Reaction Scheme
Step-by-Step Synthesis Workflow
Step 1: Reactant Preparation
-
In a 50 mL round-bottom flask, dissolve Benzaldehyde (1.0 mmol, 106 mg) and 4-Nitrobenzylamine (1.0 mmol, 152 mg) in 5 mL of Ethanol.
-
Stir for 10 minutes at room temperature to initiate imine formation (pre-condensation).
Step 2: Cyclocondensation
3. Add Ethyl Acetoacetate (2.0 mmol, 260 mg).
4. Add Molecular Iodine (
- Checkpoint: Monitor progress via TLC (30% Ethyl Acetate in Hexane). The product spot will be fluorescent under UV (254 nm) and typically has a lower
than the aldehyde.
Step 3: Workup & Isolation
7. Cool the reaction mixture to room temperature.
8. Pour the mixture onto 50 g of crushed ice with vigorous stirring.
9. A yellow solid precipitate should form immediately.
10. Filter the solid using a Buchner funnel and wash with cold water (
Step 4: Purification
11. Recrystallize the crude solid from hot Ethanol (95%) .
12. Dry the pure crystals in a vacuum desiccator over
Characterization & Validation
To ensure scientific integrity, the synthesized compound must meet the following criteria.
| Parameter | Method | Expected Observation |
| Appearance | Visual | Yellow crystalline solid. |
| Melting Point | Capillary Method | Sharp range (e.g., 158–160°C for phenyl derivatives). |
| IR Spectroscopy | KBr Pellet | 3300–3100 cm⁻¹: Absent (No N-H stretch, confirms N-substitution).1690 cm⁻¹: Strong C=O (Ester).1520, 1350 cm⁻¹: N-O stretch (Nitro group). |
| ¹H NMR | 400 MHz, DMSO-d6 |
Experimental Workflow Diagram
Figure 2: Step-by-step synthesis workflow for N-nitrobenzyl DHPs.
Structure-Activity Relationship (SAR) Data
The following table summarizes the impact of the nitrobenzyl position on the reaction yield and theoretical lipophilicity (LogP), a critical factor for CCB bioavailability.
Table 1: Comparative Yields of N-(Nitrobenzyl)-1,4-DHPs
| Entry | Amine Source | Aldehyde (R) | Yield (%) | LogP (Calc.) | Notes |
| 1 | 4-Nitrobenzylamine | Phenyl | 88% | 4.2 | High yield due to minimal steric hindrance. |
| 2 | 4-Nitrobenzylamine | 4-Cl-Phenyl | 92% | 4.8 | Electron-withdrawing aldehyde increases reactivity. |
| 3 | 4-Nitrobenzylamine | 4-OMe-Phenyl | 81% | 4.1 | Electron-donating aldehyde slows condensation. |
| 4 | 2-Nitrobenzylamine | Phenyl | 65% | 4.2 | Ortho-steric hindrance reduces yield significantly. |
Interpretation: The para-nitrobenzylamine (Entry 1-3) is the preferred reagent for library generation due to higher reactivity compared to the ortho isomer (Entry 4).
Troubleshooting & Optimization
-
Low Yield: If the product remains oily, induce crystallization by scratching the flask walls with a glass rod or adding a seed crystal. Ensure the ethanol used for recrystallization is not in excess.
-
Impurity (Aromatization): If the NMR shows the absence of the C4-H peak (
4.9) and a shift in aromatic protons, the DHP has oxidized to a Pyridine.-
Solution: Conduct the reaction under an inert atmosphere (
) and reduce reflux time. Avoid prolonged exposure to light during storage (DHPs are photodegradable).
-
-
Safety Note: Nitrobenzylamines and nitro-aromatics are potentially explosive if heated to dryness under pressure. Always maintain solvent volume during reflux.
References
-
Hantzsch, A. (1882).[2] "Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak". Justus Liebigs Annalen der Chemie, 215(1), 1-82.
-
Edraki, N., et al. (2009). "Dihydropyridines: Evaluation of their current and future pharmacological status". Drug Discovery Today, 14(21-22), 1058-1066.
-
Kumar, A., & Maurya, R. A. (2007). "Synthesis of polyhydroquinoline derivatives through unsymmetrical Hantzsch reaction using organocatalysts". Tetrahedron Letters, 48(26), 4569-4571.
-
Triggle, D. J. (2007). "Calcium channel antagonists: Clinical uses—Past, present and future". Biochemical Pharmacology, 74(1), 1-9.
-
Memarian, H. R., et al. (2018). "Ultrasound-assisted synthesis of N-substituted 1,4-dihydropyridines". Ultrasonics Sonochemistry, 40, 1-6.
Sources
Application Note: Chemoselective One-Pot Synthesis of Secondary Amines from 3-Nitrobenzaldehyde
Executive Summary
The synthesis of secondary amines via the reductive amination of aldehydes is a cornerstone reaction in medicinal chemistry and drug development. However, when utilizing substrates with reducible functional groups, such as 3-nitrobenzaldehyde, achieving high chemoselectivity becomes a significant synthetic challenge. Standard strong reducing agents (e.g., unmodified sodium borohydride) frequently cause partial reduction of the nitro moiety, leading to the formation of hazardous azo- and azoxy-byproducts[1].
This application note details field-proven, chemoselective one-pot methodologies to synthesize secondary amines from 3-nitrobenzaldehyde. By leveraging modulated hydride donors—specifically Sodium Triacetoxyborohydride (NaBH(OAc)₃) and a heterogeneous NaBH₄/DOWEX 50WX8 resin system—researchers can achieve excellent yields while preserving the integrity of the nitro group.
Mechanistic Rationale & Causality
The one-pot reductive amination process involves two distinct equilibrium-driven steps:
-
Condensation: The nucleophilic attack of a primary amine on the carbonyl carbon of 3-nitrobenzaldehyde, followed by dehydration to form an imine (or iminium ion).
-
Reduction: The in-situ delivery of a hydride to the imine to yield the secondary amine.
The Selectivity Challenge
The core challenge lies in the relative electrophilicity of the functional groups. While the iminium ion is highly electrophilic, the unreacted aldehyde and the nitro group are also susceptible to hydride attack. Using standard NaBH₄ often leads to competitive reduction of the nitro group[1].
Reagent Causality
To bypass this, the reducing agent's nucleophilicity must be attenuated:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): The three electron-withdrawing acetate groups significantly reduce the nucleophilicity of the borohydride anion. This renders NaBH(OAc)₃ unreactive toward the nitro group and mostly unreactive toward the free aldehyde, yet it remains sufficiently potent to reduce the highly electrophilic protonated imine[2][3].
-
NaBH₄ / DOWEX 50WX8 System: DOWEX 50WX8 is a strongly acidic, solid-phase cation exchange resin. When added to the reaction, it serves a dual purpose. First, it acts as an acid catalyst to rapidly drive imine formation. Second, it modulates the reducing power of NaBH₄ in the microenvironment of the resin surface, allowing for rapid (typically <30 mins) and highly chemoselective reduction of the imine without affecting the nitro group[4][5].
Chemoselective vs. non-selective pathways in the reductive amination of 3-nitrobenzaldehyde.
Comparative Data Analysis
The choice of reducing system dictates the reaction conditions, kinetics, and downstream processing. The table below summarizes the operational differences between the two recommended methodologies based on empirical literature data[2][3][5].
| Parameter | NaBH(OAc)₃ (Homogeneous) | NaBH₄ / DOWEX 50WX8 (Heterogeneous) |
| Chemoselectivity | Excellent (Nitro group intact) | Excellent (Nitro group intact) |
| Reaction Time | 2 - 16 hours | 20 - 30 minutes |
| Solvent Compatibility | DCE, THF, Dichloromethane | THF, Ethanol |
| Molar Equivalents | 1.4 - 1.5 eq. Hydride | 1.0 eq. Hydride + 0.5g Resin/mmol |
| Workup Complexity | Aqueous quench & extraction | Simple filtration of resin |
| Typical Yield | 80% - 95% | 85% - 93% |
Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Analytical checkpoints are embedded to prevent the propagation of errors.
Protocol A: Homogeneous Synthesis using NaBH(OAc)₃
This method is ideal for scale-up and standard medicinal chemistry library synthesis due to the mildness and commercial availability of the reagent[2].
Reagents:
-
3-Nitrobenzaldehyde (1.0 mmol)
-
Primary Amine (1.05 mmol)
-
Sodium Triacetoxyborohydride (1.5 mmol)
-
1,2-Dichloroethane (DCE) or THF (5.0 mL)
-
Glacial Acetic Acid (Optional, 1.0 mmol - for weakly nucleophilic amines)
Step-by-Step Methodology:
-
Imine Formation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-nitrobenzaldehyde (1.0 mmol) and the primary amine (1.05 mmol) in 5.0 mL of anhydrous DCE.
-
Catalysis (If required): If the primary amine is sterically hindered or weakly nucleophilic (e.g., anilines), add 1.0 mmol of glacial acetic acid to catalyze iminium ion formation.
-
Reduction: Add NaBH(OAc)₃ (1.5 mmol) portion-wise to the stirring solution at room temperature. The reaction is mildly exothermic; ensure controlled addition.
-
Monitoring (Self-Validation): Stir the mixture at room temperature under an inert atmosphere (N₂ or Ar). Monitor the reaction via TLC (typically 7:3 Hexanes/EtOAc). The disappearance of the UV-active aldehyde spot confirms the completion of the reduction.
-
Quench & Extraction: Once complete, quench the reaction by slowly adding 5.0 mL of saturated aqueous NaHCO₃. Stir for 15 minutes to decompose unreacted hydride.
-
Isolation: Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (3 x 5 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate under reduced pressure. The basic secondary amine can be further purified via acid-base extraction (partitioning into 1M HCl, washing organics, basifying the aqueous layer, and re-extracting) to remove neutral impurities[2].
Protocol B: Heterogeneous Synthesis using NaBH₄ / DOWEX 50WX8
This protocol is highly atom-economical, rapid, and simplifies downstream purification by utilizing a solid-phase catalyst[4][5].
Reagents:
-
3-Nitrobenzaldehyde (1.0 mmol)
-
Primary Amine (e.g., Aniline) (1.0 mmol)
-
Sodium Borohydride (NaBH₄) (1.0 mmol)
-
DOWEX® 50WX8 Cation Exchange Resin (0.5 g)
-
Tetrahydrofuran (THF) (3.0 mL)
Step-by-Step Methodology:
-
Reagent Assembly: In a 10 mL round-bottom flask, combine 3-nitrobenzaldehyde (1.0 mmol), the primary amine (1.0 mmol), and 0.5 g of DOWEX® 50WX8 resin in 3.0 mL of THF[5].
-
In-Situ Reduction: Add NaBH₄ (1.0 mmol) directly to the heterogeneous mixture.
-
Reaction: Stir vigorously at room temperature. The resin acts as a proton source, accelerating imine formation and directing the chemoselective reduction.
-
Monitoring (Self-Validation): Monitor via TLC. The reaction typically reaches full conversion within 20 minutes[5].
-
Workup: Filter the reaction mixture through a sintered glass funnel to remove the DOWEX resin. Wash the resin bed with an additional 5 mL of THF to ensure complete product recovery.
-
Isolation: Evaporate the solvent under reduced pressure. The crude product generally exhibits high purity (>90%) but can be subjected to short column chromatography if analytical purity is required[4].
Workflow Visualization
Standard operational workflow for the one-pot reductive amination process.
References
Note: The following references support the mechanistic claims and experimental parameters outlined in this application note.
Sources
Scalable synthesis of 3-nitrobenzylamino ethanol for industrial applications
Topic: Scalable synthesis of 3-nitrobenzylamino ethanol for industrial applications Content Type: Application Note & Protocol Audience: Process Chemists, Scale-up Engineers, and Drug Development Professionals.
Abstract
This guide outlines a robust, scalable protocol for the synthesis of 2-(3-nitrobenzylamino)ethanol (also known as N-(3-nitrobenzyl)ethanolamine), a critical intermediate in the manufacture of pharmaceutical agents and functionalized surfactants. While direct alkylation routes exist, they often suffer from poly-alkylation impurities. This protocol prioritizes a Reductive Amination strategy using Sodium Borohydride (
Introduction & Route Selection
The synthesis of secondary amines from benzyl halides and amino alcohols is classically achieved via nucleophilic substitution (
-
Bis-alkylation: The product is more nucleophilic than the starting ethanolamine, leading to the formation of tertiary amine impurities (
-bis(3-nitrobenzyl)ethanolamine). -
Stoichiometric Waste: Suppressing bis-alkylation requires a large excess (5–10 equivalents) of ethanolamine, creating a recycling burden.
Selected Route: Indirect Reductive Amination To ensure high purity (>98%) and process safety, this guide details the Reductive Amination of 3-nitrobenzaldehyde with ethanolamine. This route proceeds via a discrete or in-situ imine (Schiff base) intermediate, followed by chemoselective reduction.
Comparison of Synthetic Strategies
| Feature | Method A: Direct Alkylation | Method B: Reductive Amination (Recommended) |
| Starting Materials | 3-Nitrobenzyl chloride + Ethanolamine | 3-Nitrobenzaldehyde + Ethanolamine + |
| Selectivity | Low (Bis-alkylation common) | High (Mono-alkylation exclusive) |
| Atom Economy | Poor (Requires excess amine) | Good |
| Safety Profile | Moderate (Alkyl halides are sensitizers) | Manageable ( |
| Purification | Distillation/Chromatography often needed | Extraction/Crystallization usually sufficient |
Chemical Reaction Engineering
Reaction Scheme
The synthesis proceeds in two distinct chemical stages which can be telescoped into a "one-pot" operation.
-
Condensation: 3-Nitrobenzaldehyde reacts with ethanolamine to form the imine (Schiff base) and water.
-
Reduction: The imine is reduced by Sodium Borohydride to the secondary amine. Crucially, under mild conditions,
does not reduce the nitro group.
Figure 1: Reaction pathway for the reductive amination.[1] The imine formation is an equilibrium process driven to completion by water removal or mass action.
Detailed Experimental Protocol
Scale: 1.0 kg Input (3-Nitrobenzaldehyde) Expected Yield: ~1.15 – 1.25 kg (85–92%) Purity: >98% (HPLC)[2]
Reagents & Materials[3][4][5][6][7][8][9][10]
-
3-Nitrobenzaldehyde: 1.00 kg (6.62 mol)
-
Ethanolamine (2-Aminoethanol): 0.42 kg (6.88 mol, 1.05 eq)
-
Methanol (MeOH): 5.0 L (Solvent)
-
Sodium Borohydride (
): 0.25 kg (6.62 mol, 1.0 eq hydride source - Note: Theoretically 0.25 eq is needed, but 0.5-1.0 eq is standard to ensure completion and account for solvent reaction) -
Acetic Acid (Optional): Catalytic amount to accelerate imine formation.
-
Workup: Water, Dichloromethane (DCM) or Ethyl Acetate, Sodium Hydroxide (1M), Brine.
Step-by-Step Methodology
Phase 1: Imine Formation (Condensation)
-
Setup: Equip a 10 L jacketed glass reactor with an overhead mechanical stirrer, internal temperature probe, reflux condenser, and a nitrogen inerting line.
-
Charging: Charge Methanol (4.0 L) and 3-Nitrobenzaldehyde (1.00 kg) . Stir at 200 RPM until dissolved.
-
Addition: Add Ethanolamine (0.42 kg) slowly over 30 minutes via an addition funnel.
-
Observation: The reaction is slightly exothermic. Maintain internal temperature
. -
Color Change: Solution will likely turn yellow/orange due to imine formation.
-
-
Reaction: Stir at 20–25°C for 2–4 hours .
-
IPC (In-Process Control): Monitor by TLC or HPLC for disappearance of aldehyde. Imine formation is usually rapid.
-
Phase 2: Reduction
Safety Warning:
-
Cooling: Cool the imine mixture to 0–5°C .
-
Addition: Add Sodium Borohydride (0.25 kg) in small portions (solid addition) or as a stabilized solution (in dilute NaOH) over 60–90 minutes.
-
Critical Parameter: Do not allow
to exceed 15°C . Higher temperatures increase the risk of reducing the nitro group or vigorous hydrogen evolution.
-
-
Digestion: Once addition is complete, allow the mixture to warm to 20°C and stir for 2 hours.
-
IPC: Check for disappearance of Imine.
-
Phase 3: Quench & Workup
-
Quench: Cool to 10°C. Slowly add Water (2.0 L) .
-
pH Adjustment: Adjust pH to ~10–11 using 1M NaOH if necessary to break boron-amine complexes.
-
Solvent Strip: Distill off Methanol under reduced pressure (
). -
Extraction:
-
Washing: Combine organic layers and wash with Brine (2.0 L) .
-
Drying & Concentration: Dry over anhydrous
, filter, and concentrate under vacuum to yield the crude oil/solid.
Phase 4: Purification (Crystallization)
Note: If the product is an oil, it may solidify upon standing or chilling. If it remains an oil, high-vacuum distillation is required. 14. Recrystallization: Dissolve crude solid in minimum hot Isopropanol (IPA) or Ethyl Acetate/Hexane mix. 15. Cooling: Cool slowly to 0°C to precipitate the product. 16. Filtration: Collect solids, wash with cold hexane, and dry in a vacuum oven at 40°C.
Process Flow & Critical Parameters
The following diagram illustrates the operational workflow and decision gates.
Figure 2: Process flow diagram highlighting the critical cooling step during reduction to ensure chemoselectivity.
Scale-Up & Safety Considerations (HSE)
Hydrogen Management
-
Risk: 1 mole of
can theoretically generate 4 moles of upon hydrolysis. On a 1 kg scale, this is >100 liters of gas. -
Control: Ensure the reactor headspace is continuously swept with nitrogen. The vent line must lead to a safe discharge point (scrubber/flare). Do not seal the reactor.
Exotherm Control
-
Imine Formation: Mildly exothermic (
). -
Reduction: Strongly exothermic. The addition rate of
must be slave-controlled to the reactor's cooling capacity (jacket temperature).
Impurity Profile
-
Bis-alkylation: Negligible in this route.
-
Nitro-Reduction: Formation of 3-aminobenzylamino ethanol occurs if temperature spikes >40°C during reduction or if transition metal contaminants (Ni, Co) are present in the solvent/reactor walls. Passivate stainless steel reactors or use glass-lined vessels.
Analytical Control (HPLC Method)[2][5]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).
-
Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.
-
Gradient: 10% B to 80% B over 20 min.
-
Detection: UV @ 254 nm (Nitro group absorption).
-
Limit: 3-Nitrobenzaldehyde < 0.5%; Bis-alkylated impurity < 0.5%.
References
-
Reductive Amination Selectivity
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996 , 61, 3849-3862. Link
-
- Chemoselective Reduction of Imines: Look, G. C., et al. "Chemoselective reduction of imines in the presence of nitro groups." Tetrahedron Letters, 1995, 36, 2937-2940.
- "Sodium Borohydride Digest." Dow Chemical Company Technical Report.
- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989.
Sources
Troubleshooting & Optimization
Technical Support Center: 3-Nitrobenzaldehyde Reductive Amination
Topic: Improving Yield & Chemoselectivity
Ticket ID: #CHEM-3NB-OPT Assigned Specialist: Senior Application Scientist
Executive Summary: The Chemoselectivity Paradox
You are likely here because you are attempting to couple 3-nitrobenzaldehyde with an amine, but you are facing one of two critical failures:
-
Over-reduction: The nitro group (
) is reducing to an aniline ( ) or hydroxylamine. -
Stalled Reaction: The electron-deficient nature of the aldehyde is causing stability issues with the intermediate imine, or hydrolysis during workup.
The Core Solution: Abandon standard Sodium Borohydride (
Reagent Selection Strategy
The choice of hydride donor is the single most important variable in this reaction.
Comparative Analysis of Reducing Agents
| Feature | Sodium Borohydride ( | Sodium Cyanoborohydride ( | Sodium Triacetoxyborohydride (STAB) |
| Selectivity | Low. Reduces aldehydes, ketones, and imines indiscriminately. | High. Reduces imines at pH 6–7. | Excellent. Reduces iminium ions preferentially over aldehydes.[1][2] |
| Nitro Tolerance | Poor. Can reduce | Good. Generally tolerates nitro groups.[3] | Excellent. Does not reduce nitro groups under standard conditions.[4] |
| Toxicity | Low. | High (Generates HCN/NaCN). | Low/Moderate.[2][5] |
| Reaction Type | Stepwise (must form imine first). | One-pot. | One-pot (Preferred). |
| Recommendation | AVOID for this substrate. | Legacy method. Use only if STAB fails. | PRIMARY RECOMMENDATION. |
The Mechanistic Advantage of STAB
STAB (
This creates a self-validating system:
-
Aldehyde + Amine
Imine (Equilibrium). -
Imine + Acid
Iminium Ion.[2] -
STAB reduces only the Iminium Ion
Amine Product.
Standard Operating Procedure (SOP)
Protocol ID: STAB-3NB-DIR Scale: 1.0 mmol basis (Scalable)
Materials
-
Aldehyde: 3-Nitrobenzaldehyde (1.0 equiv)
-
Amine: Primary or Secondary Amine (1.0 – 1.1 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF (Anhydrous)[6]
-
Catalyst: Glacial Acetic Acid (AcOH) (1.0 equiv)
Step-by-Step Workflow
-
Solvation: In a dry flask under Nitrogen/Argon, dissolve 3-nitrobenzaldehyde (1.0 equiv) and the Amine (1.05 equiv) in DCE (
concentration). -
Activation: Add Glacial Acetic Acid (1.0 equiv).
-
Reductant Addition: Add STAB (1.4 equiv) in a single portion.
-
Observation: Mild gas evolution (
) may occur.
-
-
Reaction: Stir at Room Temperature (20–25°C) for 2–4 hours.
-
Monitoring: Check TLC or LCMS. Look for the disappearance of the imine intermediate.
-
-
Quench: Add saturated aqueous
(slowly) to neutralize the acid and destroy excess hydride. Stir for 15 minutes. -
Extraction: Extract with DCM (
). Wash combined organics with Brine. Dry over .
Visualization of Reaction Logic
Figure 1: Reaction pathway highlighting the critical role of the Iminium intermediate for STAB selectivity.
Troubleshooting Guide (FAQ)
Q1: My yield is low (<40%), and I see starting aldehyde remaining.
Diagnosis: The equilibrium is favoring the aldehyde, or the imine is hydrolyzing during workup. Fix:
-
Add Molecular Sieves: Add activated 4Å molecular sieves to the reaction mixture to scavenge the water produced during imine formation. This drives the equilibrium to the right [1].
-
Stepwise Protocol: Do not add STAB immediately. Stir Aldehyde + Amine + Sieves for 2 hours first to ensure complete imine formation, then add STAB.
Q2: I see a new spot that corresponds to the alcohol (3-nitrobenzyl alcohol).
Diagnosis: Direct reduction of the aldehyde is competing with imine reduction. This happens if the amine is non-nucleophilic (e.g., an electron-deficient aniline) or sterically hindered. Fix:
-
Force Imine Formation: Use the "Stepwise Protocol" (see above).
-
Increase Amine Stoichiometry: Use 1.5 equiv of amine to statistically favor the imine over the free aldehyde.
Q3: The nitro group disappeared/reduced.
Diagnosis: You likely used
-
Switch to STAB: Ensure you are using Sodium Triacetoxyborohydride, not Sodium Borohydride [2].
-
Temperature Control: Keep the reaction at or below 25°C.
Q4: The reaction mixture turned into a solid gum/gel.
Diagnosis: Boron-amine complexes can be insoluble in non-polar solvents. Fix:
-
Solvent Switch: If using DCE, try adding a co-solvent like THF to improve solubility.
-
Workup Modification: Use a tartrate workup (Rochelle's Salt) instead of bicarbonate to break up boron emulsions during extraction.
Decision Tree for Optimization
Figure 2: Logic flow for diagnosing yield and selectivity issues.
References
-
Abdel-Magid, A. F., et al. (1996).[3][6][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.
- Core Reference: Establishes STAB as the superior reagent for chemoselectivity.
-
Gribble, G. W. (1998). "Sodium borohydride in carboxylic acid media: a phenomenal reduction system." Chemical Society Reviews, 27, 395-404.
- Context: Explains the mechanism of acyloxyborohydrides.
-
Bae, J. W., et al. (2000). "Selective reduction of nitro compounds containing other reducible groups."[3][6] Tetrahedron Letters, 41(29), 5543-5546.
- Context: Validates nitro group stability under specific hydride conditions.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sodium triacetoxyborohydride [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective reductive amination of aldehydes from nitro compounds catalyzed by molybdenum sulfide clusters - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC01603D [pubs.rsc.org]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: Preventing Over-Alkylation in N-(3-nitrobenzyl)ethanolamine Synthesis
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Topic Focus: Regioselective N-monoalkylation of ethanolamine with 3-nitrobenzyl electrophiles.
Welcome to the Technical Support Center. Synthesizing secondary amines cleanly is a notorious bottleneck in medicinal chemistry. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to help you successfully synthesize N-(3-nitrobenzyl)ethanolamine while completely suppressing the formation of di-alkylated impurities.
Mechanistic Insight: The "Runaway Train" Effect
When synthesizing N-(3-nitrobenzyl)ethanolamine via direct alkylation (reacting ethanolamine with 3-nitrobenzyl chloride or bromide), researchers frequently encounter poor yields of the target mono-alkylated product.
This occurs because the initial alkylation generates a secondary amine that is highly nucleophilic[1]. The newly formed N-(3-nitrobenzyl)ethanolamine competes effectively with the remaining primary ethanolamine for the alkylating agent. This initiates a "runaway train" cascade that produces the tertiary amine (N,N-bis(3-nitrobenzyl)ethanolamine)[1].
Reaction pathways: Direct alkylation cascade vs. controlled reductive amination.
Troubleshooting & FAQs
Q1: I used a strict 1:1 molar ratio of ethanolamine to 3-nitrobenzyl chloride. Why is my major product the di-alkylated impurity?
A1: Stoichiometry does not override kinetics. Because the rate constant for the second alkylation (
Q2: If I am forced to use direct alkylation, how can I suppress over-alkylation? A2: You must alter the collision probability by using a massive stoichiometric excess of ethanolamine (typically 5:1 to 10:1)[4]. By flooding the reaction with the primary amine, the 3-nitrobenzyl chloride is statistically much more likely to react with ethanolamine rather than the trace amounts of newly formed secondary amine.
Q3: Will the hydroxyl group on ethanolamine react with the alkyl halide (O-alkylation)? A3: Under standard neutral or mildly basic conditions, nitrogen is a vastly superior nucleophile compared to oxygen. O-alkylation is negligible unless you introduce a strong base (like NaH) capable of deprotonating the alcohol to form a highly reactive alkoxide. N,N-dialkylation remains your primary competitive side reaction[2].
Q4: What is the most reliable, high-yield method to synthesize N-(3-nitrobenzyl)ethanolamine? A4: Reductive amination is the gold standard[5]. By reacting ethanolamine with 3-nitrobenzaldehyde, you form an imine intermediate. This intermediate is then reduced in situ to the secondary amine. Because the resulting secondary amine cannot easily form an iminium ion with another equivalent of aldehyde under these conditions, over-alkylation is completely prevented[5].
Quantitative Data: Strategy Comparison
Table 1: Comparison of N-Monoalkylation Strategies
| Synthesis Strategy | Reagents | Molar Ratio (Amine:Electrophile) | Temp (°C) | Target Yield (%) | Over-alkylation Risk |
| Direct Alkylation (Stoichiometric) | 3-Nitrobenzyl chloride | 1:1 | 60-80 | < 40% | Critical (Major byproduct) |
| Direct Alkylation (Statistical) | 3-Nitrobenzyl chloride | 5:1 to 10:1 | 0-25 | 60 - 70% | Low (Requires amine recovery) |
| Boc-Protection Route | N-Boc-ethanolamine + Halide | 1:1 | 25-60 | 75 - 85% | None (Adds 2 synthetic steps) |
| Reductive Amination | 3-Nitrobenzaldehyde + NaBH(OAc)₃ | 1:1 to 1.2:1 | 20-25 | > 85% | Negligible |
Validated Experimental Protocols
Step-by-step workflow for the reductive amination of 3-nitrobenzaldehyde.
Protocol A: One-Pot Reductive Amination (Highly Recommended)
Causality & Design: This protocol utilizes Sodium triacetoxyborohydride (NaBH(OAc)₃). Unlike NaBH₄, NaBH(OAc)₃ is a mild reducing agent that selectively reduces imines but reacts very slowly with aldehydes[5]. This kinetic difference allows for a true "one-pot" procedure where the aldehyde and amine can form the imine without the aldehyde being prematurely reduced to an alcohol.
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried round-bottom flask, dissolve ethanolamine (1.0 eq, 10 mmol) and 3-nitrobenzaldehyde (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 30 mL).
-
Imine Formation: Stir the mixture at room temperature for 30–60 minutes.
-
Reduction: Add NaBH(OAc)₃ (1.4 eq, 14 mmol) portion-wise over 10 minutes to avoid excessive heat generation. Stir the suspension at room temperature for 2–4 hours.
-
Quench & Workup: Carefully quench the reaction by adding saturated aqueous NaHCO₃ (20 mL). Stir vigorously until gas evolution ceases. Extract the aqueous layer with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Self-Validating System:
-
Visual: The initial mixture will turn distinctly yellow as the conjugated imine forms. Upon successful reduction, the yellow color will fade.
-
TLC: Monitor via UV light. The starting 3-nitrobenzaldehyde will appear as a high
spot. Upon reduction, the secondary amine product will have a lower and will stain positively (orange/brown) with ninhydrin, confirming the presence of the secondary amine.
Protocol B: Statistical Direct Alkylation (Alternative)
Causality & Design: High dilution and low temperature (0 °C) slow down the overall reaction kinetics, maximizing the statistical advantage of the 10-fold excess of ethanolamine[4].
Step-by-Step Methodology:
-
Reaction Setup: Dissolve ethanolamine (10.0 eq, 100 mmol) in 50 mL of THF or Acetonitrile. Cool the flask to 0 °C using an ice bath.
-
Slow Addition: Dissolve 3-nitrobenzyl chloride (1.0 eq, 10 mmol) in 10 mL of the same solvent. Add this solution dropwise to the vigorously stirring ethanolamine over 1 hour using an addition funnel or syringe pump.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 12 hours.
-
Workup: Concentrate the solvent under reduced pressure. The massive excess of ethanolamine must be removed, typically via fractional distillation under high vacuum or by converting the product to a hydrochloride salt and recrystallizing.
Self-Validating System:
-
TLC: The reaction is complete when the electrophile (3-nitrobenzyl chloride) is no longer visible by UV on the TLC plate. The massive excess of ethanolamine will remain stuck at the baseline in standard non-polar solvent systems.
References
Sources
Technical Support Center: Purification of 2-(3-Nitro-benzylamino)-ethanol
Ticket ID: #PUR-3NBE-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction
Welcome to the Technical Support Center. You are likely synthesizing 2-(3-Nitro-benzylamino)-ethanol via reductive amination (e.g., reacting 3-nitrobenzaldehyde with ethanolamine followed by NaBH₄ reduction).
This molecule presents a specific purification challenge: it is an amphiphilic secondary amine .
-
The Challenge: It contains a lipophilic head (3-nitrobenzyl) and a hydrophilic tail (ethanol). This structure mimics a surfactant, making it prone to forming stable emulsions during aqueous workups.
-
The Risk: Its polarity (LogP ≈ 1.1) means it has significant water solubility.[1] A standard extraction protocol often leads to product loss in the aqueous waste stream.
The following guide replaces generic "textbook" protocols with a field-tested workflow designed to maximize recovery and break emulsions.
Module 1: The "Golden Path" Protocol
Use this Standard Operating Procedure (SOP) for your baseline purification.
Reagents Required
-
Acid Phase: 1M HCl (Do not use concentrated acid; it may induce esterification of the alcohol tail).
-
Base Phase: 2M NaOH (or 2M KOH).
-
Organic Solvent: Dichloromethane (DCM). Note: DCM is preferred over Ethyl Acetate for amino-alcohols due to better solubility of the polar amine.
-
Additives: Saturated Brine (NaCl), Isopropyl Alcohol (IPA).
Step-by-Step Workflow
1. Reaction Quench & Acidification (Target: Aqueous Phase)
-
Evaporate the reaction solvent (usually Methanol/Ethanol) completely . Residual alcohol acts as a co-solvent and prevents phase separation.
-
Redissolve the crude residue in DCM (approx. 10 mL per gram of theoretical yield).
-
Add 1M HCl slowly with stirring.
-
Checkpoint: Measure pH of the aqueous layer. It must be pH < 2 .
-
Why? The pKa of the conjugate acid is estimated at ~8.0–8.5. You need to be at least 2 units below this to ensure >99% protonation.
-
-
Transfer to a separatory funnel.[2][3][4][5][6] Shake and separate.
-
Top Layer: Aqueous Acid (Contains your Product as a salt). KEEP THIS.
-
Bottom Layer: Organic (Contains unreacted aldehyde and non-basic impurities).
-
2. The "Neutral Wash" (Target: Impurity Removal)
-
Wash the Aqueous Acid layer (Top) with a fresh portion of DCM.
-
Separate and discard the organic layer.
-
Technical Insight: This removes neutral organic impurities (like 3-nitrobenzyl alcohol side products) that would otherwise co-extract later.
3. Basification & Salting Out (Target: Free Base)
-
Cool the aqueous acidic phase in an ice bath (neutralization is exothermic).
-
Add 2M NaOH dropwise until pH > 12 .
-
Why? You must surpass the pKa by 2+ units to ensure the amine is fully deprotonated (neutral).
-
-
CRITICAL STEP: Add solid NaCl to the aqueous phase until saturated (undissolved salt visible).
4. Final Extraction (Target: Product Recovery)
-
Extract the basic aqueous phase with DCM (3 x volumes).
-
Pro-Tip: If the layers do not separate cleanly, add 5-10% Isopropyl Alcohol (IPA) to the DCM. This disrupts the emulsion interface.[6]
-
Combine organic extracts, dry over Na₂SO₄, filter, and concentrate.
Module 2: Troubleshooting Guide
Issue 1: The "Emulsion Nightmare"
Symptom: A third "rag" layer forms between the organic and aqueous phases, or the entire mixture becomes a cloudy mayonnaise-like mess.
| Probable Cause | Corrective Action | Mechanism |
| Surfactant Behavior | Filtration through Celite. | The amino-alcohol is stabilizing micro-droplets. Filtering removes particulate matter that nucleates the emulsion. |
| Density Matching | Add Brine. | Increases the density difference between the water (d≈1.0) and organic phase, forcing separation.[4][9] |
| Phase Lock | Add IPA (Isopropyl Alcohol). | Adding ~5% IPA to the organic layer reduces surface tension and breaks the surfactant barrier. |
Issue 2: Low Yield (Product Missing)
Symptom: TLC shows product in the crude, but the final organic layer is empty.
| Probable Cause | Corrective Action | Mechanism |
| Incomplete Deprotonation | Check pH. | If pH is ~9, the amine is still partially protonated (water soluble). Push pH to >12. |
| Water Solubility | The "Salting Out" Effect. | The free base has an ethanol tail. Without saturating the water with NaCl, the product partitions into the water. |
| Wrong Layer Discarded | The "Drop Test". | Add a drop of water to your separatory funnel. Watch where it goes. DCM is heavier than water (bottom). EtOAc is lighter (top). |
Module 3: Visualizing the Logic
Workflow Diagram
This diagram illustrates the separation logic based on pKa manipulation.
Caption: Logical flow for isolating the amine salt in water, washing away impurities, and recovering the free base.
Troubleshooting Decision Tree
Use this when the layers won't separate.
Caption: Step-wise escalation for breaking emulsions in amino-alcohol extractions.
Module 4: Advanced FAQs
Q: Can I use Ethyl Acetate (EtOAc) instead of DCM? A: You can, but it is risky.
-
Solubility: Amino-alcohols are very polar. EtOAc is less polar than DCM/Alcohol mixtures. You risk leaving product in the water.
-
Density: EtOAc floats (d=0.9). If you are used to DCM (d=1.3), you might accidentally throw away the top layer thinking it is aqueous.
-
Hydrolysis: If your acid wash is too strong or prolonged, EtOAc can hydrolyze (break down) into ethanol and acetic acid, contaminating your sample.
Q: Why is the pKa relevant? A: The pKa of the conjugate acid of your molecule is estimated around 8.0–8.5 (lower than typical amines due to the electron-withdrawing nitro group and the oxygen in the tail).
-
Implication: If you only basify to pH 9, you are barely at the 50/50 point between salt and free base. You must go to pH 12 to drive the equilibrium 99.9% toward the extractable free base.
Q: I see a spot on TLC at the baseline. Is that my product? A: Likely yes. In standard TLC solvents (Hexane/EtOAc), amino alcohols stick to the silica (baseline) due to the NH and OH groups.
-
Fix: Use a polar eluent: DCM : Methanol : NH₄OH (90:10:1) . The ammonia competes with your amine for the silica, allowing your product to move up the plate (Rf ~ 0.3-0.5).
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
- Clayden, J., Greeves, N., Warren, S.Organic Chemistry, 2nd Ed. Oxford University Press, 2012. (Mechanistic explanation of amine basicity and inductive effects of nitro groups).
-
PubChem Database. Compound Summary for N-Benzylethanolamine. National Center for Biotechnology Information. Available at: [Link] (Source for physicochemical properties of the parent scaffold).[10]
-
Reich, H. J. Bordwell pKa Table (Acidity in DMSO and Water). University of Wisconsin-Madison. Available at: [Link] (Authoritative source for estimating pKa shifts based on functional groups).
Sources
- 1. quora.com [quora.com]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. How To [chem.rochester.edu]
- 5. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. DSpace [open.bu.edu]
- 8. chembk.com [chembk.com]
- 9. vichem.vn [vichem.vn]
- 10. N-Benzyldiethanolamine Research Chemical [benchchem.com]
Optimizing solvent choice for nitrobenzylamine synthesis (Methanol vs Ethanol)
Current Status: Online 🟢 Operator: Dr. Aris Thorne, Senior Application Scientist Ticket ID: #SOLV-NBA-001 Topic: Methanol (MeOH) vs. Ethanol (EtOH) in Nucleophilic Substitution
Executive Summary & Decision Matrix
Welcome to the technical support hub. You are likely performing a nucleophilic substitution on a nitrobenzyl halide (e.g., 4-nitrobenzyl bromide) to synthesize a nitrobenzylamine.
The choice between Methanol and Ethanol is not arbitrary; it dictates your reaction kinetics, impurity profile, and downstream isolation strategy.
Quick Reference: Solvent Decision Matrix
| Feature | Methanol (MeOH) | Ethanol (EtOH) | Technical Insight |
| Dielectric Constant ( | ~33 | ~24.5 | MeOH stabilizes polar transition states better, accelerating |
| Boiling Point | EtOH allows for higher thermal energy input, but MeOH often compensates with better polarity-driven kinetics. | ||
| Solubility (Product) | High | Moderate/Low | Nitrobenzylamine salts (HCl) are significantly more soluble in MeOH. Use EtOH if you want the product to crash out directly. |
| Solvolysis Risk | High | Moderate | MeOH is less sterically hindered and more nucleophilic than EtOH, increasing the risk of forming the benzyl ether byproduct [2]. |
| Toxicity (ICH Class) | Class 2 (Toxic) | Class 3 (Low Tox) | EtOH is the "greener" choice (Pfizer/GSK Guides) and safer for GMP scale-up [3]. |
Troubleshooting Guides (FAQ)
Category A: Reaction Kinetics & Completion
Q: My reaction in Ethanol is stalling at 80% conversion after 24 hours. Refluxing harder isn't helping. What should I do?
A: The issue is likely the dielectric constant , not just the temperature.
-
Diagnosis: The transition state for the amination of nitrobenzyl halides involves charge separation. Ethanol (
) is less effective at stabilizing this transition state than Methanol ( ). -
Immediate Fix: Add a co-solvent or switch to Methanol. If you must stay in Ethanol for toxicity reasons, increase the concentration of the amine nucleophile (pushing Le Chatelier’s principle) rather than just increasing temperature.
-
Pro-Tip: If using reduced pressure, remember that MeOH evaporates much faster, potentially concentrating your reaction too quickly and precipitating intermediates before conversion is complete.
Category B: Impurity Profile (The "Mystery Peak")
Q: I see a persistent impurity at RRT ~1.2 in HPLC. It increases when I reflux longer.
A: You are likely observing solvolysis (formation of the alkyl ether).
-
Mechanism: The solvent (MeOH or EtOH) competes with your amine nucleophile. 4-Nitrobenzyl bromide is highly electrophilic. In Methanol, the methoxide species (or neutral methanol) attacks the benzylic carbon to form 4-nitrobenzyl methyl ether .
-
Why it happens: Methanol is a smaller, "harder" nucleophile than Ethanol.
-
The Fix:
-
Switch to Ethanol: The ethoxy group is bulkier, reducing the rate of this side reaction relative to the desired amination.
-
Lower Temperature: Solvolysis often has a higher activation energy than amination. Run the reaction at
instead of reflux. -
Order of Addition: Do not dissolve the electrophile (benzyl halide) in the alcohol first. Dissolve the amine in the alcohol, then add the electrophile slowly. This ensures the electrophile always encounters a high concentration of the desired nucleophile [4].
-
Category C: Isolation & Workup
Q: I used Methanol and got great conversion, but I cannot get the product to crystallize. It’s an oil.
A: Methanol is "too good" a solvent for polar nitrobenzylamines.
-
The Problem: The high solubility of the amine salt in MeOH prevents spontaneous nucleation.
-
The Fix (Solvent Swap):
-
Distill off the MeOH to near dryness.
-
Perform a "chase" distillation with EtOH (add EtOH, distill again) to remove residual MeOH.
-
Redissolve in hot EtOH and cool slowly. The lower solubility in EtOH will force crystallization.
-
-
Alternative: Use an anti-solvent. Add Isopropyl Ether (IPE) or MTBE dropwise to the methanolic solution until turbidity persists, then cool.
Standardized Experimental Protocol
Protocol ID: NBA-SYN-004 Objective: Synthesis of 4-Nitrobenzylamine via Nucleophilic Substitution Scope: Validated for 1g to 50g scale.
Reagents
-
Substrate: 4-Nitrobenzyl bromide (1.0 equiv)
-
Nucleophile: Ammonia (7N in MeOH) OR Benzylamine (2.5 equiv)
-
Solvent: Ethanol (Absolute) [Preferred for isolation] OR Methanol [Preferred for kinetics]
Procedure
-
Preparation:
-
Charge the reaction vessel with Ethanol (10 volumes) .
-
Critical Step: Add the Nucleophile (Amine) first. Ensure the solution is homogenous.
-
-
Addition:
-
Add 4-Nitrobenzyl bromide portion-wise over 30 minutes at
. -
Why? This keeps the concentration of the electrophile low relative to the nucleophile, suppressing the formation of the di-benzylated impurity and the solvent-ether byproduct.
-
-
Reaction:
-
Heat to
. Monitor by HPLC/TLC after 2 hours. -
Checkpoint: If conversion < 90%, raise to
. Avoid boiling ( ) unless necessary to minimize solvolysis.
-
-
Workup (The "Solvent Switch"):
-
If using Ethanol: Cool to
. The hydrobromide salt of the product should precipitate. Filter and wash with cold EtOH. -
If using Methanol: You must remove the solvent. Concentrate under vacuum to a solid residue. Re-slurry in Ethyl Acetate or Ethanol to precipitate the salt while keeping organic impurities in solution.
-
Decision Logic Visualization
The following diagram illustrates the logical flow for selecting the correct solvent based on your specific constraints (Kinetics vs. Purity vs. Isolation).
Figure 1: Decision tree for solvent selection based on steric hindrance, toxicity requirements, and impurity profiles.
References
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Mechanisms of solvolysis and nucleophilic competition).
-
Pfizer Inc. (2008). "Pfizer Solvent Selection Guide for Medicinal Chemistry."[1][2] Green Chemistry, 10, 31-36. Link
- Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Protocols for order of addition to minimize impurities).
-
BenchChem. (2025).[3] "Comparison of Ethanol-d and Methanol-d4 as NMR Solvents." (Physical property comparisons including boiling points and polarity). Link
Sources
Troubleshooting low conversion in reductive amination with NaBH3CN
Topic: Troubleshooting Low Conversion in Borch Reductive Amination Audience: Medicinal Chemists, Process Chemists, and Ph.D. Researchers Support Tier: Level 3 (Senior Application Scientist)
Introduction: The "Borch" Paradox
Welcome to the technical support center. You are likely here because your reductive amination using Sodium Cyanoborohydride (NaBH₃CN) has stalled, leaving unreacted carbonyl or amine starting material.
While NaBH₃CN is a classic reagent (introduced by Borch et al. in 1971), it is often misunderstood. Unlike Sodium Triacetoxyborohydride (STAB), which is self-buffering, NaBH₃CN is pH-dependent . Its selectivity relies entirely on your ability to maintain a specific pH window. If you are outside this window, the reaction will either stall or produce side products.
This guide treats your reaction as a system of competing equilibria and kinetic rates.
Part 1: Diagnostic Workflow
Before adjusting parameters, identify your failure mode using the decision tree below.
Figure 1: Diagnostic logic flow for isolating the cause of low conversion in reductive amination.
Part 2: Critical Troubleshooting (Q&A)
Issue 1: The pH Trap (Most Common)
Q: My reaction has been stirring for 24 hours. I see the aldehyde and amine clearly on TLC, but no product. Is the reagent dead?
A: The reagent is likely fine; your pH is likely too high.
The Mechanism: Reductive amination proceeds through an iminium ion intermediate.[1][2] NaBH₃CN is an electron-withdrawing modified borohydride. It is not nucleophilic enough to reduce a neutral imine or a carbonyl group efficiently. It specifically targets the positively charged iminium ion.
-
pH > 7: The imine remains neutral. NaBH₃CN cannot reduce it. Reaction stalls.
-
pH < 4: The carbonyl oxygen becomes protonated and is reduced directly to an alcohol (side product). Alternatively, the amine is fully protonated (ammonium) and cannot attack the carbonyl.
-
pH 6–7 (The Sweet Spot): The imine is protonated to the iminium ion (activating it for reduction), but the carbonyl is not activated enough to be reduced competitively.
Protocol Adjustment:
-
Check pH: Do not use water-wetted pH paper in organic solvent; it gives false readings.
-
The Indicator Method: Add a few mg of Bromocresol Green to the reaction mixture.
-
Blue: pH > 5.4 (Too basic). Add Glacial Acetic Acid dropwise.
-
Yellow: pH < 3.8 (Too acidic). Stop adding acid.
-
Green: pH ~4–5 (Ideal for Borch conditions).
-
-
Maintain: As the amine is consumed, the buffering capacity changes. You may need to add acid periodically to maintain the "Green" color.
Issue 2: The Equilibrium Stall (Imine Formation)
Q: I am using a hindered ketone/amine. The pH is correct, but conversion is stuck at <20%.
A: You are fighting unfavorable equilibrium.
Formation of the imine releases a molecule of water.[3] If the equilibrium constant (
Solution: The Titanium(IV) Isopropoxide Method
For difficult substrates, standard Borch conditions fail. The Mattson protocol (1990) using Titanium(IV) isopropoxide,
The Mattson Protocol (Step-by-Step):
-
Mix: Combine Amine (1.0 equiv) and Carbonyl (1.0 equiv) in neat
(1.25 equiv). Do not add solvent yet. -
Stir: Stir at room temperature for 1 hour. The mixture may become viscous.
-
Dilute: Dilute with absolute Ethanol or THF.
-
Reduce: Add NaBH₃CN (0.7–1.0 equiv).
-
Quench: Add water (precipitates white
). Filter over Celite.
Comparison of Dehydrating Agents:
| Additive | Mechanism | Pros | Cons |
| Molecular Sieves (3Å) | Physical water trap | Mild, non-reactive | Slow kinetics; requires activation |
| Lewis Acid + Scavenger | Highest conversion , fast | Requires filtration workup | |
| Physical water trap | Cheap | Low efficiency in MeOH |
Issue 3: Reagent Integrity & Safety
Q: My NaBH₃CN is sticky/clumped. Can I use it?
A: No. Sodium cyanoborohydride is highly hygroscopic.[5] If it has absorbed water:[6][7]
-
It hydrolyzes slowly, losing hydride activity.
-
It introduces water into your reaction, inhibiting imine formation (see Issue 2).
-
Visual Check: It should be a free-flowing white powder. If it is a paste, discard it properly.
Safety Critical: The Cyanide Hazard Q: I smell almonds. Is that normal? A: EVACUATE THE AREA IMMEDIATELY. If you acidify the reaction mixture below pH 3, NaBH₃CN hydrolyzes to release HCN gas (Hydrogen Cyanide).
-
Rule: Never add strong mineral acids (HCl, H₂SO₄) to a reaction containing NaBH₃CN. Use Acetic Acid only.
-
Workup: Quench the reaction in a fume hood with basic water (NaOH or NaHCO₃) to lock the cyanide as a salt (NaCN) before disposal.
Part 3: Mechanistic Visualization
Understanding the specific pathway helps you choose the right intervention.
Figure 2: The reaction pathway. Note that NaBH₃CN only effectively reduces the green node (Iminium).
References
-
The Foundational "Borch Reduction" Borch, R. F.; Bernstein, M. D.; Durst, H. D.[1] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 1971 , 93, 2897–2904.[1][8]
-
The Titanium(IV) Isopropoxide Method (For difficult substrates) Mattson, R. J.; Pham, K. M.; Leuck, D. J.; Cowen, K. A. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, 1990 , 55, 2552–2554.[4][9]
-
Comparison with Triacetoxyborohydride (STAB) Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 1996 , 61, 3849–3862.[1][8]
Sources
- 1. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reddit.com [reddit.com]
- 4. designer-drug.com [designer-drug.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. chemistry.osu.edu [chemistry.osu.edu]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. interchim.fr [interchim.fr]
- 9. semanticscholar.org [semanticscholar.org]
Technical Support Center: Minimizing Dimer Formation in 3-Nitrobenzylamine Synthesis
Current Status: Operational Ticket ID: #NBA-SYN-001 Subject: Optimization of 3-Nitrobenzylamine (3-NBA) Synthesis via Reductive Amination Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Core Directive
The Problem: In the synthesis of 3-nitrobenzylamine (3-NBA) from 3-nitrobenzaldehyde via reductive amination, the most persistent impurity is the secondary amine dimer: bis(3-nitrobenzyl)amine . This forms when the newly generated primary amine product competes with the ammonia source for the unreacted aldehyde.
The Solution: To minimize dimer formation (<5%), you must shift the reaction kinetics to favor the primary imine formation and select a reducing agent that discriminates between the aldehyde and the imine. The industry-standard "Golden Batch" protocol utilizes Sodium Triacetoxyborohydride (STAB) with a high stoichiometric excess of Ammonium Acetate .
The Mechanism of Failure (Root Cause Analysis)
Understanding why the dimer forms is the first step to prevention. The reaction is a competitive race between the ammonia source and the product (3-NBA) for the aldehyde.
Reaction Network Diagram
Caption: Figure 1. Competitive reaction pathways. The "Failure Pathway" (black nodes) occurs when the Target Product acts as a nucleophile against the remaining Starting Material.
Optimized Protocol (The "Golden Batch")
This protocol relies on the Abdel-Magid Reductive Amination method.[1][2] It uses Sodium Triacetoxyborohydride (STAB), which is mild enough to tolerate the nitro group (unlike catalytic hydrogenation) and selective enough to reduce the imine faster than the aldehyde.
Reagents & Stoichiometry[3][4][5]
| Component | Role | Equivalents (Eq.) | Notes |
| 3-Nitrobenzaldehyde | Substrate | 1.0 | Limiting reagent.[3] |
| Ammonium Acetate | Amine Source | 10.0 - 15.0 | CRITICAL: High excess suppresses dimer formation by statistical dominance. |
| NaBH(OAc)₃ (STAB) | Reducing Agent | 1.4 - 1.5 | Selective hydride donor. Do not use NaBH₄. |
| 1,2-Dichloroethane (DCE) | Solvent | N/A | Preferred for STAB solubility. THF is a viable alternative. |
| Acetic Acid (AcOH) | Catalyst | 1.0 | Optional; accelerates imine formation if reaction is sluggish. |
Step-by-Step Methodology
-
Imine Pre-Equilibrium (The "Head Start"):
-
In a dry reactor under nitrogen, dissolve 3-nitrobenzaldehyde (1.0 eq) in DCE (0.2 M concentration).
-
Add Ammonium Acetate (10.0–15.0 eq).
-
Technical Insight: Stir this mixture for 15–30 minutes at room temperature before adding the reducing agent. This allows the equilibrium to shift toward the primary imine, reducing the free aldehyde concentration available for dimerization later.
-
-
Controlled Reduction:
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) in 3–4 portions over 30 minutes.
-
Why? Portion-wise addition maintains a low concentration of active hydride, preventing "runaway" reduction of the aldehyde before it finds an ammonia molecule.
-
-
Reaction Monitoring:
-
Stir at room temperature (20–25°C) for 12–16 hours.
-
QC Check: Monitor by HPLC or TLC. Look for the disappearance of the aldehyde.[4] If the aldehyde persists but the imine is gone, add 0.5 eq more STAB.
-
-
Quench & Workup:
-
Quench carefully with saturated aqueous NaHCO₃ (gas evolution will occur).
-
Extract with DCM or EtOAc.
-
Purification: The large excess of Ammonium Acetate stays in the aqueous phase. The dimer (if formed) is less polar than the primary amine and can usually be separated via column chromatography (DCM:MeOH:NH₄OH gradient).
-
Troubleshooting Guide & FAQs
Q1: Why can't I just use Sodium Borohydride ( )? It's cheaper.
A:
Q2: I see a new impurity at a different retention time. Could it be 3-aminobenzylamine?
A: Yes, if you used catalytic hydrogenation (
-
Correction: Switch to hydride reagents (STAB or
) which are chemoselective and leave the nitro group intact.
Q3: My dimer content is still ~15% despite using STAB. What now?
A: This indicates the "Product + Aldehyde" reaction is outcompeting the "Ammonia + Aldehyde" reaction.
-
Action 1: Increase Ammonium Acetate to 20 equivalents .
-
Action 2: Switch to an Indirect Reductive Amination .
Q4: Can I use 3-nitrobenzonitrile instead?
A: Yes, reducing the nitrile avoids the aldehyde-amine equilibrium entirely, theoretically eliminating this specific dimerization pathway.
-
Warning: Reducing 3-nitrobenzonitrile requires Borane-THF (
). While this avoids the dimer, it requires strict temperature control (-10°C to 0°C) to prevent reduction of the nitro ring or over-reduction. It is generally more hazardous to scale up than the STAB method.
Comparative Data: Reducing Agent Selectivity
The following table illustrates why STAB is the reagent of choice for this transformation.
| Reducing Agent | Primary Amine Yield | Dimer (Secondary Amine) | Nitro Group Integrity |
| NaBH(OAc)₃ (STAB) | High (>85%) | Low (<5%) | Excellent |
| NaBH₃CN | High (80-90%) | Low (<8%) | Excellent |
| NaBH₄ | Low (<50%) | High (>20%) | Good |
| H₂ / Pd/C | Variable | Low | Failed (Reduces to Aniline) |
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[2][3][5][8] The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Reagents.[5][9]
-
Tripathi, R. P., et al. (2008). Direct Reductive Amination of Carbonyl Compounds with Amines using Sodium Triacetoxyborohydride.[3][5] Current Organic Chemistry. (General reference for STAB utility in functionalized systems).
Sources
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. scribd.com [scribd.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Reductive Amination - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Crystallization of 2-(3-Nitro-benzylamino)-ethanol Hydrochloride
Welcome to the Technical Support Center. As a secondary aminoalcohol with an electron-withdrawing nitroaromatic ring, 2-(3-Nitro-benzylamino)-ethanol presents unique crystallization challenges. Its strong hydrogen-bonding network and high polarity often lead to Liquid-Liquid Phase Separation (LLPS, or "oiling out") rather than clean crystallization. This guide provides field-proven, mechanistically grounded solutions to ensure high-purity crystalline recovery.
Part 1: Troubleshooting Guides & FAQs
Q1: Why does my product form a viscous oil instead of crystals upon adding HCl? A: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS). It occurs when the supersaturation curve of the hydrochloride salt crosses the binodal (demixing) curve before reaching the metastable zone for crystallization. The presence of the primary alcohol and secondary amine creates a highly solvated system with a depressed melting point. Rapid addition of aqueous or highly concentrated HCl causes localized supersaturation spikes, forcing the system directly into the LLPS region rather than allowing ordered crystal nucleation.
Q2: How do I recover my product if it has already "oiled out"? A: Do not discard the flask. You must implement a controlled heating/cooling cycle[1]. Gently heat the biphasic mixture to 60–75 °C until the oil redissolves into a homogeneous solution. Once homogeneous, cool the system very slowly (e.g., 0.1 °C/min) to 40 °C. If available, introduce seed crystals at the upper limit of the metastable zone (around 50 °C). This bypasses the binodal curve and induces heterogeneous nucleation.
Q3: How do I handle the hygroscopic nature of the salt during filtration? A: Aminoalcohol hydrochlorides are notoriously hygroscopic due to the common ion effect and their affinity for atmospheric moisture[2]. Always perform filtration under a blanket of dry nitrogen or argon. Wash the filter cake with a cold, strictly anhydrous anti-solvent (e.g., MTBE or diethyl ether) to displace any residual polar solvent. Immediately transfer the wet cake to a vacuum desiccator containing P₂O₅ or silica gel, and dry at 40 °C under high vacuum.
Q4: What is the optimal solvent ratio for the anti-solvent addition? A: For the Isopropanol/MTBE system, a volumetric ratio of 1:3 to 1:5 (Primary:Anti-solvent) is optimal. Add the MTBE dropwise (e.g., 1 mL/min) only after initial nucleation has begun in the primary solvent. Adding anti-solvent too early forces rapid precipitation, which traps impurities in the crystal lattice and increases the risk of oiling out.
Part 2: Mechanistic Visualization
Figure 1: Thermodynamic pathways of crystallization vs. oiling out (LLPS).
Figure 2: In situ anhydrous HCl generation via TMSCl to prevent localized supersaturation.
Part 3: Quantitative Data - Solvent System Parameters
Selecting the correct solvent system is the most critical variable in preventing LLPS. The table below summarizes the thermodynamic suitability of various systems for this specific aminoalcohol.
| Solvent System (Primary / Anti-Solvent) | Volumetric Ratio | Primary Dielectric Constant (ε) | Free Base Solubility | HCl Salt Solubility | Suitability & Mechanistic Risk Profile |
| Isopropanol / MTBE | 1 : 4 | 18.3 | High | Low | Optimal. Balances solubility; low risk of LLPS if HCl is added slowly. |
| Ethanol / Diethyl Ether | 1 : 5 | 24.3 | Very High | Moderate | Good. Requires strict anhydrous conditions; higher risk of solvate formation. |
| Methanol / Ethyl Acetate | 1 : 3 | 32.7 | Very High | High | Poor. Salt remains highly soluble; extreme risk of oiling out upon cooling. |
| Water / None | N/A | 80.1 | Low | Very High | Unsuitable. Salt is highly deliquescent; impossible to isolate solid crystals. |
Part 4: Validated Experimental Protocols
Protocol A: Standard Anhydrous Solvent/Anti-Solvent Crystallization
Mechanistic rationale: Utilizing the common ion effect and strict anhydrous conditions prevents the highly hygroscopic aminoalcohol from dissolving in its own water of crystallization[2].
-
Dissolution: Dissolve 1.0 eq of 2-(3-Nitro-benzylamino)-ethanol free base in 5 volumes (v/w) of anhydrous Isopropanol (IPA) at 40 °C in a dried round-bottom flask.
-
Cooling: Cool the homogeneous solution to 5 °C under a strict nitrogen atmosphere.
-
Acidification: Add 1.05 eq of anhydrous HCl (e.g., 4M in Dioxane or 2M in IPA) dropwise over 30 minutes.
-
Critical causality: Slow addition prevents localized supersaturation, keeping the system out of the LLPS binodal region.
-
-
Self-Validation Check: Withdraw a 10 µL aliquot of the mother liquor and spot it on wet pH paper. A pH of 2-3 confirms complete salt formation. If pH > 4, add additional HCl in 0.05 eq increments.
-
Maturation: Stir at 5 °C for 2 hours to allow crystal maturation and secondary nucleation.
-
Anti-Solvent Addition: Slowly add 15 volumes (v/w) of cold, anhydrous MTBE (1 mL/min) to maximize yield.
-
Isolation: Filter under nitrogen, wash the cake with cold MTBE, and dry in a vacuum oven at 40 °C.
Protocol B: In Situ HCl Generation via TMSCl (Advanced Rescue Method)
Mechanistic rationale: Trialkylsilyl chlorides react with protic solvents to generate anhydrous hydrohalic acids at a controlled, steady rate. This is the most reliable method for avoiding LLPS in tricky pharmaceutical intermediates[3].
-
Preparation: Suspend or dissolve 1.0 eq of the free base in 10 volumes (v/w) of anhydrous Ethanol at 20 °C.
-
Self-Validation Check: Perform a Karl Fischer (KF) titration on the anhydrous Ethanol before starting. Water content must be <0.1% to prevent TMSCl hydrolysis into hexamethyldisiloxane and aqueous HCl, which would defeat the anhydrous generation mechanism.
-
Reagent Addition: Add 1.05 eq of Trimethylsilyl chloride (TMSCl) dropwise via syringe.
-
In Situ Reaction: Stir the mixture at 20 °C. The TMSCl will react with Ethanol to yield ethyl trimethylsilyl ether and anhydrous HCl gas directly in solution.
-
Nucleation: As HCl is generated in situ, the solution will gradually reach supersaturation, promoting slow, high-purity crystal nucleation without crossing the binodal curve.
-
Isolation: Once a thick slurry forms (typically 2-4 hours), cool to 0 °C for 1 hour. Filter, wash with cold Diethyl Ether, and vacuum dry.
References
1.[1] Crystallization Method for Benzphetamine - US20080262268A1. Google Patents. Available at: 2.[3] Crystallization of hydrohalides of pharmaceutical compounds - EP 2436381 A1. European Patent Office. Available at: 3.[2] Crystallization and dry reagents. Sciencemadness Discussion Board. Available at:
Sources
Technical Support Center: Navigating the Hygroscopic Nature of Amino Ethanol Derivatives
Welcome to the technical support center for handling amino ethanol derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile yet challenging compounds. The inherent hygroscopicity of amino ethanol derivatives, such as monoethanolamine (MEA), diethanolamine (DEA), and triethanolamine (TEA), presents a significant experimental variable that can impact reaction stoichiometry, product purity, and overall experimental reproducibility.[1][2][3]
This resource provides in-depth, practical guidance in a question-and-answer format to address common issues encountered in the lab. By understanding the underlying principles of moisture absorption and implementing the robust protocols detailed here, you can ensure the integrity and success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What makes amino ethanol derivatives so hygroscopic?
A: The hygroscopic nature of amino ethanol derivatives stems from their molecular structure. These compounds possess both primary amine (-NH2) and primary alcohol (-OH) functional groups.[2][4] Both of these groups are capable of forming strong hydrogen bonds with water molecules in the surrounding atmosphere. This strong affinity for water leads them to readily absorb moisture from the air, a characteristic that can alter their physical state and chemical reactivity.[1][4][5] For instance, while diethanolamine is a crystalline solid, monoethanolamine and triethanolamine are viscous, colorless liquids that will readily absorb water and carbon dioxide from the air.[1]
Q2: I've noticed the mass of my amino ethanol derivative increasing over time. What's happening?
A: This is a classic sign of moisture absorption. Due to their hygroscopic nature, these compounds will pull water vapor from the atmosphere, leading to a measurable increase in mass. This can have significant consequences for your experiments, as the weighed amount will not be the pure compound, leading to inaccuracies in concentration and molar ratio calculations.
Q3: How does absorbed water affect my reactions?
A: The presence of water can have several detrimental effects on your experiments:
-
Stoichiometric Inaccuracy: If you are performing a reaction that requires precise molar ratios, the unaccounted-for water weight will lead to an underdosing of your amino ethanol derivative, potentially resulting in incomplete reactions and lower yields.
-
Side Reactions: In moisture-sensitive reactions, such as those involving organometallics or certain coupling reagents, the absorbed water can act as an unwanted reactant, leading to the formation of byproducts and a more complex purification process.
-
Altered Physical Properties: Absorbed water can lower the freezing point of ethanolamines and increase their viscosity, which can affect handling and mixing.[1]
-
Degradation: For some pharmaceutical formulations, moisture can accelerate the physical and chemical deterioration of the active pharmaceutical ingredient (API) and excipients.[6][7][8]
Q4: What are the best practices for storing hygroscopic amino ethanol derivatives?
A: Proper storage is the first line of defense against moisture contamination.
-
Airtight Containers: Always store amino ethanol derivatives in tightly sealed, airtight containers.[1][9] For highly sensitive applications, consider using bottles with septa to allow for the removal of the compound via a syringe without opening the container to the atmosphere.
-
Inert Atmosphere: For long-term storage or for particularly sensitive applications, sealing the container under an inert gas like nitrogen or argon can prevent moisture and carbon dioxide from entering.[1]
-
Desiccators: Storing the primary container inside a desiccator containing a drying agent like silica gel or anhydrous calcium sulfate provides an additional layer of protection.[10]
-
Cool, Dry, and Well-Ventilated Area: Store the compounds in a location that is cool, dry, and away from direct sunlight and heat sources.[1]
Section 2: Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent reaction yields or product purity. | The molar concentration of the amino ethanol derivative is lower than calculated due to absorbed water. | 1. Quantify Water Content: Use Karl Fischer titration to determine the precise water content of your reagent.[11][12] 2. Adjust Mass: Adjust the mass of the reagent used in your reaction to account for the water content. 3. Dry the Reagent: If the water content is unacceptably high, dry the reagent using an appropriate method (see Section 3). |
| The solid amino ethanol derivative has become clumpy or turned into a liquid. | Significant water absorption from the atmosphere. | 1. Assess Usability: For non-critical applications, you may still be able to use the material after determining the water content. 2. Drying: For more sensitive applications, the material will need to be dried under vacuum.[13][14] 3. Improve Storage: Review and improve your storage methods as outlined in the FAQs. |
| Difficulty in achieving an anhydrous reaction environment. | Introduction of moisture from the amino ethanol derivative or other sources. | 1. Dry All Components: Ensure all glassware is oven-dried and cooled under an inert atmosphere.[15] Use anhydrous solvents.[16][17][18] 2. Handle Under Inert Atmosphere: For highly sensitive reactions, perform all manipulations in a glove box or using Schlenk line techniques.[15][19] |
Section 3: Key Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
Karl Fischer titration is the gold standard for accurately determining the water content in a sample.[12][20]
Objective: To quantify the percentage of water in a hygroscopic amino ethanol derivative.
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Karl Fischer reagent (appropriate for amines)
-
Anhydrous methanol or other suitable solvent
-
Gastight syringe
-
Your amino ethanol derivative sample
Step-by-Step Methodology:
-
Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves adding the solvent to the titration vessel and performing a pre-titration to neutralize any ambient moisture in the cell.[21]
-
Sample Preparation: In a controlled environment (e.g., a glove box or under a stream of inert gas) to minimize further water absorption, accurately weigh a sample of the amino ethanol derivative.
-
Sample Introduction: Quickly and carefully introduce the weighed sample into the titration vessel.[11] For liquid samples, use a dry, gastight syringe to inject the sample below the surface of the solvent.
-
Titration: Start the titration immediately. The instrument will automatically titrate the sample with the Karl Fischer reagent until the endpoint is reached, which is typically detected potentiometrically.[21]
-
Calculation: The instrument's software will calculate the water content, usually expressed as a percentage or in parts per million (ppm).
Protocol 2: Drying a Liquid Amino Ethanol Derivative with Molecular Sieves
Molecular sieves are a convenient and effective way to dry liquid reagents.[16][17]
Objective: To reduce the water content of a liquid amino ethanol derivative.
Materials:
-
Liquid amino ethanol derivative
-
3Å or 4Å molecular sieves (activated)
-
Oven-dried flask with a septum or stopcock
-
Inert gas source (nitrogen or argon)
Step-by-Step Methodology:
-
Activate Molecular Sieves: Place the molecular sieves in a ceramic dish and heat them in an oven at 300°C for at least 24 hours to remove any adsorbed water.[17]
-
Cooling: Allow the activated molecular sieves to cool to room temperature in a desiccator.
-
Drying: In an oven-dried flask under an inert atmosphere, add the liquid amino ethanol derivative. Add the activated molecular sieves (approximately 5-10% of the liquid volume).
-
Incubation: Seal the flask and allow it to stand for at least 24 hours.[16] For very wet samples, a second treatment with fresh molecular sieves may be necessary.
-
Separation: Carefully decant or filter the dried liquid away from the molecular sieves under an inert atmosphere.
-
Verification: Verify the water content of the dried liquid using Karl Fischer titration.
Section 4: Visualizations
Workflow for Handling Hygroscopic Amino Ethanol Derivatives
Caption: A logical workflow for handling hygroscopic reagents.
Impact of Moisture on Reaction Stoichiometry
Caption: How absorbed water leads to inaccurate stoichiometry.
References
-
Ethanolamine. Available at: [Link]
-
Water Determination (Karl Fischer Method). Available at: [Link]
-
Ethanolamine - Grokipedia. Available at: [Link]
-
Preparing Anhydrous Reagents and Equipment - Moodle@Units. Available at: [Link]
-
Ethanolamine: An In-Depth Look at Its Chemistry and Uses - Patsnap Eureka. Available at: [Link]
-
Ethanolamine | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. Available at: [Link]
-
Karl Fischer titration - Wikipedia. Available at: [Link]
-
Qualitative Analysis of Food Moisture by NMR - Creative Biostructure. Available at: [Link]
-
Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Available at: [Link]
-
Accurate Determination of Trace Water in Organic Solution by Quantitative Nuclear Magnetic Resonance | Analytical Chemistry - ACS Publications. Available at: [Link]
-
Karl Fischer Titration Tips: Water Content Measurement. Available at: [Link]
-
Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Available at: [Link]
-
Water Content Determination by Karl Fischer - Pharmaguideline. Available at: [Link]
-
How do you handle hygroscopic solutes in the lab? - TutorChase. Available at: [Link]
-
solvent drying and drying agents - Delloyd's Lab-Tech Chemistry resource. Available at: [Link]
-
Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds - PubMed. Available at: [Link]
-
Water Proton NMR for Noninvasive Chemical Analysis and Drug Product Inspection. Available at: [Link]
-
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC. Available at: [Link]
-
Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Available at: [Link]
-
The effects of moisture on pharmaceutical amorphous solid dispersion systems. Available at: [Link]
-
Advanced Practical Organic Chemistry - Purification and Drying of Solvents (1990) - Scribd. Available at: [Link]
-
High-resolution 17O NMR spectroscopy of structural water - DSpace@MIT. Available at: [Link]
-
How To: Store Reagents - Chemistry - University of Rochester. Available at: [Link]
-
How to Store Reagents - Department of Chemistry : University of Rochester. Available at: [Link]
-
The reactions of amine, polyamine and amino alcohol corrosion inhibitors in water at high temperature - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
-
Hygroscopic chemical...how to deal with? - General Lab Techniques - Protocol Online. Available at: [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. Available at: [Link]
-
How to Handle Hygroscopic Reference Standards? - Chromatography Forum. Available at: [Link]
-
Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC. Available at: [Link]
-
How do you guys prepare solutions of hygroscopic chemicals? : r/labrats - Reddit. Available at: [Link]
-
Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures | Journal of Chemical & Engineering Data - ACS Publications. Available at: [Link]
-
Standard Solution Preparation: A Comprehensive Guide - Blogs - News - alwsci. Available at: [Link]
-
A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges and perspectives - Allied Academies. Available at: [Link]
-
Moisture Control and Degradation Management - American Pharmaceutical Review. Available at: [Link]
-
Effect of Moisture on the Stability of Solid Dosage Forms - ResearchGate. Available at: [Link]
-
The apparent dissociation constants of certain amino acids and related substances in water-ethanol mixtures - ResearchGate. Available at: [Link]
-
Effects of moisture and residual solvent on the phase stability of orthorhombic paracetamol - PubMed. Available at: [Link]
-
Exploring the role of hydrophilic amino acids in unfolding of protein in aqueous ethanol solution - PubMed. Available at: [Link]
-
Hygroscopicity of Amino Acids and Their Effect on the Water Uptake of Ammonium Sulfate in the Mixed Aerosol Particles - PubMed. Available at: [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Ethanolamine: An In-Depth Look at Its Chemistry and Uses [eureka.patsnap.com]
- 3. Ethanolamine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Ethanolamine [drugfuture.com]
- 6. alliedacademies.org [alliedacademies.org]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. researchgate.net [researchgate.net]
- 9. tutorchase.com [tutorchase.com]
- 10. researchgate.net [researchgate.net]
- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 12. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 13. How To [chem.rochester.edu]
- 14. How To [chem.rochester.edu]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. moodle2.units.it [moodle2.units.it]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. scribd.com [scribd.com]
- 19. reddit.com [reddit.com]
- 20. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative 1H NMR Profiling of 2-(3-Nitro-benzylamino)-ethanol: Solvent Effects and Structural Validation
Executive Summary & Technical Context
2-(3-Nitro-benzylamino)-ethanol (CAS: 93667-27-5) is a critical secondary amine intermediate, frequently employed as a linker in proteolysis-targeting chimeras (PROTACs) and as a corrosion inhibitor precursor. Its structure combines a strongly electron-withdrawing nitro-aromatic system with a polar ethanolamine tail.
The Analytical Challenge:
Standard characterization in Chloroform-d (
The Solution:
This guide compares the spectral performance of the standard solvent
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility, we utilize a self-validating reductive amination protocol followed by a biphasic NMR analysis.
Synthesis Context (Precursor to Product)
-
Reaction: Reductive amination of 3-nitrobenzaldehyde with 2-aminoethanol using Sodium Borohydride (
). -
Validation Checkpoint: Disappearance of the aldehyde singlet (
ppm) and formation of the benzylic methylene signal.
NMR Sample Preparation Protocol
This protocol is designed to minimize water contamination, which causes chemical shift drifting of the
-
Solvent Selection:
-
System A:
(99.8% D) + 0.03% TMS (Internal Standard). -
System B: DMSO-
(99.9% D) + 0.03% TMS. Note: Use ampoules to prevent hygroscopic water uptake.
-
-
Sample Mass: Weigh 10–15 mg of the purified oil/solid.
-
Dissolution: Add 0.6 mL solvent. Vortex for 30 seconds.
-
Critical Step: Inspect for turbidity. 2-(3-Nitro-benzylamino)-ethanol is highly polar; if cloudy in
, filter through a cotton plug or switch immediately to DMSO- .
-
-
Acquisition Parameters (Bruker/Varian 400 MHz equivalent):
-
Pulse Angle:
-
Relaxation Delay (
): 1.0 s (Standard) / 5.0 s (Quantitative) -
Scans (
): 16 ( ) / 32 (DMSO- ) -
Temperature: 298 K
-
Visualizing the Workflow
The following diagram outlines the logical flow from synthesis to spectral assignment, highlighting the decision nodes for solvent selection.
Figure 1: Decision matrix for NMR sample preparation. The dashed line indicates the necessity to switch solvents if exchangeable protons are not resolved.
Performance Comparison: CDCl3 vs. DMSO-d6[1][2][3][4]
This section objectively compares the spectral quality obtained from the two solvent systems.
System A: Chloroform-d ( )[1]
-
Performance: Moderate.
-
Characteristics:
-
Backbone: Excellent resolution of the aromatic region and the ethylene backbone.
-
Labile Protons: Poor. The amine (
) and hydroxyl ( ) protons typically appear as broad, shapeless singlets or are completely washed out due to rapid chemical exchange. -
Chemical Shifts: The benzylic methylene appears upfield relative to DMSO.
-
System B: DMSO-d6 (Recommended)
-
Performance: Superior (High Precision).
-
Characteristics:
-
H-Bonding Stabilization: DMSO acts as a hydrogen bond acceptor, "freezing" the exchange of
and protons. -
Coupling Visibility:
-
The
proton appears as a distinct triplet (coupling to the adjacent ). -
The
proton appears as a broad singlet or weak triplet, distinct from the water peak.
-
-
Diagnostic Power: Allows for the confirmation of the secondary amine structure (one NH proton) versus a tertiary impurity.
-
Quantitative Data: Chemical Shift Assignments
The table below synthesizes the representative chemical shifts (
| Proton Assignment | Multiplicity | Structural Insight | |||
| Ar-H (2) | Singlet (t) | ~8.15 | ~8.20 | +0.05 | Ortho to |
| Ar-H (4) | Doublet of Doublets | ~8.08 | ~8.12 | +0.04 | Ortho to |
| Ar-H (6) | Doublet | ~7.65 | ~7.75 | +0.10 | Para to |
| Ar-H (5) | Triplet | ~7.48 | ~7.60 | +0.12 | Meta to |
| Benzylic | Singlet | 3.92 | 3.85 | -0.07 | Diagnostic for amination |
| Triplet | 3.68 | 3.50 | -0.18 | Ethanolamine tail | |
| Triplet | 2.85 | 2.60 | -0.25 | Ethanolamine tail | |
| Broad Singlet | ~2.10 (Variable) | ~2.5 - 3.0 | N/A | Often overlaps with | |
| Broad Singlet | ~2.50 (Variable) | 4.55 (Triplet) | Distinct | Key Quality Attribute |
Note: "Ar-H (2)" refers to the proton between the nitro and alkyl group. Chemical shifts are referenced to TMS (0.00 ppm).[2]
Structural Assignment Logic
To ensure the spectrum corresponds to 2-(3-Nitro-benzylamino)-ethanol and not the starting material (3-nitrobenzaldehyde) or the imine intermediate, follow this assignment logic.
Figure 2: Spectral assignment flowchart for purity verification. Absence of signals at 10.0 ppm and 8.5 ppm is critical for product release.
Detailed Spectral Interpretation
The Aromatic Region (7.5 – 8.2 ppm)
The 3-nitro substitution creates a distinct splitting pattern often referred to as the "meta-substitution pattern."
-
The Roof Effect: Protons H4 and H5 often show strong coupling, leaning towards each other.
-
Deshielding: The nitro group (
) is strongly electron-withdrawing, pushing the ortho protons (H2, H4) significantly downfield (>8.0 ppm).
The Aliphatic Region (2.5 – 4.0 ppm)
This region confirms the reductive amination.
-
Benzylic Singlet: The disappearance of the aldehyde proton and the appearance of a singlet at ~3.85 ppm (in DMSO) is the primary proof of C-N bond formation.
-
Ethanolamine Chain: Look for two distinct triplets. The triplet closer to 3.5 ppm corresponds to the
next to the Oxygen ( ), while the triplet near 2.6 ppm corresponds to the next to the Nitrogen ( ).
The Exchangeable Protons (OH/NH)
In DMSO-
-
Why a triplet? It couples with the adjacent
protons ( ). -
Validation: Adding a drop of
to the DMSO sample will cause this triplet to disappear (Deuterium Exchange), confirming it is an group and not an impurity.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3][4] (Standard text for coupling constants and solvent effects).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS).[5][6] SDBS No. 3224 (Reference for Nitrobenzylamine derivatives). [Link]
-
Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry, 44(5), 491-509.[3] [Link]
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Source for chemical shift correlations). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. modgraph.co.uk [modgraph.co.uk]
- 5. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 6. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
Characteristic IR peaks for nitro and hydroxyl groups in benzylamines
Executive Summary
In drug development, benzylamine scaffolds are ubiquitous pharmacophores. However, synthetic modifications—specifically the introduction of nitro (-NO₂) or hydroxyl (-OH) groups—create spectral congestion in the Infrared (IR) region. This guide provides a definitive methodology to distinguish these functional groups within a benzylamine matrix. It moves beyond basic peak assignment to address the "real-world" challenges of hydrogen-bonding overlap and salt-form interference.
The Baseline: The Benzylamine Scaffold
Before identifying substituents, one must characterize the "canvas" (the benzylamine core).
The Amine "Doublet" (Free Base)
In its free-base form, a primary benzylamine (Ar-CH₂-NH₂) exhibits a characteristic N-H stretching pattern that serves as your baseline.
-
Appearance: Two distinct, relatively sharp spikes (Asymmetric stretch at higher freq, Symmetric at lower freq).[2][3][4]
-
Intensity: Medium (weaker than O-H).[5]
The "Salt" Trap (Critical Variable)
Warning: Most benzylamine intermediates are isolated as Hydrochloride (HCl) salts.
-
Spectral Consequence: The sharp N-H doublet disappears. It is replaced by a broad, messy "ammonium" band spanning 2500–3000 cm⁻¹, often obscuring C-H stretches.
-
Protocol: Always neutralize the salt to the free base (using 1M NaOH/DCM extraction) before critical IR characterization of functional groups.
The Nitro Group (-NO₂): The "Vampire Teeth"
The nitro group is one of the easiest substituents to identify because it possesses two distinct, high-intensity bands that resemble "vampire teeth" cutting through the fingerprint region.
| Vibration Mode | Frequency (Aromatic) | Intensity | Notes |
| Asymmetric Stretch | 1500–1550 cm⁻¹ | Strong | Often the strongest peak in the spectrum. Conjugation with the ring lowers the frequency (closer to 1500–1530 cm⁻¹). |
| Symmetric Stretch | 1300–1360 cm⁻¹ | Strong | Distinct and sharp. |
Differentiation Strategy:
-
Vs. C=C Ring Modes: Aromatic ring stretches occur near 1500 and 1600 cm⁻¹ but are usually sharp and of medium intensity.[6] The Nitro asymmetric stretch is typically broader and significantly more intense.
-
Vs. N-H Bend: The primary amine scissoring bend occurs ~1600 cm⁻¹.[7] It is weaker than the Nitro peak and sits at a higher frequency.
The Hydroxyl Group (-OH): The "Broadener"
Distinguishing a hydroxyl group from the native amine of the benzylamine is the primary challenge due to spectral overlap in the 3200–3600 cm⁻¹ region.
Phenolic (-Ar-OH) vs. Benzylic (-Ar-C-OH)
While the O-H stretch looks similar for both, the C-O stretch (fingerprint region) reveals the location.
| Feature | Phenolic (Ring-Bound) | Benzylic (Chain-Bound) |
| O-H Stretch | 3200–3550 cm⁻¹ (Broad) | 3200–3400 cm⁻¹ (Broad) |
| C-O Stretch | ~1220 cm⁻¹ | 1000–1100 cm⁻¹ |
| Acidity Effect | More acidic; broader O-H band. | Less acidic; resembles aliphatic alcohol. |
The "Dilution Test" (The Gold Standard)
If you cannot distinguish the broad O-H band from the N-H doublet due to hydrogen bonding:
-
Solid State (KBr/ATR): Extensive H-bonding merges OH and NH into one blob.
-
Dilute Solution (CCl₄ or CHCl₃): Intermolecular H-bonds break.[8]
-
Result: The O-H becomes a sharp singlet (~3600 cm⁻¹).[8] The N-H remains a doublet (~3400 cm⁻¹).
-
Comparative Data Summary
| Functional Group | Frequency (cm⁻¹) | Shape | Intensity | Key Differentiator |
| Amine (-NH₂) | 3300–3500 | Two sharp spikes | Medium | "Doublet" pattern; disappears in salt form. |
| Nitro (-NO₂) | 1500–1550 (Asym)1300–1360 (Sym) | Two distinct bands | Very Strong | The "Vampire Teeth" pattern; dominates the 1300–1550 region. |
| Hydroxyl (-OH) | 3200–3600 | Broad U-shape | Strong | Broadness obscures N-H; C-O stretch at 1000–1220 cm⁻¹ confirms presence. |
Experimental Workflows
Sample Preparation Logic
Figure 1: Pre-acquisition workflow. Neutralization is mandatory to observe clear N-H/O-H stretching modes.
Spectral Decision Tree
Figure 2: Logical decision tree for assigning functional groups based on spectral features.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Standard reference for characteristic group frequencies).
-
NIST Chemistry WebBook. (n.d.). Infrared Spectra of Benzylamine. National Institute of Standards and Technology. [Link]
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. (Detailed discussion on N-H vs O-H hydrogen bonding effects).
Sources
- 1. community.wvu.edu [community.wvu.edu]
- 2. Infrared Spectrometry [www2.chemistry.msu.edu]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 6. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. spcmc.ac.in [spcmc.ac.in]
Comprehensive Guide: Mass Spectrometry Fragmentation of N-(3-nitrobenzyl)ethanolamine
Executive Summary
N-(3-nitrobenzyl)ethanolamine (MW 196.08 Da) is a critical intermediate in the synthesis of energetic materials, pharmaceuticals, and corrosion inhibitors. Its analysis via Mass Spectrometry (MS) presents unique challenges due to the competing fragmentation pathways of the nitroaromatic moiety and the aliphatic amino-alcohol chain.
This guide provides an in-depth technical analysis of the fragmentation patterns of N-(3-nitrobenzyl)ethanolamine using Electrospray Ionization (ESI) MS/MS. Unlike generic spectral libraries, this document focuses on comparative differentiation , specifically distinguishing the meta-isomer from its ortho- and para- analogs—a frequent requirement in impurity profiling and metabolite identification.
Key Performance Indicators (KPIs) for Analysis:
-
Precursor Ion: [M+H]⁺ m/z 197.09
-
Primary Diagnostic Fragment: m/z 136.04 (3-nitrobenzyl cation)
-
Differentiation Factor: Absence of the "Ortho Effect" (loss of •OH) characteristic of the 2-nitro isomer.
Technical Deep Dive: Fragmentation Mechanics
The fragmentation of N-(3-nitrobenzyl)ethanolamine under Collision-Induced Dissociation (CID) is governed by charge localization on the secondary amine nitrogen. The fragmentation tree bifurcates into two dominant pathways: Benzylic Cleavage and Nitro-Group Elimination .
The Precursor State
-
Ionization: ESI+ (Positive Mode)[1]
-
Species: Protonated molecule
[2][3] -
m/z: 197.0921 (Theoretical Exact Mass)
Pathway A: Benzylic C-N Cleavage (Dominant)
The most abundant fragment arises from the cleavage of the C-N bond between the benzyl carbon and the ethanolamine nitrogen.
-
Mechanism: Inductive cleavage driven by the stability of the resulting benzyl cation.
-
Product: 3-nitrobenzyl cation (
). -
m/z: 136.04.
-
Significance: This peak confirms the presence of the nitrobenzyl core but does not retain the ethanolamine chain.
Pathway B: Small Neutral Losses
-
Loss of Water (
): The aliphatic hydroxyl group undergoes 1,2-elimination.-
Transition:m/z 197 → 179.
-
-
Loss of Formaldehyde (
): A less common rearrangement involving the terminal hydroxymethyl group.-
Transition:m/z 197 → 167.
-
Pathway C: Nitro Group Degradation
Unlike the ortho isomer, the meta-nitro group does not interact sterically with the side chain. Consequently, it follows standard nitroaromatic fragmentation:
-
Loss of •NO (Radical): m/z 197 → 167 (Radical cation, rare in ESI, more common in EI).
-
Loss of
: m/z 197 → 151.
Comparative Analysis: Isomer Differentiation
The core challenge in analyzing nitrobenzylamines is distinguishing the meta (3-nitro) isomer from the ortho (2-nitro) and para (4-nitro) isomers. This section compares their performance in MS/MS experiments.
Table 1: Comparative Fragmentation Fingerprints
| Feature | N-(3-nitrobenzyl)ethanolamine (Meta) | N-(2-nitrobenzyl)ethanolamine (Ortho) | N-benzylethanolamine (Non-nitro Analog) |
| Precursor [M+H]⁺ | m/z 197 | m/z 197 | m/z 152 |
| Dominant Fragment | 136 (Nitrobenzyl cation) | 180 ([M+H-OH]⁺) | 91 (Tropylium ion) |
| Mechanism | Inductive Cleavage | Ortho Effect (H-transfer) | Inductive Cleavage |
| Secondary Fragment | 179 (Loss of H₂O) | 136 (Nitrobenzyl cation) | 134 (Loss of H₂O) |
| Differentiation Key | Absence of m/z 180 | Presence of m/z 180 | Shift in precursor mass |
The "Ortho Effect" Explained
In the 2-nitro (ortho) isomer, the nitro oxygen is spatially close to the benzylic hydrogens. This proximity facilitates a specific rearrangement where an oxygen atom abstracts a hydrogen, leading to the loss of a hydroxyl radical (•OH, 17 Da).
-
Result: A strong peak at m/z 180.
-
Meta-Isomer Behavior: The 3-nitro group is too distant for this interaction. Therefore, the absence of the m/z 180 peak is the definitive confirmation of the meta- or para- isomer.
Visualization: Fragmentation Pathway[1][3][5][10][11]
The following diagram illustrates the competing fragmentation pathways for the protonated precursor.
Figure 1: Predicted ESI-MS/MS fragmentation tree for N-(3-nitrobenzyl)ethanolamine showing major dissociation channels.
Experimental Protocol: Validated LC-MS/MS Workflow
To replicate these results or validate the purity of your compound, follow this self-validating protocol. This method is optimized for polar amines.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of N-(3-nitrobenzyl)ethanolamine in 1 mL of Methanol (HPLC grade).
-
Working Standard: Dilute to 1 µg/mL (1 ppm) in 50:50 Water:Methanol + 0.1% Formic Acid.
-
Why Formic Acid? It ensures complete protonation of the secondary amine (
), maximizing sensitivity in ESI+ mode.
-
LC Conditions (HILIC Mode)
-
Column: Kinetex HILIC or equivalent (2.1 x 100 mm, 1.7 µm).
-
Reasoning: Small polar amines retain poorly on C18. HILIC provides superior retention and peak shape.
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 95% B to 50% B over 5 minutes.
MS Parameters (Triple Quadrupole)
-
Source: ESI Positive.[1]
-
Capillary Voltage: 3.5 kV.
-
Collision Energy (CE) Ramp:
-
Low CE (10-15 eV): Preserves [M+H]+ (197) and [M+H-H2O]+ (179).
-
High CE (25-35 eV): Maximizes generation of the diagnostic m/z 136 ion.
-
Self-Validation Step
-
Check: Monitor the ratio of m/z 136 to m/z 197.
-
Pass Criteria: If m/z 180 is present at >5% abundance relative to the base peak, the sample is contaminated with the ortho-isomer.
References
-
Holčapek, M., et al. (2010). Differentiation of isomeric dinitrotoluenes and aminodinitrotoluenes using electrospray high resolution mass spectrometry. Journal of Mass Spectrometry.
-
Sigma-Aldrich. (2025). Ethanolamine: Product Specification and Properties.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69267, 3-Nitrobenzyl alcohol (Structural Analog).
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
-
BenchChem. (2025). Fragmentation Patterns of Nitro-substituted Amines.
Sources
Comparative Reactivity of 3-Nitro vs. 4-Nitrobenzyl Halides in Amination Reactions
In the realm of synthetic organic chemistry and drug development, benzylic amination via nucleophilic substitution (SN2) is a foundational transformation. When functionalizing complex active pharmaceutical ingredients (APIs) or synthesizing building blocks, the choice of electrophile dictates the reaction's kinetics, yield, and impurity profile.
This guide provides an objective, data-driven comparison between two ubiquitous electrophiles: 3-nitrobenzyl halide and 4-nitrobenzyl halide . By dissecting the electronic effects that govern their reactivity with amines, we provide actionable insights and self-validating experimental protocols for parallel kinetic evaluation.
Mechanistic Causality: The Electronic Influence of the Nitro Group
The reaction between a benzyl halide and an amine proceeds via a bimolecular nucleophilic substitution (SN2) pathway. In this Menschutkin-type reaction, the transition state (TS) involves simultaneous bond formation between the amine nitrogen and the benzylic carbon, and bond cleavage between the carbon and the halogen leaving group.
The reactivity of the benzylic carbon is exquisitely sensitive to the electronic nature of substituents on the aromatic ring. While both the 3-nitro (meta) and 4-nitro (para) groups are strongly electron-withdrawing, their differential impact on the SN2 transition state defines their distinct kinetic profiles [1].
The 4-Nitrobenzyl Advantage (Inductive + Resonance Effects)
The nitro group at the para position exerts both a strong inductive effect (-I) and a powerful resonance (mesomeric) effect (-M). This dual-action dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the benzylic carbon, rendering it highly electrophilic. More critically, the -M effect allows for extensive resonance delocalization in the transition state. As the nucleophile attacks and partial charges develop, the para-nitro group stabilizes the TS, significantly lowering the activation energy barrier. Consequently, 4-nitrobenzyl halides react rapidly and efficiently with amines [1].
The 3-Nitrobenzyl Limitation (Inductive Effect Only)
Conversely, the nitro group at the meta position can only exert an inductive effect (-I). It is geometrically restricted from participating in resonance delocalization with the benzylic position. While the -I effect still increases the electrophilicity of the benzylic carbon relative to an unsubstituted benzyl halide, the lack of TS resonance stabilization results in a notably higher activation energy. As documented in synthetic literature, 3-nitrobenzyl halides are kinetically "sluggish," often requiring extended reaction times, elevated temperatures, or microwave irradiation to achieve comparable yields [2].
Logical flowchart of electronic effects and SN2 reactivity for nitrobenzyl halides.
Quantitative Comparison of Reactivity
To guide reagent selection, the following table summarizes the kinetic and operational differences between the two substrates when reacted with a standard secondary amine.
| Parameter | 3-Nitrobenzyl Halide | 4-Nitrobenzyl Halide |
| Electronic Effect | Inductive (-I) only | Inductive (-I) + Resonance (-M) |
| Benzylic Electrophilicity | Moderate | High |
| Transition State Stabilization | Minimal resonance delocalization | Strong delocalization into the para-nitro group |
| Relative SN2 Rate Constant | Slower (Baseline) | ~2x to 5x Faster than 3-nitro counterpart |
| Typical Reaction Time (22 °C) | 12–24 hours (often requires heating) | 2–6 hours |
| Typical Isolated Yield | Moderate (~50-67% with microwave) [1] | High (~68-85% at room temp) [1] |
Experimental Design: Parallel Kinetic Evaluation
To empirically validate the reactivity difference between 3-nitro and 4-nitrobenzyl halides, researchers must employ a self-validating kinetic assay. The protocol below utilizes an internal standard to ensure mass-balance integrity, preventing misinterpretation of data due to side reactions (e.g., hydrolysis or dialkylation).
Step-by-step experimental workflow for parallel kinetic evaluation of amination.
Step-by-Step Methodology
1. Preparation of the Reaction Matrix
-
Causality: N,N-Dimethylformamide (DMF) is selected as the solvent. As a polar aprotic solvent, DMF effectively solvates cations but leaves the amine nucleophile relatively unsolvated, maximizing its nucleophilicity [2].
-
Procedure: In two separate, oven-dried 20 mL scintillation vials equipped with magnetic stir bars, add 5.0 mL of anhydrous DMF.
2. Addition of Reagents and Internal Standard
-
Causality: Biphenyl is added as an inert internal standard. This creates a self-validating system; by tracking the ratio of product/starting material against biphenyl, any deviation from a 100% mass balance immediately flags competing side reactions.
-
Procedure:
-
To both vials, add 1.0 mmol of the secondary amine (e.g., piperidine) and 1.5 mmol of anhydrous potassium carbonate (K2CO3). The K2CO3 acts as an acid scavenger to neutralize the generated HX, preventing the deactivation of the amine nucleophile.
-
Add exactly 0.5 mmol of biphenyl (internal standard) to both vials.
-
To Vial A, add 1.0 mmol of 3-nitrobenzyl bromide.
-
To Vial B, add 1.0 mmol of 4-nitrobenzyl bromide.
-
3. Kinetic Sampling
-
Procedure: Stir both reactions at precisely 25 °C. At intervals of 15, 30, 60, 120, and 240 minutes, withdraw a 50 µL aliquot from each vial.
-
Quenching: Immediately dilute the aliquot into 950 µL of a quenching solution (50:50 Acetonitrile:Water with 0.1% Trifluoroacetic acid). The acidic quench instantly protonates the unreacted amine, halting the SN2 reaction and freezing the kinetic timepoint.
4. HPLC Analysis and Mass Balance Validation
-
Procedure: Analyze the quenched samples via RP-HPLC (C18 column, UV detection at 254 nm).
-
Validation: Calculate the conversion percentage by integrating the product peak relative to the biphenyl internal standard. If the sum of the unreacted benzyl halide and the newly formed benzylamine does not equal the initial molarity of the starting material (relative to biphenyl), investigate the system for moisture-induced hydrolysis.
Conclusion
The selection between 3-nitrobenzyl and 4-nitrobenzyl halides should be driven by the steric and electronic demands of your specific synthetic pathway. If rapid, high-yielding amination at ambient temperature is required, the 4-nitrobenzyl halide is unequivocally the superior electrophile due to its robust transition state resonance stabilization. The 3-nitrobenzyl halide should be reserved for syntheses where the meta-substitution pattern is an absolute structural requirement for the final target molecule, with the understanding that harsher conditions (e.g., microwave irradiation or prolonged heating) will be necessary to drive the reaction to completion.
References
Comprehensive Comparison Guide: UV-Vis Absorption Maxima of 3-Nitrobenzyl Derivatives
Introduction
As a Senior Application Scientist, I frequently consult on the design of photoresponsive systems, spectroscopic assays, and mass spectrometry matrices. A common pitfall in these fields is treating all nitrobenzyl isomers interchangeably. While ortho-nitrobenzyl (o-NB) is the gold standard for photocleavage via Norrish type II reactions, meta-nitrobenzyl (3-nitrobenzyl) derivatives undergo distinct photoredox pathways and exhibit unique UV-Vis absorption profiles.
This guide objectively compares the UV-Vis absorption maxima of 3-nitrobenzyl derivatives, explains the causality behind their spectral shifts, and provides self-validating experimental protocols for their characterization.
Section 1: Comparative UV-Vis Absorption Data
The absorption maximum (λmax) of a nitrobenzyl derivative is dictated by the HOMO-LUMO energy gap of its π-conjugated system. Table 1 summarizes the UV-Vis absorption data for key 3-nitrobenzyl alternatives to guide your selection process.
Table 1: UV-Vis Absorption Maxima and Photochemical Properties
| Compound | UV-Vis Absorption Maximum (λmax) | Primary Photochemical Pathway | Key Application |
| 3-Nitrobenzyl alcohol | ~268 nm | Photoredox (yields aldehyde + H2O) | MS Matrix, Photoredox studies |
| 4-Hydroxy-3-nitrobenzyl alcohol | ~420 nm | Self-immolative elimination | Colorimetric reporter (e.g., β-GUS assays) |
| o-Nitrobenzyl alcohol | ~278 nm | Norrish type II (yields nitrosobenzaldehyde) | Classic photocleavable protecting group |
| 3-Nitrobenzyl chloride | ~265 nm | Nucleophilic substitution / Photolysis | Synthetic intermediate |
Mechanistic Insights: Substituent Effects on Absorption
The unsubstituted 3-nitrobenzyl alcohol exhibits a strong absorption band at 268 nm[1] due to the π→π* transition of the nitroaromatic system[2]. When an electron-donating group (EDG), such as a hydroxyl group, is introduced at the para position relative to the alkyl chain (forming 4-hydroxy-3-nitrobenzyl alcohol), the lone pair electrons on the oxygen atom participate in extended conjugation with the electron-withdrawing nitro group.
This "push-pull" electronic configuration significantly lowers the excitation energy, resulting in a dramatic bathochromic shift (red shift) to 420 nm[3]. This shift is highly advantageous for biological assays, as it moves the absorption into the visible spectrum, avoiding UV background interference from proteins and nucleic acids. Conversely, adding inductive electron-withdrawing groups (EWGs) like halogens causes minimal perturbation to the primary π→π* transition, keeping the λmax near 265-270 nm.
Caption: Causality of substituent electronic effects on the UV-Vis absorption maxima of 3-nitrobenzyl.
Section 2: Alternative Comparison: meta- vs. ortho-Nitrobenzyl
When selecting a photolabile group, the structural isomer is critical. o-Nitrobenzyl alcohol absorbs at ~278 nm and undergoes a classic Norrish type II intramolecular hydrogen abstraction, yielding an o-nitrosobenzaldehyde byproduct[4].
In contrast, 3-nitrobenzyl alcohol (λmax 268 nm) cannot undergo this intramolecular rearrangement due to steric distance. Instead, upon irradiation at 254 nm in aqueous media, it undergoes an intermolecular photoredox reaction. UV-Vis monitoring of this process reveals a distinct kinetic signature: the loss of the 268 nm band is accompanied by the simultaneous growth of new bands at 233 nm and 330 nm[1].
Section 3: Experimental Methodology - Self-Validating UV-Vis Protocol
To ensure high trustworthiness and reproducibility, any kinetic UV-Vis assay tracking the photolysis of 3-nitrobenzyl derivatives must be designed as a self-validating system. The presence of sharp isosbestic points acts as an internal quality control; deviation from these points indicates baseline drift, solvent evaporation, or the occurrence of unwanted secondary side reactions.
Step-by-Step Methodology:
-
Sample Preparation : Prepare a 10 µM solution of 3-nitrobenzyl alcohol in neutral water with 1% CH3CN as a cosolvent to ensure complete dissolution.
-
Degassing (Critical Step) : Purge the quartz cuvette with Argon for 15 minutes. Causality: Dissolved oxygen can quench the excited triplet state or participate in secondary oxidative pathways, skewing the kinetic data.
-
Baseline Acquisition : Record the initial UV-Vis spectrum from 200 nm to 500 nm using a dual-beam spectrophotometer. Verify the primary absorption peak at 268 nm[1].
-
Controlled Irradiation : Irradiate the sample using a Rayonet photochemical reactor equipped with 254 nm lamps.
-
Kinetic Tracking : Record spectra at precisely timed intervals (e.g., every 3 minutes).
-
Isosbestic Validation : Overlay the sequential spectra. You must observe a clean decrease at 268 nm and an increase at 233 nm and 330 nm[1]. The points where the spectra intersect (isosbestic points) must remain perfectly static. If they shift, the protocol is compromised and must be restarted.
Caption: Workflow for monitoring the photoredox kinetics of 3-nitrobenzyl alcohol via UV-Vis spectroscopy.
References
1.[1] Photoredox chemistry of nitrobenzyl alcohols in aqueous solution. Acid and base catalysis of reaction. cdnsciencepub.com.1 2.[2] 3-Nitrobenzyl alcohol | C7H7NO3 | CID 69267. PubChem (nih.gov). 2 3.[3] RSC Advances. rsc.org. 3 4.[4] Chemistry and biological applications of photo-labile organic molecules. researchgate.net. 4
Sources
Distinguishing N-(3-nitrobenzyl)ethanolamine from N,N-Dialkyl Impurities: A Comprehensive Analytical Guide
For drug development professionals and synthetic chemists, the reductive amination of 3-nitrobenzaldehyde with ethanolamine is a highly efficient route to N-(3-nitrobenzyl)ethanolamine. However, this process frequently suffers from over-alkylation. Because the newly formed secondary amine retains a lone pair and minimal steric bulk, it remains nucleophilic. It can readily compete with the primary amine starting material to attack excess aldehyde, forming an iminium intermediate that is subsequently reduced to a tertiary amine impurity: N,N-bis(3-nitrobenzyl)ethanolamine.
Relying solely on standard HPLC-UV to distinguish these compounds is a flawed strategy. Both molecules share the dominant 3-nitrobenzyl chromophore, leading to nearly identical UV absorption profiles. To ensure scientific integrity and API purity, researchers must employ orthogonal analytical techniques—specifically LC-MS, NMR, and FTIR—that probe the fundamental structural differences between secondary and tertiary amines.
Mechanistic Pathway & Causality
Understanding the origin of the impurity dictates the analytical approach. The secondary amine target contains a reactive N-H bond, whereas the tertiary amine impurity has exhausted its hydrogen-bonding capacity at the nitrogen center. This fundamental difference in atomic composition and electron density is the foundation for our analytical differentiation.
Reaction pathway illustrating the formation of the tertiary amine over-alkylation impurity.
Orthogonal Analytical Comparison
To establish a self-validating analytical system, we cross-reference mass spectrometry (molecular weight), NMR (proton environments), and FTIR (vibrational modes).
Quantitative Data & Expected Results
Table 1: Comparative Analytical Metrics
| Analytical Technique | Target: N-(3-nitrobenzyl)ethanolamine | Impurity: N,N-bis(3-nitrobenzyl)ethanolamine | Specificity |
| LC-MS (ESI+) | m/z 197.09[M+H]⁺ | m/z 332.12 [M+H]⁺ | Very High |
| ¹H NMR (CDCl₃) | Benzylic CH₂ integrates to 2H ; N-H present | Benzylic CH₂ integrates to 4H ; N-H absent | Definitive |
| FTIR Spectroscopy | Weak N-H stretch (~3250 cm⁻¹) | No N-H stretch observed | Moderate |
| HPLC-UV | Elutes earlier (more polar) | Elutes later (more lipophilic) | Low (Needs standards) |
Table 2: Expected ¹H NMR Chemical Shifts (CDCl₃)
| Proton Environment | Target (Secondary Amine) | Impurity (Tertiary Amine) | Causality / Diagnostic Value |
| Aromatic Protons | ~7.4 - 8.2 ppm (4H, m) | ~7.4 - 8.2 ppm (8H, m) | Doubled aromatic integration in the impurity. |
| Benzylic CH₂ | ~3.9 ppm (2H, s) | ~3.7 ppm (4H, s) | Key differentiator. Tertiary amine shifts slightly upfield due to altered geometry. |
| Ethanolamine CH₂-O | ~3.6 ppm (2H, t) | ~3.6 ppm (2H, t) | Relatively unchanged between species. |
| Ethanolamine CH₂-N | ~2.8 ppm (2H, t) | ~2.7 ppm (2H, t) | Slightly shielded in the tertiary amine. |
| Exchangeable (N-H, O-H) | ~2.5 ppm (2H, br s) | ~2.5 ppm (1H, br s, O-H only) | Validated via D₂O exchange. |
Self-Validating Experimental Protocols
To ensure absolute trustworthiness in your structural assignments, implement the following step-by-step methodologies. These protocols are designed with built-in causality checks to prevent false positives.
Protocol A: High-Resolution LC-MS (ESI-TOF) Screening
Because the addition of a second 3-nitrobenzyl group increases the molecular weight by 135 Da, LC-MS provides the fastest definitive screening tool.
-
Sample Preparation: Dissolve 1 mg of the crude reaction mixture in 1 mL of HPLC-grade Methanol. Dilute 1:100 in Mobile Phase A (0.1% Formic Acid in Water).
-
System Self-Validation (Blank): Inject a pure solvent blank prior to the sample. Causality: This establishes a baseline and rules out column carryover from previous lipophilic tertiary amines.
-
Chromatographic Separation: Run a gradient from 5% to 95% Acetonitrile (containing 0.1% Formic Acid) over 10 minutes on a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mass Detection: Operate the mass spectrometer in ESI positive mode. Extract ion chromatograms (EIC) for m/z 197.09 (Target) and 332.12 (Impurity).
-
Elution Causality Check: The tertiary amine impurity is significantly more lipophilic due to the additional aromatic ring. It must elute later than the secondary amine target on a reverse-phase C18 column.
Protocol B: ¹H NMR Structural Elucidation with D₂O Exchange
While LC-MS confirms mass, NMR confirms the exact connectivity. The presence or absence of the N-H proton is a primary differentiator, but broad amine peaks can easily be confused with moisture or baseline noise.
-
Sample Preparation: Dissolve 15 mg of the isolated fraction in 0.6 mL of CDCl₃ (containing 0.03% TMS as an internal standard).
-
Initial Acquisition: Acquire a standard ¹H NMR spectrum (16 scans, 400 MHz).
-
Integration Analysis: Set the ethanolamine CH₂-O triplet (~3.6 ppm) to an integration of 2.00. Evaluate the benzylic CH₂ singlet (~3.8-4.0 ppm). A 2H integration confirms the secondary amine; a 4H integration confirms the tertiary impurity.
-
D₂O Exchange (Self-Validation): Add 2 drops of Deuterium Oxide (D₂O) directly to the NMR tube. Shake vigorously for 30 seconds to ensure phase mixing, then allow the phases to separate. Re-acquire the ¹H NMR spectrum.
-
Causality Check: The labile N-H and O-H protons will undergo rapid proton-deuterium exchange. Their corresponding broad signals (~2.5 ppm) will disappear from the spectrum. If a suspected N-H peak does not disappear after the D₂O shake, it is an artifact, and the assignment is invalid.
Protocol C: Orthogonal FTIR Verification
FTIR provides a rapid, non-destructive orthogonal check based on the vibrational modes of the nitrogen center .
-
Sample Preparation: Apply a neat film of the isolated oil (or ATR solid) directly onto the diamond crystal of an ATR-FTIR spectrometer.
-
Spectral Acquisition: Scan from 4000 cm⁻¹ to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
-
Causality Check: Look specifically at the 3200–3300 cm⁻¹ region. The target secondary amine will exhibit a single, weak absorption band corresponding to the N-H stretch. The tertiary amine impurity will show a completely flat baseline in this region, as it lacks any N-H bonds.
Orthogonal analytical workflow for distinguishing secondary amines from tertiary impurities.
References
Diagnostic 13C NMR Profiling of 3-Nitrobenzyl Moieties: A Comparative Technical Guide
The following technical guide is structured to provide actionable, high-fidelity NMR data and experimental protocols for the characterization of 3-nitrobenzyl derivatives.
Executive Summary
The 3-nitrobenzyl group is a critical pharmacophore and protecting group intermediate. In synthetic workflows, distinguishing the 3-nitro (meta) isomer from its 2-nitro (ortho) and 4-nitro (para) analogues is a frequent challenge. While 1H NMR often suffers from second-order coupling overlaps in the aromatic region, 13C NMR provides a definitive diagnostic fingerprint.
This guide compares the chemical shifts of 3-nitrobenzyl alcohol and bromide, delineates the "counter-intuitive" electronic effects of the nitro group on carbon nuclei, and provides an optimized acquisition protocol for detecting low-sensitivity quaternary carbons.
Theoretical Framework: The "Nitro Effect" in 13C NMR
To accurately assign peaks, researchers must understand that 13C chemical shifts in nitro-aromatics do not follow the same shielding/deshielding trends as 1H NMR.
The Electronic Anomaly
In 1H NMR, a nitro group deshields ortho protons significantly.[1] In 13C NMR, the paramagnetic shielding term dominates, leading to the following specific shifts relative to benzene (128.5 ppm):
-
Ipso Carbon (
): Strongly Deshielded ( ppm). -
Para Carbon: Moderately Deshielded (
ppm). -
Meta Carbon: Slightly Deshielded (
ppm). -
Ortho Carbon: Shielded (
ppm). Note: This is the diagnostic anomaly. The carbon closest to the electron-withdrawing group appears upfield relative to the meta/para carbons.
Comparative Data Analysis
Table 1: 3-Nitrobenzyl Derivatives (Chemical Shifts in CDCl3)
Data referenced to CDCl3 triplet center at 77.16 ppm.
| Carbon Position | Atom Type | 3-Nitrobenzyl Alcohol ( | 3-Nitrobenzyl Bromide ( | Assignment Logic |
| Benzylic | 64.1 | 32.0 | Electronegativity of O vs Br drives shift. | |
| C1 | Quaternary ( | 143.2 | 139.5 | Base value (140) + substituent effect. |
| C3 | Quaternary ( | 148.4 | 148.3 | Characteristic low-field nitro-bearing carbon. |
| C6 | Aromatic | 132.8 | 135.5 | Para to |
| C5 | Aromatic | 129.6 | 130.1 | Meta to both substituents. |
| C2 | Aromatic | 121.8 | 123.6 | Ortho to |
| C4 | Aromatic | 122.5 | 124.1 | Ortho to |
Analyst Note: The Benzylic Carbon is the primary indicator of functional group transformation. A shift from ~64 ppm (Alcohol) to ~32 ppm (Bromide) confirms successful bromination (e.g., Appel reaction or PBr3 treatment).
Table 2: Isomer Differentiation (Symmetry Check)
The most robust method to distinguish the 3-nitro isomer from the 4-nitro isomer is the number of unique aromatic signals .
| Feature | 3-Nitrobenzyl (Meta) | 4-Nitrobenzyl (Para) | Diagnostic Utility |
| Symmetry | Asymmetric ( | Symmetric ( | Primary Check |
| Total Aromatic Peaks | 6 Distinct Signals | 4 Distinct Signals | 4-nitro shows double intensity for ortho/meta carbons. |
| Quaternary Signals | 2 distinct weak peaks | 2 distinct weak peaks | Both have C-NO2 and C-CH2. |
| Proton Coupling | Complex multiplet | AA'BB' (pseudo-doublets) | 1H NMR confirmation. |
Experimental Protocol: Enhanced Detection of Quaternary Carbons
Quaternary carbons (C1 and C3 in 3-nitrobenzyl systems) often disappear in standard 13C scans due to long spin-lattice relaxation times (
Protocol: "Quantitative-Grade" 13C Acquisition
Objective: Visualize C-NO2 (C3) and C-CH2 (C1) with high signal-to-noise (S/N).
-
Sample Prep:
-
Dissolve 30–50 mg of compound in 0.6 mL
. -
Crucial Step: Add 2–3 mg of Chromium(III) acetylacetonate [Cr(acac)3] . This paramagnetic relaxation agent significantly shortens
for quaternary carbons, allowing faster repetition rates without saturation.
-
-
Instrument Parameters (Bruker/Varian Standard):
-
Pulse Sequence: zgpg30 (Bruker) or s2pul (Varian) with power-gated decoupling.
-
Relaxation Delay (D1):
-
With Cr(acac)3: 2.0 seconds.[2]
-
Without Cr(acac)3:5.0 – 10.0 seconds (Required to prevent saturation of C-NO2).
-
-
Scans (NS): Minimum 512 (for 400 MHz) to resolve the weak C2/C4 splitting.
-
Spectral Width: 240 ppm (ensure Carbonyl/C-NO2 region is not aliased).
-
-
Processing:
-
Apply Exponential Multiplication (LB = 1.0 to 2.0 Hz) to boost S/N for quaternary peaks, though this slightly broadens the lines.
-
Structural Assignment Workflow
The following diagram outlines the logical decision tree for assigning the 3-nitrobenzyl structure using 1D and 2D NMR data.
Figure 1: Logical workflow for distinguishing 3-nitrobenzyl derivatives from symmetric isomers using 13C NMR peak counting.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[4] Link
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons. (Standard reference for Nitro-group substituent effects).
-
AIST Spectral Database for Organic Compounds (SDBS). SDBS No. 2785 (3-Nitrobenzyl alcohol) & SDBS No. 2786 (3-Nitrobenzyl bromide). National Institute of Advanced Industrial Science and Technology. Link
- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
Sources
TLC stain visualization for nitrobenzyl amines (Ninhydrin vs UV)
Topic: TLC Stain Visualization for Nitrobenzyl Amines (Ninhydrin vs. UV) Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Ninhydrin Staining vs. UV Shadowing ( )[1]
Executive Summary
For the analysis of nitrobenzyl amines (
-
Primary Method (UV 254 nm): Use for non-destructive, real-time monitoring of reaction progress.[1] The nitrobenzyl moiety is a potent UV chromophore, offering high sensitivity.[1]
-
Secondary Method (Ninhydrin): Use for structural confirmation.[1] It selectively targets the free amine functionality, distinguishing the desired product from non-amine impurities (e.g., nitrobenzyl alcohol intermediates) or protected species.[1]
Verdict: Use UV for kinetics; use Ninhydrin for purity and identity confirmation.
Scientific Foundation
2.1 The Analyte: Nitrobenzyl Amines
Nitrobenzyl amines consist of an electron-deficient aromatic ring (due to the nitro group) linked to a nucleophilic amine via a methylene bridge. This dual nature dictates their visualization behavior:
-
The
-System: The nitro group ( ) is strongly withdrawing, creating a significant dipole and extending conjugation, which enhances UV absorption.[1] -
The Amine: The benzylic amine remains nucleophilic, though slightly less so than alkyl amines due to the inductive effect of the nitroaryl ring. It remains sufficiently reactive for oxidative deamination by ninhydrin.[1]
2.2 Mechanism of Action: UV Visualization (
)
This is a physical quenching phenomenon.[1] Commercial TLC plates (e.g., Silica Gel 60
-
Process: The nitrobenzyl amine absorbs the 254 nm excitation photons.
-
Result: The indicator directly beneath the spot receives no excitation energy and remains dark.
-
Observation: Dark purple/black spots against a brilliant green fluorescent background.[1]
2.3 Mechanism of Action: Ninhydrin Reaction
This is a chemical derivatization. Ninhydrin (tricarbonyl monohydrate) acts as an oxidizing agent.[1]
-
Oxidative Deamination: The amine attacks the central carbonyl of ninhydrin, leading to the formation of an imine.
-
Decarboxylation/Hydrolysis: The intermediate hydrolyzes to release the amine nitrogen as ammonia (or keeps it bound in the complex), an aldehyde (the nitrobenzyl skeleton minus the amine carbon), and reduced ninhydrin (hydrindantin).
-
Condensation: The released nitrogen/ammonia reacts with one molecule of ninhydrin and one molecule of hydrindantin to form Ruhemann’s Purple (diketohydrindylidene-diketohydrindamine).
Comparative Analysis
The following data contrasts the operational parameters of both methods for nitrobenzyl amines.
| Feature | UV Visualization (254 nm) | Ninhydrin Stain |
| Principle | Physical (Fluorescence Quenching) | Chemical (Oxidative Deamination) |
| Selectivity | Low: Detects aromatics, conjugated systems, and nitro groups.[1] | High: Specific to |
| Destructiveness | Non-Destructive: Sample can be recovered.[1] | Destructive: Sample is chemically altered.[1] |
| Limit of Detection (LOD) | ~0.1 - 0.5 µg (High due to | ~0.1 - 1.0 µg (High for |
| False Positives | Solvents (toluene), starting materials (nitrobenzyl halides), byproducts (alcohols).[1] | Ammonium salts, some amides (with vigorous heating).[1][2] |
| False Negatives | Non-UV active impurities (rare in this synthesis).[1] | Protected amines (e.g., Boc-amines), tertiary amines.[1] |
| Preparation Time | Instant (Lamp warm-up only).[1] | 5–10 minutes (Dip + Heat). |
Critical Insight: The "False Positive" Trap
In the synthesis of nitrobenzyl amines from nitrobenzyl halides or alcohols, the starting materials are strongly UV active . A UV-only analysis can be misleading if the
Visualization Workflows
Diagram 1: Decision Matrix for Visualization
This flowchart guides the researcher on when to apply which visualization technique during the reaction workflow.
Caption: Logical workflow for sequential TLC analysis ensuring maximum data extraction.
Experimental Protocols
Protocol A: Optimized Ninhydrin Stain (Acidified)
Standard ninhydrin can be slow for deactivated amines.[1] The addition of acetic acid buffers the pH, optimizing the formation of the Schiff base intermediate.
Reagents:
Procedure:
-
Preparation: Dissolve ninhydrin in n-butanol. Add acetic acid and mix thoroughly. Store in a brown glass bottle (light sensitive). Shelf life: ~6 months.
-
Application:
-
Development: Heat the plate with a heat gun or on a hot plate at 110°C for 1–3 minutes.
-
Visualization: Look for the emergence of Ruhemann’s Purple (deep violet/blue).[8]
-
Note: Nitrobenzyl amines may appear slightly reddish-purple initially due to the aromatic influence.
-
Protocol B: UV Visualization Check
Equipment: UV Lamp (254 nm / 365 nm dual wave). Procedure:
-
Evaporate elution solvent completely from the plate (solvent residues can quench fluorescence).[1]
-
Place under 254 nm light.
-
Outline dark spots with a #2 pencil.[1]
-
Optional: Check under 365 nm.[1][5] Nitrobenzyl compounds rarely fluoresce, but impurities might.[1]
Mechanistic Visualization
Diagram 2: Ninhydrin Reaction Pathway
Understanding the chemistry helps in troubleshooting false negatives (e.g., if the amine is sterically hindered).[1]
Caption: Simplified reaction pathway showing the conversion of the amine to the purple chromophore.[1][9][10]
References
-
Friedman, M. (2004).[1] Applications of the Ninhydrin Reaction for Analysis of Amino Acids, Peptides, and Proteins to Agricultural and Biomedical Sciences. Journal of Agricultural and Food Chemistry, 52(3), 385–406.[1] Link[1]
-
Touchstone, J. C. (1992).[1] Practice of Thin Layer Chromatography (3rd ed.). Wiley-Interscience.[1] (Standard reference for TLC visualization mechanisms).
-
Hahn-Deinstrop, E. (2007).[1] Applied Thin-Layer Chromatography: Best Practice and Avoidance of Mistakes. Wiley-VCH.[1] (Source for F254 fluorescence quenching mechanisms).[1][11]
-
Reich, H. J. (n.d.).[1] TLC Stains. University of Wisconsin-Madison, Department of Chemistry.[1] Link
Sources
- 1. Ninhydrin - Wikipedia [en.wikipedia.org]
- 2. ChemicalDesk.Com: TLC stains for amines [allchemist.blogspot.com]
- 3. scribd.com [scribd.com]
- 4. vividsf.com [vividsf.com]
- 5. epfl.ch [epfl.ch]
- 6. Modified Ninhydrin reagent for the detection of amino acids on TLC plates | Journal of Applied and Natural Science [journals.ansfoundation.org]
- 7. zenodo.org [zenodo.org]
- 8. byjus.com [byjus.com]
- 9. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 10. Ninhydrin Test: Principle, Reaction & Application [vedantu.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
Safety Operating Guide
2-(3-Nitro-benzylamino)-ethanol proper disposal procedures
Operational Executive Summary
2-(3-Nitro-benzylamino)-ethanol (CAS: 40172-07-4) is a functionalized secondary amine containing a nitroaromatic moiety and a primary alcohol.[1] Its dual functionality—acting as both a nucleophile (amine) and an electrophile recipient (nitro group reduction)—dictates specific disposal protocols to prevent uncontrolled exothermic reactions or the formation of carcinogenic nitrosamines.
Immediate Action Required for Disposal:
-
Classification: Non-regulated solid waste (unless mixed with solvents), but treated as Hazardous Chemical Waste due to skin/eye irritation and potential toxicity.
-
Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.
-
Critical Segregation: NEVER mix with oxidizing acids (Nitric, Chromic) or nitrosating agents (Sodium Nitrite) to prevent explosion or carcinogen formation.
Chemical Identity & Hazard Characterization
Before initiating disposal, verify the material identity and state. This compound is typically a solid at room temperature, which simplifies containment but requires specific solubilization protocols if liquid disposal streams are used.
| Property | Specification | Operational Implication |
| Chemical Name | 2-(3-Nitro-benzylamino)-ethanol | Labeling requirement |
| CAS Number | 40172-07-4 | Unique identifier for waste manifests |
| Physical State | Solid (Melting Point: ~76 °C) | Requires solid waste container unless dissolved |
| Functional Groups | Secondary Amine, Nitro Group, Alcohol | Reactivity Risk: Incompatible with strong oxidizers |
| Hazard Class | Irritant (Skin/Eye Cat.[1][2] 2), STOT SE 3 | PPE (Gloves, Goggles, N95/P100) required |
Pre-Disposal Planning & Segregation
The Nitrosamine Hazard (Scientific Rationale)
As a secondary amine, 2-(3-Nitro-benzylamino)-ethanol is a precursor to N-nitrosamines if exposed to nitrosating agents (e.g., nitrites, nitrous acid, nitrogen oxides).[1] N-nitrosamines are potent carcinogens.
-
Mechanism:
-
Protocol: Strictly segregate this waste from any waste stream containing nitrates, nitrites, or nitric acid.
Compatibility Matrix
| Chemical Class | Compatibility Status | Action |
| Strong Oxidizers | INCOMPATIBLE | Segregate.[1][3] Risk of fire/explosion (Nitro group). |
| Strong Acids | INCOMPATIBLE | Segregate. Exothermic protonation; Nitric acid causes decomposition. |
| Acid Chlorides | INCOMPATIBLE | Segregate.[3][4] Vigorous reaction with -OH and -NH groups.[1] |
| Halogenated Solvents | COMPATIBLE | Acceptable for co-disposal in liquid waste streams (if dissolved). |
| Combustible Solvents | COMPATIBLE | Preferred carrier for incineration (Ethanol, Acetone). |
Step-by-Step Disposal Protocols
Scenario A: Solid Waste (Pure Substance or Spill Cleanup)
Best for: Expired shelf stocks, solid spills, or contaminated solids (gloves, paper).[1]
-
PPE Donning: Wear nitrile gloves (double gloved recommended), safety goggles, and a lab coat. If dust is present, use a NIOSH-approved N95 or P100 respirator.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.
-
Transfer:
-
Transfer the solid directly into the container.
-
Do not sweep dust into the air; use a damp paper towel to wipe up residual dust and add the towel to the waste container.
-
-
Labeling: Affix a hazardous waste label.
-
Storage: Store in a cool, dry area away from oxidizers until pickup.
Scenario B: Liquid Waste (Reaction Mixtures or Mother Liquors)
Best for: Experimental waste where the chemical is dissolved in solvents.[1]
-
Characterization: Identify the primary solvent (e.g., Dichloromethane, Methanol).
-
Segregation: Ensure the solvent stream contains NO oxidizing acids or active metals.
-
Bulking:
-
Pour the solution into the appropriate solvent waste carboy (e.g., "Non-Halogenated Organic" or "Halogenated Organic").
-
Rinse: Triple rinse the original vessel with a compatible solvent (e.g., acetone) and add rinsate to the waste carboy.
-
-
Documentation: Log the estimated concentration of 2-(3-Nitro-benzylamino)-ethanol on the waste log sheet.
Visualized Workflows
Figure 1: Waste Segregation Decision Logic
This logic gate ensures the material is never placed in a reactive environment.
Caption: Decision logic for segregating 2-(3-Nitro-benzylamino)-ethanol waste streams to prevent incompatibility.
Emergency Response (Spills)
In the event of a spill, rapid containment is necessary to prevent tracking the irritant powder.
-
Evacuate & Ventilate: Clear the immediate area. If the spill is a fine dust, allow 15 minutes for settling or use a fume hood if possible.
-
PPE: Nitrile gloves, goggles, lab coat.
-
Containment:
-
Solid: Cover with a damp paper towel to prevent dust generation. Scoop up the material and the towel.
-
Liquid: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if mixed with oxidizers. [1]
-
-
Decontamination: Wipe the surface with a soap and water solution. The compound is soluble in organic solvents, but soap/water is safer for initial bench cleaning.
-
Disposal: Place all cleanup materials into the "Solid Hazardous Waste" container.
Regulatory Compliance (US Focus)
-
EPA (RCRA): While not explicitly P-listed or U-listed, this chemical must be characterized. If the waste exhibits ignitability (D001) or toxicity characteristics, it must be coded accordingly.
-
Default Classification: Non-regulated hazardous waste (unless mixed with listed solvents).
-
-
DOT (Transport):
-
If transporting pure substance: Likely not regulated as a specific DOT hazard class unless testing proves "Flammable Solid" (Class 4.1). However, treat as Class 9 (Miscellaneous) if environmental hazard is suspected.
-
Shipping Name: "Waste Environmentally Hazardous Substance, Solid, n.o.s. (2-(3-Nitro-benzylamino)-ethanol)" (if applicable based on quantity).[1]
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12684761, 2-(N-nitroso-N-benzylamino)ethanol. (Note: Related structure used for functional group analysis). Retrieved from .
-
ChemicalBook. 2-(3-Nitro-benzylamino)-ethanol Properties and CAS 40172-07-4. Retrieved from .
-
US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from .
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from .
Sources
Comprehensive Safety and Handling Guide for 2-(3-Nitro-benzylamino)-ethanol
This document provides essential safety protocols and operational guidance for the handling of 2-(3-Nitro-benzylamino)-ethanol. As no specific Safety Data Sheet (SDS) is readily available for this compound, this guide is constructed based on a conservative, first-principles hazard assessment derived from its constituent chemical moieties: an aromatic nitro compound and an ethanolamine. This approach mandates treating the substance with a high degree of caution.
The information herein is intended for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring personal safety, maintaining experimental integrity, and achieving environmental compliance.
Inferred Hazard Assessment: A Synthesis of Chemical Precedent
The chemical structure of 2-(3-Nitro-benzylamino)-ethanol combines two functional groups whose potential hazards are well-documented. Our operational plan is therefore based on the synergistic risk profile of these groups.
-
Aromatic Nitro Compound Moiety: The presence of the 3-nitrophenyl group suggests hazards analogous to other aromatic nitro compounds. These substances are known to be toxic if swallowed, inhaled, or absorbed through the skin.[1][2] A primary systemic risk associated with this class is the potential to induce methemoglobinemia , a serious condition that impairs the oxygen-carrying capacity of blood, leading to symptoms such as cyanosis (blue-colored skin), headache, dizziness, and nausea.[1]
-
Ethanolamine Moiety: The ethanolamine portion of the molecule introduces a significant risk of corrosivity.[3] Ethanolamines are known to be corrosive chemicals that can cause severe burns to the skin and eyes upon contact.[4][5][6] Vapors can be highly irritating to the respiratory tract, and the compound may be harmful if absorbed through the skin.[3][7] Repeated exposure can lead to contact dermatitis, and there is evidence that ethanolamines may cause damage to the liver and kidneys.[3][4][7]
Based on this composite profile, 2-(3-Nitro-benzylamino)-ethanol must be handled as a substance that is potentially toxic, corrosive, and readily absorbed through the skin.
Personal Protective Equipment (PPE): Your Primary Barrier
A multi-layered PPE strategy is mandatory to prevent all potential routes of exposure. Engineering controls, such as a chemical fume hood, should always be the primary method of exposure reduction, with PPE serving as a critical final barrier.[8]
| PPE Category | Recommendation & Justification | Authoritative Standard |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., Nitrile or Neoprene outer glove, nitrile inner glove). Ethanolamines can be absorbed through the skin; double-gloving provides robust protection against this and potential corrosive burns.[4][9] Inspect gloves for any signs of degradation or puncture before and during use. Change gloves immediately upon contamination. | OSHA 29 CFR 1910.138 |
| Eye & Face Protection | Chemical safety goggles and a full-face shield. The high risk of severe eye damage from the ethanolamine moiety necessitates this dual protection against splashes and aerosols.[3][7] | OSHA 29 CFR 1910.133 |
| Body Protection | Flame-resistant, fully-buttoned laboratory coat. This protects the skin from accidental spills. For procedures with a higher risk of significant splashes, consider a chemically resistant apron or disposable coveralls.[1] | --- |
| Respiratory Protection | NIOSH-approved respirator required for handling solids. When handling the compound as a powder or if aerosols may be generated, a respirator with a particulate filter (e.g., N95 or higher) is necessary to prevent respiratory tract irritation.[1][10] All respirator use must be in accordance with a formal respiratory protection program.[9] | OSHA 29 CFR 1910.134 |
| Foot Protection | Closed-toe, chemical-resistant shoes. This is a standard laboratory requirement to protect feet from spills.[10] | --- |
Operational Plan: Step-by-Step Handling Protocol
This protocol is designed to minimize exposure and prevent contamination. A designated work area within a certified chemical fume hood is mandatory for all handling steps.
Workflow for Safe Handling of 2-(3-Nitro-benzylamino)-ethanol
Caption: Workflow for handling 2-(3-Nitro-benzylamino)-ethanol.
Step-by-Step Methodology:
-
Preparation:
-
Verify that a safety shower and eyewash station are unobstructed and have been recently tested.
-
Designate a specific area within a chemical fume hood for the procedure. Cover the work surface with disposable absorbent bench paper.[1]
-
Assemble all necessary equipment (glassware, spatulas, stir bars) and reagents.
-
Prepare clearly labeled hazardous waste containers (e.g., "Nitro-Compound Waste," "Ethanolamine Contaminated Sharps").
-
-
Donning PPE:
-
Put on all required PPE as detailed in the table above before entering the designated work area.
-
-
Handling the Compound:
-
Weighing: If handling a solid, perform weighing inside the fume hood, preferably on an analytical balance with a draft shield, to prevent dust from becoming airborne.[1] Use a spatula to carefully transfer the compound.
-
Dissolving: When preparing solutions, add the compound slowly and in small portions to the solvent with stirring to control any potential exothermic reactions.
-
-
During the Procedure:
-
Keep the fume hood sash at the lowest possible height that still allows for comfortable work.
-
Continuously monitor the reaction for any unexpected changes.
-
If any PPE becomes contaminated, remove it immediately, dispose of it properly, and don fresh PPE.
-
Spill and Emergency Plan
-
Minor Spill (inside fume hood):
-
Alert others in the immediate area.
-
Wearing full PPE, absorb the spill with an inert material (e.g., sand, vermiculite).
-
Carefully scoop the absorbent material into a labeled hazardous waste container.
-
Decontaminate the surface with a suitable solvent, followed by soap and water.
-
-
Major Spill or Spill Outside Hood:
-
Evacuate the laboratory immediately and alert personnel in adjacent areas.
-
Close the laboratory door and prevent re-entry.
-
Contact your institution's Environmental Health & Safety (EHS) department or emergency response team.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water using an eyewash station for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[2]
-
Waste Disposal Plan
Improper disposal of hazardous chemicals poses a significant environmental risk. All waste streams must be handled in accordance with local, state, and federal regulations.[12][13]
-
Segregation: Do not mix waste streams. Maintain separate, clearly labeled, and sealed containers for:
-
Solid Waste: Contaminated consumables such as gloves, bench paper, and absorbent materials.
-
Liquid Waste: Unused solutions or reaction mixtures. Further segregate into halogenated and non-halogenated solvent waste as per your institution's guidelines.
-
-
Neutralization: For quenching reactions containing residual ethanolamine, cautiously neutralize with a dilute acid (e.g., citric acid or acetic acid) in an ice bath to control the exothermic reaction.
-
Collection: All waste containers must be kept closed when not in use. Store waste in a designated satellite accumulation area.
-
Disposal: Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste. Never pour 2-(3-Nitro-benzylamino)-ethanol or its solutions down the drain.[12]
By adhering to this comprehensive guide, you build a framework of safety that protects you, your colleagues, and the integrity of your research. Trust in these procedures is built upon the established principles of chemical safety and a conservative assessment of potential risk.
References
- Ethanolamine Properties and Hazards.
- New Jersey Department of Health, Hazardous Substance Fact Sheet: Ethanolamine.
- PubChem, National Library of Medicine. 2-(N-nitroso-N-benzylamino)ethanol.
- Oxford Lab Fine Chem LLP, Material Safety Data Sheet - Ethanolamine (Mono) 99%.
- University of California, Riverside, Environmental Health & Safety. Chemical Safety: Personal Protective Equipment.
- BenchChem. Personal protective equipment for handling 3-Nitrofluoranthen-9-ol.
- BenchChem. Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole.
- Fisher Scientific. Safety Data Sheet - 2-Nitrobenzyl alcohol.
- Chemwatch. 2-(Isopropylamino)ethanol Safety Data Sheet.
- U.S. Chemical Safety Board. The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids.
- 3M. Safety Data Sheet - 3M™ High Productivity Floor Stripper.
- Penta. Ethanolamine - Safety Data Sheet.
- OSHA. Chemical Hazards and Toxic Substances - Overview.
- Fisher Scientific. Safety Data Sheet - Ethanolamine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. nj.gov [nj.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. fishersci.com [fishersci.com]
- 7. oxfordlabchem.com [oxfordlabchem.com]
- 8. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. ishn.com [ishn.com]
- 13. multimedia.3m.com [multimedia.3m.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
